molecular formula C16H17NO2 B1665305 AA147

AA147

Katalognummer: B1665305
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: AWHLTHOHBAGPMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATF6-activator-147 is an ATF6 simulator which acts as a prodrug that preferentially triggers ATF6 signaling through a mechanism involving localized metabolic activation and selective covalent modification of ER resident proteins that regulate ATF6 activity.

Eigenschaften

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHLTHOHBAGPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of AA147: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA147 is a novel small molecule endoplasmic reticulum (ER) proteostasis regulator that has demonstrated significant cytoprotective effects in a variety of disease models. It functions as a pro-drug, undergoing metabolic activation to a reactive quinone methide intermediate. This active form then covalently modifies specific cellular proteins, leading to the simultaneous activation of two critical signaling pathways: the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)-mediated antioxidant response. This dual mechanism allows this compound to restore protein homeostasis and mitigate oxidative stress, offering a promising therapeutic strategy for a range of pathologies.

Introduction

Cellular homeostasis is critically dependent on the proper folding and function of proteins, a process primarily managed within the endoplasmic reticulum (ER). Various stressors can disrupt this process, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). Concurrently, cells are constantly exposed to oxidative stress from reactive oxygen species (ROS), which can damage cellular components. The NRF2 pathway is a primary defense mechanism against oxidative damage. The small molecule this compound has emerged as a potent modulator of both these pathways, offering a multi-pronged approach to cellular protection.

Mechanism of Action

The action of this compound is initiated by its metabolic conversion to a reactive quinone methide. This electrophilic intermediate then forms covalent adducts with specific protein targets within the cell, triggering two downstream signaling cascades.

Activation of the ATF6 Pathway

This compound activates the ATF6 arm of the UPR through the covalent modification of a subset of ER-localized protein disulfide isomerases (PDIs). PDIs are crucial for maintaining the disulfide-bonded, inactive state of ATF6. Modification of these PDIs by the activated this compound disrupts this regulation, leading to the reduction of ATF6 disulfide bonds and its subsequent translocation from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases (S1P and S2P), releasing its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of genes involved in ER protein folding and degradation. This includes ER chaperones like GRP78 (glucose-regulated protein 78, also known as BiP) and components of the ER-associated degradation (ERAD) pathway, ultimately enhancing the cell's capacity to resolve ER stress.[1]

Activation of the NRF2 Pathway

The activation of the NRF2 pathway by this compound also proceeds through covalent modification. The primary target in this pathway is Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets NRF2 for proteasomal degradation under basal conditions. The reactive metabolite of this compound covalently modifies Keap1, impairing its ability to ubiquitinate NRF2.[2] This leads to the stabilization and nuclear accumulation of NRF2. Within the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation results in the increased expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative stress.[2][3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound across various experimental settings.

ParameterValueCell Line/SystemAssayReference
EC50 1.1 µMALMC-2 cellsReduction of amyloidogenic immunoglobulin light chain secretionTocris Bioscience
EC50 3.6 µMHT22 cellsActivation of ATF6-selective ERSE-luciferase reporter[4]
Dose-dependent protection 0.078 - 20 µMHT22 cellsProtection against glutamate-induced oxidative toxicity (MTT assay)[5]
Effective Concentration 2.5 µMSH-SY5Y cellsMaximized increase in GABAA receptor α1 subunit protein levels[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

AA147_Signaling_Pathways cluster_0 This compound Activation cluster_1 ATF6 Pathway cluster_2 NRF2 Pathway AA147_prodrug This compound (Pro-drug) Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450s) AA147_prodrug->Metabolic_Activation AA147_active Reactive Quinone Methide Metabolic_Activation->AA147_active PDI Protein Disulfide Isomerases (PDIs) AA147_active->PDI Covalent Modification Keap1 Keap1 AA147_active->Keap1 Covalent Modification ATF6_inactive ATF6 (Inactive, ER-resident) PDI->ATF6_inactive Golgi Golgi Apparatus ATF6_inactive->Golgi Translocation ATF6_active ATF6n (Active, Nuclear) ERAD_Chaperones Upregulation of: - ER Chaperones (e.g., GRP78) - ERAD Components ATF6_active->ERAD_Chaperones Transcriptional Activation S1P_S2P S1P/S2P Cleavage Golgi->S1P_S2P S1P_S2P->ATF6_active Proteostasis Restored ER Proteostasis ERAD_Chaperones->Proteostasis NRF2 NRF2 Keap1->NRF2 Ub_Proteasome Ubiquitination & Proteasomal Degradation NRF2->Ub_Proteasome NRF2_nuclear NRF2 (Nuclear) NRF2->NRF2_nuclear Nuclear Translocation ARE Antioxidant Response Element (ARE) NRF2_nuclear->ARE Antioxidant_Genes Upregulation of: - HO-1 - NQO1 ARE->Antioxidant_Genes Transcriptional Activation Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress_Reduction

Caption: Signaling pathways activated by this compound.
Experimental Workflows

Experimental_Workflows cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HT22, SH-SY5Y) AA147_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->AA147_Treatment Cell_Lysis Cell Lysis AA147_Treatment->Cell_Lysis RNA_Extraction RNA Extraction AA147_Treatment->RNA_Extraction Functional_Assays Functional Assays (e.g., MTT, Reporter Assays) AA147_Treatment->Functional_Assays IF Immunofluorescence AA147_Treatment->IF Protein_Analysis Protein Analysis (Western Blot) Cell_Lysis->Protein_Analysis qPCR qPCR RNA_Extraction->qPCR Animal_Model Animal Model (e.g., Mouse model of Cardiac Arrest) AA147_Admin This compound Administration (e.g., 2 mg/kg, i.p. and i.v.) Animal_Model->AA147_Admin Tissue_Harvest Tissue Harvest (e.g., Brain) AA147_Admin->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Histo Histological Analysis Tissue_Harvest->Histo In_Vivo_Protein Protein Analysis Homogenization->In_Vivo_Protein In_Vivo_RNA RNA Analysis Homogenization->In_Vivo_RNA

Caption: General experimental workflows for studying this compound.

Experimental Protocols

Cell Viability (MTT) Assay for Neuroprotection

This protocol is adapted from studies investigating the protective effects of this compound against glutamate-induced toxicity in HT22 hippocampal neuronal cells.[4][7][8]

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.078 to 20 µM) or vehicle (DMSO) for 6 to 16 hours.

  • Glutamate (B1630785) Challenge: After the pre-treatment period, add glutamate to a final concentration of 5 mM to induce oxidative stress.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells not exposed to glutamate.

Western Blot Analysis of ATF6 and NRF2 Pathway Activation

This protocol provides a general framework for assessing the activation of the ATF6 and NRF2 pathways by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ATF6, GRP78, NRF2, Keap1, HO-1, Lamin B1 for nuclear fraction, and GAPDH or β-actin for loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol outlines the measurement of changes in the expression of ATF6 and NRF2 target genes.

  • RNA Extraction: Treat cells with this compound, and then extract total RNA using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for target genes (e.g., GRP78, XBP1s for ATF6 pathway; HMOX1, NQO1 for NRF2 pathway) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunofluorescence for NRF2 Nuclear Translocation

This protocol allows for the visualization of NRF2 translocation to the nucleus upon this compound treatment.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against NRF2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the fluorescence using a confocal or fluorescence microscope.

Conclusion

This compound represents a promising pharmacological agent that leverages a dual mechanism of action to combat cellular stress. By activating both the ATF6-mediated unfolded protein response and the NRF2-dependent antioxidant pathway, this compound can effectively restore proteostasis and protect cells from oxidative damage. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development to further explore the therapeutic potential of this compound and similar molecules. The detailed methodologies and signaling pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the full spectrum of this compound's biological activities.

References

The Role of AA147 as a Selective ATF6 Activator in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. While chronic or overwhelming ER stress can lead to apoptosis, the UPR initially aims to restore proteostasis and promote cell survival. Activating Transcription Factor 6 (ATF6) is a key arm of the UPR that primarily drives the expression of ER chaperones and components of ER-associated degradation (ERAD) to enhance the protein folding and clearance capacity of the ER. Pharmacological activation of specific UPR branches is an emerging therapeutic strategy for a variety of diseases associated with proteostasis collapse. This technical guide focuses on AA147, a small molecule compound identified as a selective activator of the ATF6 pathway. We will delve into its mechanism of action, provide quantitative data on its activity, detail experimental protocols for its study, and visualize the signaling pathways it modulates.

Introduction to this compound and ATF6 Activation

This compound is an endoplasmic reticulum (ER) proteostasis regulator that selectively activates the ATF6 transcriptional program, often without inducing a global UPR.[1] This selectivity makes it a valuable tool for studying the specific roles of the ATF6 pathway and a potential therapeutic agent for diseases where augmenting the ER's protein folding capacity would be beneficial.

The mechanism of ATF6 activation by this compound is unique and does not involve the direct binding to ATF6 itself. Instead, this compound acts as a pro-drug.[2] It undergoes metabolic activation within the cell, forming a reactive electrophile.[2] This electrophile then selectively and covalently modifies ER-resident protein disulfide isomerases (PDIs).[2][3] PDIs are known to regulate the oligomeric state of ATF6. By modifying PDIs, this compound promotes the reduction and monomerization of ATF6, which is a prerequisite for its trafficking from the ER to the Golgi apparatus.[3] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes containing ER stress response elements (ERSE) in their promoters.[2][3] These target genes primarily include ER chaperones like GRP78/BiP and GRP94, and components of the ERAD machinery.[1][4]

Quantitative Data for this compound

The following tables summarize the quantitative data available for this compound's activity in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssaySource
EC50 (ALLC secretion reduction)1.1 µMALMC-2Reduction of amyloidogenic immunoglobulin light chain secretion
Effective Concentration (ATF6 activation)5, 10, 15 µMBPAECUpregulation of cofilin phosphorylation[5]
Effective Concentration (GABAA receptor rescue)> 2.5 µMHEK293TIncreased steady-state α1(D219N) protein levels[3]
Optimal Concentration (without toxicity)5 µMHEK293TMaximizing response without apparent cellular toxicity[3]

Table 2: Time-Course of this compound Action

Time PointEffectCell/Animal ModelSource
8 hoursSignificant increase in total α1(D219N) protein levelsHEK293T cells[3]
24 hoursMaximized increase in total α1(D219N) protein levelsHEK293T cells[3]
24 hoursMaximal activation of ATF6 and its modulated genesIn vivo (mice)[1]
48 hoursMaintained increase in total α1(D219N) protein levelsHEK293T cells[3]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: ATF6 Signaling Pathway and this compound's Point of Intervention.

AA147_Dual_Activation cluster_ATF6 ATF6 Pathway cluster_NRF2 NRF2 Pathway This compound This compound PDI PDIs This compound->PDI Modifies KEAP1 KEAP1 This compound->KEAP1 Covalently Modifies ATF6 ATF6 Activation PDI->ATF6 ER_Proteostasis ↑ ER Proteostasis (Chaperones, ERAD) ATF6->ER_Proteostasis Cell_Survival Neuroprotection & Cell Survival ER_Proteostasis->Cell_Survival NRF2 NRF2 Activation KEAP1->NRF2 Inhibits Degradation Antioxidant_Response ↑ Antioxidant Response (HO-1, NQO1) NRF2->Antioxidant_Response Antioxidant_Response->Cell_Survival

Caption: Dual Activation of ATF6 and NRF2 Pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of this compound Stock Solutions
  • Compound: this compound (N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, M.W. 255.31)

  • Solvents: Soluble in DMSO (up to at least 25 mg/ml) or Ethanol (up to 25 mg/ml).[6]

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh out 2.55 mg of this compound powder.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly until fully dissolved.

  • Storage: Store stock solutions at -20°C for up to 3 months or -80°C for up to 2 years.[5][6]

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Western Blot for ATF6 Cleavage

This protocol is for detecting the conversion of the full-length p90 ATF6 to the cleaved p50 ATF6n fragment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere. Treat cells with this compound at the desired concentration (e.g., 5-15 µM) for the specified duration (e.g., 4-24 hours). Include positive (e.g., Thapsigargin, Tunicamycin) and negative (vehicle control) controls.[7][8]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7]

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30-50 µg) onto an 8% SDS-polyacrylamide gel.[7]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ATF6 (recognizing both p90 and p50 forms) overnight at 4°C. (e.g., anti-ATF6α).[8][9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The p90 band represents the full-length ATF6, and the p50 band represents the active, cleaved form.

Quantitative PCR (qPCR) for ATF6 Target Genes

This protocol measures the change in mRNA levels of ATF6 target genes (e.g., GRP78/HSPA5, GRP94, HERPUD1).

  • Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[3]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[1]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.[1]

    • Example Primers (Human):

      • HSPA5 (GRP78): (Forward and reverse sequences to be obtained from relevant literature or designed)

      • GAPDH (housekeeping gene): Forward: 5′-GTC​TCC​TCT​GAC​TTC​AAC​AGC​G-3′, Reverse: 5′-ACC​ACC​CTG​TTG​CTG​TAG​CCA​A-3′[1]

    • Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 s and 60°C for 1 min.[3]

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene (e.g., GAPDH).[1]

ERSE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ATF6 by measuring the expression of a luciferase reporter gene under the control of an ERSE promoter.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HepG2) in a multi-well plate.

    • Co-transfect the cells with an ERSE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[10][11]

  • Cell Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations. Include appropriate positive and negative controls.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment duration (e.g., 18-24 hours), lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.[10]

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as fold induction relative to the vehicle-treated control.

Experimental_Workflow cluster_Upstream Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Western_Steps Western Blot Protocol cluster_qPCR_Steps qPCR Protocol cluster_Luciferase_Steps Luciferase Assay Protocol Start Plate Cells Treatment Treat with this compound (or Controls) Start->Treatment Western Western Blot (ATF6 Cleavage) Treatment->Western qPCR qPCR (Target Gene mRNA) Treatment->qPCR Luciferase Luciferase Assay (ATF6 Activity) Treatment->Luciferase Lysis_W 1. Cell Lysis RNA_Ext 1. RNA Extraction Transfect 1. Transfection Quant_W 2. Protein Quantification Lysis_W->Quant_W SDSPAGE_W 3. SDS-PAGE Quant_W->SDSPAGE_W Transfer_W 4. Transfer SDSPAGE_W->Transfer_W IB_W 5. Immunoblotting Transfer_W->IB_W Detect_W 6. Detection IB_W->Detect_W cDNA_Syn 2. cDNA Synthesis RNA_Ext->cDNA_Syn qPCR_Run 3. qPCR Reaction cDNA_Syn->qPCR_Run Data_An_Q 4. Data Analysis qPCR_Run->Data_An_Q Treat_L 2. Treatment Transfect->Treat_L Lyse_L 3. Cell Lysis Treat_L->Lyse_L Measure_L 4. Measure Luminescence Lyse_L->Measure_L Data_An_L 5. Data Analysis Measure_L->Data_An_L

Caption: General Experimental Workflow for Studying this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for activating the ATF6 arm of the Unfolded Protein Response. Its well-characterized mechanism, involving metabolic activation and covalent modification of PDIs, provides a clear rationale for its selective action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of ATF6 activation in various disease models characterized by ER stress and proteostasis dysfunction. The ability of this compound to also engage the NRF2 antioxidant pathway in certain contexts further enhances its potential as a cytoprotective agent. Future research will likely focus on optimizing the pharmacological properties of this compound and its analogs for clinical applications.

References

The Role of AA147 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) proteostasis. Dysregulation of the UPR is implicated in a wide range of diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule AA147, a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR. We will delve into its mechanism of action, its dual role in activating the Nrf2 antioxidant pathway, and its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant signaling pathways.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum is the primary site for the folding and modification of approximately one-third of the cell's proteins.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To counteract this, cells activate the UPR, a tripartite signaling pathway initiated by three ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][2][3]

  • The IRE1 Pathway: When activated, IRE1's endoribonuclease activity unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[1]

  • The PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER.[1] Paradoxically, this also allows for the preferential translation of certain mRNAs, such as that for the transcription factor ATF4.

  • The ATF6 Pathway: Upon ER stress, the 90 kDa full-length ATF6 (p90ATF6) translocates from the ER to the Golgi apparatus. There, it is sequentially cleaved by Site-1 and Site-2 proteases (S1P and S2P) to release its N-terminal cytosolic fragment (p50ATF6).[4] This active 50 kDa fragment then moves to the nucleus to activate the transcription of UPR target genes, including ER chaperones like GRP78/BiP.[2][4]

This compound: A Selective Activator of the ATF6 Pathway

This compound is a small molecule identified through high-throughput screening as a selective activator of the ATF6 branch of the UPR.[2] Unlike global ER stressors such as tunicamycin (B1663573) or thapsigargin, which activate all three UPR arms, this compound preferentially induces the ATF6 transcriptional program.[2][5] This selectivity makes it a valuable tool for studying the specific roles of the ATF6 pathway and a promising therapeutic candidate for diseases where augmenting ER proteostasis would be beneficial.

Mechanism of Action

This compound functions as a pro-drug.[6] It undergoes metabolic oxidation within or near the ER, likely by cytochrome P450 enzymes, to form a reactive quinone methide electrophile.[5][6] This electrophile then covalently modifies a specific subset of ER-resident proteins, most notably Protein Disulfide Isomerases (PDIs).[5][6]

PDIs are known to regulate the oligomeric and redox state of ATF6.[5] By modifying these regulatory PDIs, this compound disrupts their ability to maintain ATF6 in its inactive, disulfide-bonded oligomeric state. This leads to an increased population of reduced, monomeric ATF6 that is competent for trafficking from the ER to the Golgi apparatus for its proteolytic activation.[5][6]

The selectivity of this compound for the ATF6 pathway, as opposed to the IRE1 and PERK pathways, is attributed to its limited and specific reactivity with the PDI population. A related compound, AA132, which modifies PDIs more extensively, leads to the global activation of all three UPR arms.[5] This suggests that the degree and pattern of PDI modification are key determinants of UPR arm-selective activation.[5]

cluster_ER ER Lumen cluster_Golgi Golgi cluster_Nucleus Nucleus ATF6_oligomer ATF6 (Inactive, Oligomer) PDI Protein Disulfide Isomerases (PDIs) ATF6_oligomer->PDI Maintained by ATF6_monomer ATF6 (Reduced, Monomer) S1P_S2P S1P / S2P Proteases ATF6_monomer->S1P_S2P Trafficking PDI->ATF6_monomer Promotes reduction to AA147_prodrug This compound (Pro-drug) AA147_active Reactive Electrophile AA147_prodrug->AA147_active Metabolic Activation AA147_active->PDI Covalent Modification (Inhibition) p50ATF6 p50ATF6 (Active TF) S1P_S2P->p50ATF6 Proteolytic Cleavage UPRE UPR Target Genes (e.g., GRP78, ERAD components) p50ATF6->UPRE Transcriptional Activation

Figure 1. Mechanism of this compound-mediated ATF6 activation.

Dual Activation of the Nrf2 Pathway

In addition to its effects on the UPR, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2] This is particularly prominent in neuronal cells. The mechanism is analogous to its action on PDIs; the reactive metabolite of this compound covalently modifies Keap1, the primary negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant genes like heme-oxygenase-1 (HO-1).[2]

This dual activation of ATF6 and Nrf2 results in a synergistic protective effect: ATF6 restores ER proteostasis by upregulating chaperones and ERAD components, while Nrf2 mitigates oxidative stress by inducing antioxidant proteins.[2] This combined action is believed to be central to the neuroprotective and tissue-protective effects observed with this compound treatment in models of ischemia-reperfusion injury.[2]

cluster_UPR UPR Activation cluster_Nrf2 Antioxidant Response This compound This compound ATF6_activation ATF6 Activation This compound->ATF6_activation Nrf2_activation Nrf2 Activation This compound->Nrf2_activation Proteostasis ER Proteostasis Restoration ATF6_activation->Proteostasis Cell_Survival Cellular Protection & Survival Proteostasis->Cell_Survival Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2_activation->Antioxidant Antioxidant->Cell_Survival

Figure 2. Dual signaling pathways activated by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of this compound from published studies.

ParameterValue/ObservationCell Type/ModelReference
EC50 1.1 µMALMC-2 cells (for reduction of amyloidogenic immunoglobulin light chain secretion)Tocris Bioscience
Optimal Concentration 2.5 µMNeuronal SH-SY5Y cells (for maximizing α1 protein levels)[7]
Optimal Concentration 5 µMHEK293T cells (for maximizing response without toxicity)[7]
Time to Onset Significant increase in target protein after 8 hoursHEK293T cells[7]
Time to Peak Effect 24 hoursHEK293T cells and in vivo mouse models[2][7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the unfolded protein response.

Western Blot Analysis for ATF6 Cleavage and UPR Markers

This protocol is used to assess the activation of UPR pathways by detecting the cleavage of ATF6 (p90 to p50) and changes in the levels of other key UPR proteins like GRP78, phospho-PERK, and phospho-eIF2α.

Materials:

  • Cells of interest (e.g., HEK293T, SH-SY5Y)

  • This compound (and vehicle control, e.g., DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • 4-15% precast polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-ATF6, anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle for the specified time (e.g., 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration using the BCA assay according to the manufacturer's protocol.[8]

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli buffer to a final 1X concentration. Heat samples at 95°C for 5-10 minutes.[8]

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-15% polyacrylamide gel. Run at 100-120V until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes). Confirm transfer with Ponceau S staining.[8]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature. For phospho-proteins, use 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane 3x for 10-15 minutes with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]

Quantitative PCR (qPCR) for UPR Target Gene Expression

This protocol measures changes in the mRNA levels of ATF6 target genes (e.g., GRP78/HSPA5, HERPUD1) and other UPR-related genes.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy) or TRIzol reagent

  • cDNA synthesis kit (e.g., SuperScript II)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following cell treatment with this compound, harvest cells and extract total RNA using a commercial kit or TRIzol, following the manufacturer's protocol.[9]

  • DNase Treatment (Optional but Recommended): Treat extracted RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[9]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and gene. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Run: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls.

Immunofluorescence for ATF6 Nuclear Translocation

This protocol visualizes the movement of ATF6 from the ER to the nucleus upon activation by this compound.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound and vehicle control

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (anti-ATF6)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle for the desired time (e.g., 4-8 hours).

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.[10]

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3x with PBS. Block with 1% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-ATF6 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBST. Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash 3x with PBST. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.[11]

  • Mounting and Imaging: Wash 3x with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Visualize the subcellular localization of ATF6 (green/red fluorescence) and the nucleus (blue fluorescence) using a confocal or widefield fluorescence microscope. In untreated cells, ATF6 staining will be perinuclear (ER). In this compound-treated cells, a portion of the signal will appear in the nucleus.[10][12]

cluster_WB Western Blot cluster_QPCR qPCR cluster_IF Immunofluorescence start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis rna RNA Extraction start->rna fix Fix & Permeabilize start->fix sds SDS-PAGE lysis->sds transfer Transfer to PVDF sds->transfer blot Antibody Incubation & Detection transfer->blot end_wb Protein Levels (p90/p50 ATF6) blot->end_wb cdna cDNA Synthesis rna->cdna qpcr qPCR Amplification cdna->qpcr analysis_q ΔΔCt Analysis qpcr->analysis_q end_q mRNA Fold Change analysis_q->end_q stain Antibody & DAPI Staining fix->stain image Microscopy stain->image analysis_i Image Analysis image->analysis_i end_i ATF6 Localization analysis_i->end_i

Figure 3. Experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful and selective pharmacological tool for activating the ATF6 arm of the unfolded protein response. Its unique mechanism, involving the metabolic activation and subsequent covalent modification of PDIs, provides a nuanced approach to enhancing ER proteostasis without inducing a global ER stress response. Furthermore, its ability to co-activate the Nrf2 antioxidant pathway offers a synergistic mechanism for cellular protection, which has shown significant promise in preclinical models of ischemia-reperfusion injury and neuroinflammation. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the biological activities and therapeutic potential of this compound and other selective UPR modulators. As our understanding of the intricate roles of individual UPR branches in health and disease continues to grow, molecules like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.

References

The Core of Cellular Defense: A Technical Guide to AA147 and NRF2 Antioxidant Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the ability to modulate protective pathways is a cornerstone of therapeutic innovation. The NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway stands as a principal regulator of cellular defense against oxidative stress, a pathological hallmark of numerous neurodegenerative diseases, inflammatory conditions, and aging. This technical guide delves into the mechanism of action of AA147, a novel small molecule activator of the NRF2 pathway. While initially identified as an activator of the ATF6 arm of the unfolded protein response, compelling evidence reveals that this compound's protective effects, particularly in neuronal contexts, are primarily mediated through the robust activation of the NRF2 antioxidant response.[1][2] This document provides a comprehensive overview of the current understanding of this compound's engagement with the NRF2 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: Covalent Modification of Keap1

Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of the NRF2 pathway by this compound is contingent on its metabolic transformation into a reactive electrophile.[1][2] This bioactivated form of this compound then covalently modifies specific cysteine residues on Keap1. This adduction disrupts the Keap1-NRF2 interaction, leading to the stabilization of NRF2, its accumulation, and subsequent translocation to the nucleus.[1][2] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription. This mechanism is analogous to the process by which this compound activates ATF6, highlighting a unique dual-action capability of this compound.[1][2]

AA147_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolically_Active_this compound Metabolically Active this compound (Electrophile) This compound->Metabolically_Active_this compound Metabolic Activation Keap1_Nrf2 Keap1-Nrf2 Complex Metabolically_Active_this compound->Keap1_Nrf2 Covalent Modification Keap1_modified Modified Keap1 Metabolically_Active_this compound->Keap1_modified Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant Genes (Nqo1, HO-1, etc.) ARE->Antioxidant_Genes Transcription

Figure 1: this compound Signaling Pathway for NRF2 Activation.

Quantitative Data Presentation

The efficacy of this compound in activating the NRF2 pathway has been quantified through various cellular assays. The following tables summarize the key quantitative data from published studies.

Table 1: Potency of this compound in NRF2 Pathway Activation

Assay TypeCell LineParameterValue (µM)Reference
ARE-Luciferase ReporterHT22EC503.9[3]

Table 2: this compound-Induced NRF2 Target Gene Expression

Target GeneCell LineThis compound Concentration (µM)Time (hours)Fold Change (vs. Vehicle)Reference
Nqo1HT221016~3.5[3]
Nqo1IMR32104Increased[1]
Nqo1Mouse Primary Cortical Neurons106Increased[1]
Gsta4HT22106Increased[3]
HO-1Mouse Hippocampus (in vivo)N/A24Significantly Increased[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the core experimental protocols used to characterize the activation of the NRF2 pathway by this compound.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NRF2.

  • Cell Culture and Transfection:

    • Seed HT22 cells in a 96-well plate at a suitable density to reach 80-90% confluency at the time of transfection.

    • Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 16 hours).[3]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

Western Blotting for NRF2 and Target Proteins

This technique is used to determine the protein levels of NRF2 and its downstream targets like HO-1 and NQO1.

  • Protein Extraction:

    • Treat cells with this compound or vehicle for the desired time and at the specified concentration.

    • For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit following the manufacturer's protocol.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the mRNA levels of NRF2 target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound or vehicle.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes (e.g., Nqo1, Gsta4, Hmox1) and a housekeeping gene (e.g., Gapdh, Actb).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HT22, Primary Neurons) AA147_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->AA147_Treatment Reporter_Assay ARE-Luciferase Reporter Assay AA147_Treatment->Reporter_Assay qPCR qPCR for Target Gene Expression AA147_Treatment->qPCR Western_Blot Western Blot for Protein Levels AA147_Treatment->Western_Blot Immunofluorescence Immunofluorescence for NRF2 Translocation AA147_Treatment->Immunofluorescence EC50_Calc EC50 Calculation Reporter_Assay->EC50_Calc Fold_Change Fold Change Analysis qPCR->Fold_Change Protein_Quant Protein Quantification Western_Blot->Protein_Quant Localization_Analysis Subcellular Localization Analysis Immunofluorescence->Localization_Analysis Mechanism_Elucidation Mechanism of Action Elucidation EC50_Calc->Mechanism_Elucidation Fold_Change->Mechanism_Elucidation Protein_Quant->Mechanism_Elucidation Localization_Analysis->Mechanism_Elucidation

Figure 2: Experimental Workflow for this compound NRF2 Activation.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the activation of the NRF2 antioxidant pathway. Its unique mechanism of action, involving metabolic activation and covalent modification of Keap1, offers a potent means to upregulate a battery of cytoprotective genes, particularly in neuronal cell types.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and similar molecules.

Future research should focus on a more comprehensive characterization of the dose- and time-dependent effects of this compound on the broader NRF2-regulated transcriptome and proteome in various cell types and in vivo models. Elucidating the full spectrum of its off-target effects and further refining its structure-activity relationship will be critical for its translation into a clinical setting. The dual activation of both the NRF2 and ATF6 pathways by this compound presents a compelling avenue for therapeutic intervention in diseases with complex pathologies involving both oxidative stress and endoplasmic reticulum dysfunction.

References

An In-depth Technical Guide to AA147: Discovery, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound AA147 is a novel small-molecule endoplasmic reticulum (ER) proteostasis regulator identified through high-throughput screening. It functions as a potent and selective pharmacological activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). Subsequent studies have revealed that this compound also modulates the NRF2-mediated oxidative stress response. This dual activity makes it a significant tool for studying cellular stress responses and a promising therapeutic candidate for a range of diseases characterized by protein misfolding and oxidative damage, including neurodegenerative disorders and ischemia/reperfusion injury.[1][2][3]

While not primarily classified as such, this compound's established role as an NRF2 activator provides a strong mechanistic basis for its potential as an upregulator of frataxin (FXN). The FXN gene promoter contains antioxidant response elements (AREs), which are binding sites for the NRF2 transcription factor.[1][4] Activation of the NRF2 pathway is a clinically validated strategy for increasing frataxin expression in Friedreich's ataxia, a neurodegenerative disease caused by frataxin deficiency.[1][3] This guide provides a comprehensive overview of the discovery, chemical properties, and signaling pathways associated with this compound.

Discovery

This compound was identified from a cell-based high-throughput screen designed to find selective activators of ATF6 signaling.[5] The screen utilized a reporter system to measure the transcriptional activity of the ATF6 pathway. This compound, also referred to as Compound 147 and chemically known as N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, emerged as a lead compound that preferentially activates the ATF6 arm of the UPR without significantly inducing the other UPR branches (IRE1 and PERK) at effective concentrations.[5][6] Its discovery is detailed in patent WO2017117430A1, which covers regulators of the ER proteostasis network.[7][8]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This information is critical for its application in experimental settings, including solution preparation and storage.

PropertyValueReference(s)
Chemical Name N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide[9]
Alternate Name N-(2-Hydroxy-5-methylphenyl)benzenepropanamide[10]
CAS Number 393121-74-9[9]
Molecular Formula C₁₆H₁₇NO₂[9][10]
Molecular Weight 255.31 g/mol [7][10]
Purity ≥98% (HPLC)[10]
Formulation Powder[9]
Solubility DMSO: ≥51 mg/mL (199.75 mM)Ethanol: ≥25 mg/mL[7][9]
Storage (Powder) -20°C for ≥ 2 years[9]
Storage (Solutions) -20°C for up to 3 months (in DMSO or Ethanol)-80°C for up to 2 years (Stock Solution)[1][9]

Mechanism of Action

This compound functions as a prodrug that, upon metabolic activation, modulates two key cytoprotective signaling pathways: ATF6 and NRF2.

Metabolic Activation

The activity of this compound is dependent on its metabolic conversion within the cell. The 2-amino-p-cresol substructure of the molecule is oxidized by ER-resident oxidases, such as cytochrome P450s, to form a reactive quinone methide electrophile.[5][11] This reactive intermediate then covalently modifies specific cysteine residues on a subset of ER-resident proteins, primarily Protein Disulfide Isomerases (PDIs).[5][11][12]

MetActivation cluster_0 Cellular Environment This compound This compound (Prodrug) Oxidases ER-resident Oxidases (e.g., Cytochrome P450s) This compound->Oxidases Metabolic Oxidation QuinoneMethide Reactive Quinone Methide (Electrophile) Oxidases->QuinoneMethide TargetProteins Target Proteins (e.g., PDIs, KEAP1) QuinoneMethide->TargetProteins Covalent Modification ModifiedProteins Covalently Modified Proteins TargetProteins->ModifiedProteins

Fig. 1: Metabolic activation pathway of this compound.
ATF6 Pathway Activation

The primary mechanism of this compound is the selective activation of the ATF6 signaling pathway. In resting cells, ATF6 is maintained in an inactive, oligomeric state in the ER membrane through disulfide bonds regulated by PDIs.[5]

  • PDI Modification : The this compound-derived quinone methide covalently modifies a subset of PDIs.[5][12]

  • ATF6 Monomerization : This modification disrupts the normal function of PDIs, leading to the reduction of disulfide bonds that hold ATF6 in its inactive oligomeric form. This promotes the formation of reduced ATF6 monomers.[5][11]

  • Golgi Trafficking & Cleavage : Monomeric ATF6 is now competent to traffic from the ER to the Golgi apparatus.

  • Activation : In the Golgi, ATF6 is proteolytically cleaved by Site-1 and Site-2 proteases, releasing its cytosolic basic leucine (B10760876) zipper (bZIP) transcription factor domain (ATF6f).

  • Nuclear Translocation & Gene Expression : The active ATF6f fragment translocates to the nucleus, where it upregulates the expression of target genes containing ER stress response elements (ERSE). These genes primarily encode for ER chaperones (e.g., BiP/GRP78) and components of the ER-associated degradation (ERAD) pathway, enhancing the protein folding and clearance capacity of the ER.[2][3][12]

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus This compound This compound PDIs PDIs This compound->PDIs modifies ATF6_Oligo ATF6 (Inactive Oligomer) PDIs->ATF6_Oligo maintains ATF6_Mono ATF6 (Reduced Monomer) ATF6_Oligo->ATF6_Mono reduction ATF6_Mono_Golgi ATF6 Monomer ATF6_Mono->ATF6_Mono_Golgi Trafficking S1S2 Site-1/Site-2 Proteases ATF6f Active ATF6f (bZIP domain) S1S2->ATF6f ATF6f_nuc ATF6f ATF6f->ATF6f_nuc Translocation ATF6_Mono_Golgi->S1S2 cleavage ERSE ERSE Genes (e.g., GRP78/BiP) ATF6f_nuc->ERSE upregulates Proteostasis Enhanced ER Proteostasis ERSE->Proteostasis

Fig. 2: this compound-mediated activation of the ATF6 signaling pathway.
NRF2 Pathway Activation and Frataxin Upregulation

This compound also protects against oxidative stress by activating the NRF2 pathway.[1][2] This mechanism is key to its potential as a frataxin upregulator.

  • KEAP1 Modification : Under basal conditions, the transcription factor NRF2 is targeted for degradation by the KEAP1-Cul3 ubiquitin ligase complex. The this compound-derived quinone methide can covalently modify cysteine residues on KEAP1.[2]

  • NRF2 Stabilization : This modification inhibits KEAP1's ability to target NRF2 for degradation, leading to the stabilization and accumulation of NRF2 in the cytoplasm.

  • Nuclear Translocation : Stabilized NRF2 translocates to the nucleus.

  • Gene Expression : In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This induces the expression of a battery of cytoprotective genes, including those for antioxidant enzymes (e.g., HO-1, NQO1) and, significantly, Frataxin (FXN).[1][2][4] Increased frataxin levels can help restore mitochondrial function, particularly in the context of Friedreich's ataxia.[1][4]

NRF2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 modifies Proteasome Proteasome KEAP1->Proteasome degradation NRF2_nuc NRF2 NRF2 NRF2 NRF2->KEAP1 NRF2->Proteasome NRF2->NRF2_nuc Translocation & Accumulation ARE ARE Genes NRF2_nuc->ARE binds FXN FXN Gene ARE->FXN Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant

Fig. 3: this compound-mediated activation of the NRF2 pathway leading to Frataxin expression.

Experimental Protocols & Methodologies

The following sections describe common methodologies used in the preclinical evaluation of this compound, synthesized from published studies.

Cell Culture and Treatment
  • Cell Lines : A variety of cell lines have been used, including neuronal-derived HT22 cells (for oxidative toxicity studies), bovine pulmonary artery endothelial cells (BPAEC, for endothelial barrier studies), and HEK293T cells (for mechanistic studies).[1][5]

  • Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, under standard incubation conditions (37°C, 5% CO₂).

  • This compound Preparation : A stock solution of this compound is prepared by dissolving the powder in sterile DMSO to a high concentration (e.g., 10-50 mM).[7][9] This stock is stored at -20°C or -80°C.[1][9] For experiments, the stock is diluted directly into the cell culture medium to achieve the desired final concentration (typically in the range of 0.1 to 20 µM).[1]

  • Treatment Duration : Incubation times vary depending on the endpoint being measured, ranging from a few hours (e.g., 4-6 hours for signaling activation) to over 24 hours for functional or protective assays.[1]

In Vivo Administration
  • Animal Models : this compound has been evaluated in mouse models of ischemia/reperfusion injury, including acute myocardial infarction and cardiac arrest/cerebral ischemia.[2][13]

  • Formulation : For in vivo use, this compound can be formulated in a vehicle suitable for the route of administration. A common formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween80, and finally ddH₂O or saline.[7]

  • Administration : Administration can be performed via routes such as intrathecal or intraperitoneal injection. Dosing regimens vary; for example, a single injection or multiple doses over several days.[1][13]

Key Experimental Assays
  • Western Blotting : Used to measure changes in protein levels. After cell or tissue lysis, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., ATF6, GRP78, NRF2, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin).

  • Quantitative Real-Time PCR (qRT-PCR) : Used to measure changes in mRNA levels of target genes (e.g., GRP78, CAT, HMOX1, FXN). RNA is extracted from samples, reverse-transcribed to cDNA, and then amplified using gene-specific primers.

  • Reactive Oxygen Species (ROS) Detection : Intracellular ROS levels are often measured using fluorescent probes like Dihydroethidium (DHE). Cells or tissue sections are incubated with the probe, and the resulting fluorescence, which correlates with ROS levels, is quantified via microscopy or flow cytometry.[2]

  • Cell Viability Assays : To assess the protective effects of this compound against a toxic insult (e.g., glutamate-induced oxidative toxicity), cell viability can be measured using assays like MTT or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

ExpWorkflow cluster_0 Typical In Vitro Experimental Workflow start Seed Cells treat Treat with this compound (Varying Conc. & Time) start->treat stress Induce Stress (e.g., Oxidative, ER Stress) treat->stress harvest Harvest Cells / Tissues stress->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (Protein Levels) analysis->wb qpcr qRT-PCR (mRNA Levels) analysis->qpcr ros ROS Assay (Oxidative State) analysis->ros via Viability Assay (Cell Survival) analysis->via

Fig. 4: A generalized workflow for in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of this compound from various studies.

Table 1: Effective Concentrations of this compound in In Vitro Models

Cell TypeConcentration Range (µM)DurationObserved EffectReference(s)
HT220.078 - 206 or 16 hProtection against glutamate-induced oxidative toxicity[1]
HT221016 hUpregulation of NRF2-dependent genes[1]
BPAEC5, 10, 154 - 48 hInduction of ATF6 activation[1]
BPAEC1024 hReduction of LPS-induced endothelial barrier disruption[1]

Table 2: Protective Effects of this compound in Preclinical Models

ModelDosing & RouteOutcomeKey Finding(s)Reference(s)
Mouse Cardiac Arrest / Cerebral IschemiaIntraperitoneal injectionImproved neurological function, reduced neuronal deathMitigated ROS generation and ER stress via ATF6 and NRF2 activation[2][3]
Mouse Myocardial Infarction (I/R)Intraperitoneal injectionProtected heart against I/R injuryATF6-dependent improvement of proteostasis and reduction of oxidative stress[13]
Severe SMA-like MiceIntrathecal injectionRebalanced XBP1s expression, induced SMN expressionATF6-dependent neuroprotection[1]

Conclusion

This compound is a well-characterized ER proteostasis regulator that acts as a prodrug to selectively activate the ATF6 and NRF2 signaling pathways. Its ability to enhance protein folding capacity and mount a robust antioxidant defense provides a powerful therapeutic rationale for diseases involving ER stress and oxidative damage. The established mechanistic link between NRF2 activation and frataxin gene expression positions this compound as a highly promising compound for further investigation in the context of Friedreich's ataxia and other disorders related to frataxin deficiency. The detailed chemical and mechanistic data presented in this guide serve as a valuable resource for researchers aiming to harness the therapeutic potential of this compound.

References

The ER Proteostasis Regulator AA147: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the small molecule AA147 as a tool for studying and modulating endoplasmic reticulum proteostasis, for researchers, scientists, and drug development professionals.

The maintenance of protein homeostasis, or proteostasis, within the endoplasmic reticulum (ER) is critical for cellular health and function. Perturbations in ER proteostasis can lead to the accumulation of misfolded proteins, a condition known as ER stress, which is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and protein misfolding diseases. The unfolded protein response (UPR) is a sophisticated signaling network that aims to restore ER proteostasis in the face of stress. The small molecule this compound has emerged as a valuable research tool for its ability to selectively activate the Activating Transcription Factor 6 (ATF6) arm of the UPR, offering a means to study the adaptive capacity of the ER and explore potential therapeutic avenues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an ER proteostasis regulator that functions as a preferential activator of the ATF6 signaling pathway.[1] It operates as a pro-drug, undergoing metabolic activation within the cell to form a reactive electrophile.[2] This electrophile then covalently modifies ER-resident proteins, most notably protein disulfide isomerases (PDIs).[2][3] PDIs are known to regulate the activation of ATF6.[2] By modifying PDIs, this compound disrupts the retention of ATF6 in its inactive, oligomeric state in the ER membrane, promoting its translocation to the Golgi apparatus.[2][4] In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases, releasing its N-terminal cytosolic domain (ATF6n).[4][5] ATF6n then translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD), such as the chaperone BiP (also known as GRP78).[4][6]

In addition to its effects on ATF6, this compound has also been shown to activate the NRF2-mediated oxidative stress response.[3][7] This occurs through the covalent modification of Keap1, a negative regulator of NRF2.[8] This dual activity of this compound on both the UPR and oxidative stress pathways makes it a particularly interesting molecule for studying the interplay between these two crucial cellular stress responses.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental systems.

Table 1: In Vitro Efficacy and Potency of this compound

Cell LineEndpointConcentration/EC50Treatment DurationReference
ALMC-2Reduction of amyloidogenic immunoglobulin light chain (ALLC) secretionEC50 = 1.1 μMNot Specified[9]
HT22Protection against glutamate-induced oxidative toxicity0.078 - 20 μM6 or 16 hours[7]
HT22Induction of NRF2-dependent oxidative stress response genes10 μM16 hours[7]
BPAECInduction of ATF6 activation5, 10, 15 μM4, 8, 16, 24, 48 hours[7]
HEK293TIncreased steady-state α1(D219N) GABAA receptor protein levels> 2.5 μM8 - 48 hours[4]
hESCsInduction of mesodermal gene expression10 μM13 days[6]

Table 2: In Vivo Dosage of this compound

Animal ModelAdministration RouteDosageTreatment ScheduleReference
Severe SMA-like miceIntrathecal injectionNot SpecifiedSingle injection for 3 days[7]
Mouse model of cardiac arrestIntraperitoneal and Intravenous2 mg/kg1 day before surgery and 15 min after ROSC[8][10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on ER proteostasis.

Cell Viability Assay (MTT Assay) for Assessing Cytoprotection

This protocol is used to determine the protective effect of this compound against a cellular toxin, such as glutamate (B1630785) in HT22 cells.

Materials:

  • HT22 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.078-20 μM) for a specified period (e.g., 6 or 16 hours). Include a vehicle control (DMSO).

  • After pre-treatment, add glutamate (e.g., 5 mM) to induce oxidative toxicity, except in the control wells.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blotting for UPR and Oxidative Stress Markers

This protocol is used to measure the protein levels of key markers of the UPR (e.g., ATF6, GRP78/BiP) and oxidative stress response (e.g., NRF2, HO-1).

Materials:

  • Cells or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATF6, anti-GRP78, anti-NRF2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

ATF6 Reporter Assay

This protocol is used to specifically measure the transcriptional activity of ATF6.

Materials:

  • Cells of interest

  • ATF6 reporter plasmid (e.g., p5xATF6-GL3, which contains multiple ATF6 binding sites upstream of a luciferase gene)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the ATF6 reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound at various concentrations. Include a positive control (e.g., a known ER stress inducer like thapsigargin) and a vehicle control.

  • Incubate for a specified time (e.g., 16-24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Visualizing the Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its study.

AA147_ATF6_Activation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus This compound This compound Metabolite Reactive Electrophile This compound->Metabolite Metabolic Activation PDI_inactive PDI (oxidized) Metabolite->PDI_inactive Covalent Modification PDI_active PDI (reduced) PDI_inactive->PDI_active ATF6_oligomer ATF6 (inactive, oligomer) PDI_active->ATF6_oligomer Inhibits Oxidation ATF6_monomer ATF6 (active, monomer) ATF6_oligomer->ATF6_monomer Reduction S1P_S2P S1P/S2P Proteases ATF6_monomer->S1P_S2P Translocation ATF6n ATF6n (cleaved) S1P_S2P->ATF6n Cleavage ATF6n_nuc ATF6n ATF6n->ATF6n_nuc Translocation ARE ATF6 Response Element (ARE) ATF6n_nuc->ARE UPR_Genes UPR Target Genes (e.g., BiP/GRP78) ARE->UPR_Genes Transcription

Caption: Mechanism of this compound-mediated ATF6 activation.

AA147_NRF2_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus_NRF2 Nucleus AA147_cyto This compound Metabolite_cyto Reactive Electrophile AA147_cyto->Metabolite_cyto Metabolic Activation Keap1_NRF2 Keap1-NRF2 Complex Metabolite_cyto->Keap1_NRF2 Covalent Modification of Keap1 NRF2_free NRF2 Keap1_NRF2->NRF2_free Dissociation Proteasome Proteasomal Degradation Keap1_NRF2->Proteasome NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE_nrf2 Antioxidant Response Element (ARE) NRF2_nuc->ARE_nrf2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE_nrf2->Antioxidant_Genes Transcription

Caption: Mechanism of this compound-mediated NRF2 activation.

Experimental_Workflow cluster_assays Assays start Hypothesis: This compound modulates ER proteostasis and cellular response to stress cell_culture Cell Culture (e.g., HT22, HEK293T) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment stress_induction Induction of Cellular Stress (e.g., Thapsigargin, Tunicamycin, Glutamate) treatment->stress_induction assays Perform Cellular and Molecular Assays treatment->assays stress_induction->assays data_analysis Data Analysis and Interpretation assays->data_analysis viability Cell Viability (MTT, etc.) western Western Blot (ATF6, GRP78, NRF2) reporter Reporter Assays (ATF6-luciferase) qpcr qRT-PCR (UPR target genes) conclusion Conclusion on this compound's effect on ER proteostasis data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a powerful chemical tool for investigating the complexities of ER proteostasis and the cellular stress response. Its ability to selectively activate the ATF6 pathway, and also influence the NRF2 antioxidant response, provides a unique opportunity to dissect the roles of these pathways in various physiological and pathological contexts. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of ER biology and the development of novel therapeutic strategies for diseases associated with ER stress.

References

Preliminary In Vitro Investigations of AA147: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preliminary cell culture studies on AA147, a novel small molecule endoplasmic reticulum (ER) proteostasis regulator. The document outlines the compound's mechanism of action, details key experimental findings, and provides methodologies for the cited experiments to support further research and development.

Core Mechanism of Action

This compound has been identified as a potent activator of two key cellular stress response pathways: the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) oxidative stress response.[1][2][3] Its protective effects against oxidative damage and ischemia/reperfusion injury have been observed in various cell types, including neuronal and cardiac cells.[1][4]

The compound is considered a pro-drug that undergoes metabolic activation within the ER, leading to the covalent modification of ER-resident proteins, including protein disulfide isomerases (PDIs), which are known to regulate ATF6 activation.[5] This targeted modification within the ER contributes to the selective activation of the ATF6 pathway.[5] In neuronal cells, this compound has been shown to covalently modify Keap1, leading to the stabilization and activation of Nrf2 and the subsequent expression of antioxidant genes.[1][2]

Signaling Pathways Modulated by this compound

The dual activation of the ATF6 and Nrf2 pathways by this compound provides a synergistic mechanism for cellular protection. The ATF6 pathway activation helps to restore ER proteostasis by upregulating ER chaperones and components of ER-associated degradation (ERAD).[1] Simultaneously, the Nrf2 pathway activation enhances the antioxidant capacity of the cell, mitigating oxidative stress.[1][2]

AA147_Signaling_Pathways This compound Signaling Pathways cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus AA147_ER This compound P450 Cytochrome P450 AA147_ER->P450 metabolic activation QM Quinone Methide (Reactive Metabolite) P450->QM PDIs Protein Disulfide Isomerases (PDIs) QM->PDIs covalent modification ATF6_inactive ATF6 (inactive) (bound to BiP) PDIs->ATF6_inactive promotes disulfide reduction & release BiP BiP/GRP78 ATF6_inactive->BiP ATF6_active_precursor ATF6 ATF6_inactive->ATF6_active_precursor translocation AA147_cyto This compound Keap1 Keap1 AA147_cyto->Keap1 covalent modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Keap1->Keap1_Nrf2 destabilization Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation S1P_S2P S1P/S2P Proteases ATF6_active_precursor->S1P_S2P cleavage ATF6_active ATF6 (active fragment) S1P_S2P->ATF6_active ATF6_nuc ATF6 ATF6_active->ATF6_nuc translocation ERSE ER Stress Response Element (ERSE) ATF6_nuc->ERSE ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1_gene HO-1 Gene ARE->HO1_gene upregulation GRP78_gene GRP78 Gene ERSE->GRP78_gene upregulation Cell_Protection Enhanced Proteostasis & Cell Survival GRP78_gene->Cell_Protection Antioxidant_Response Antioxidant Response HO1_gene->Antioxidant_Response

Caption: this compound activates ATF6 and Nrf2 signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary cell culture experiments investigating the effects of this compound.

Table 1: Effect of this compound on Gene Expression

Cell LineTreatmentTarget GeneFold Change (vs. Control)Experimental Method
HEK293TThis compound (10 µM)BiP (GRP78)Significant IncreaseqPCR
HT22This compound (10 µM, 16h)Nrf2-dependent genesUpregulationqPCR

Table 2: Effect of this compound on Protein Levels and Activity

Cell LineTreatmentTarget ProteinEffectExperimental Method
BPAECThis compound (5, 10, 15 µM)ATF6ActivationWestern Blot
HT22This compound (10 µM, 16h)Keap1Covalent ModificationMass Spectrometry
HEK293TThis compoundPDIA1, PDIA3, PDIA4, PDIA6, TXNDC5Increased LabelingMass Spectrometry

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mammalian Cell Culture
  • Cell Lines: HEK293T, HepG2, HT22, and Bovine Pulmonary Artery Endothelial Cells (BPAEC) can be used.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.[6]

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.[6]

  • Passaging: Subculture cells when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.

Cell_Culture_Workflow start Start thaw Thaw Cryopreserved Cells start->thaw culture Culture in T-75 Flask (37°C, 5% CO2) thaw->culture passage Passage Cells at 80-90% Confluency culture->passage seed Seed Cells for Experiment passage->seed treat Treat with this compound or Vehicle seed->treat harvest Harvest Cells for Downstream Analysis treat->harvest end End harvest->end

Caption: General workflow for mammalian cell culture experiments.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix and primers specific for the target genes (e.g., GRP78, HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.

Western Blotting
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ATF6, GRP78, Keap1, Nrf2, HO-1) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software.

Western_Blot_Workflow start Start lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Standard workflow for Western blot analysis.

Immunofluorescence
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or a vehicle control for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against target proteins (e.g., ATF6, Nrf2).

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

This technical guide provides a foundational understanding of the in vitro activities of this compound. The provided protocols and data summaries are intended to facilitate the design and execution of further studies to explore the therapeutic potential of this promising compound.

References

The Efficacy of AA147 in Mitigating Protein Aggregation Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a pathological hallmark of a wide range of debilitating human illnesses, including many neurodegenerative diseases. These disorders are characterized by the misfolding and subsequent aggregation of specific proteins, leading to cellular toxicity and tissue damage. This technical guide provides an in-depth overview of the novel small molecule AA147, a promising therapeutic candidate that has demonstrated significant efficacy in preclinical models of protein aggregation disorders. We will explore its mechanism of action, which involves the targeted activation of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR), a key cellular stress response pathway. This guide will present quantitative data on this compound's effects, detail the experimental protocols used to evaluate its efficacy, and provide visualizations of the relevant biological pathways and experimental workflows.

Introduction to Protein Aggregation and the Unfolded Protein Response

Protein aggregation diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are a class of disorders characterized by the accumulation of misfolded proteins. These aggregates can be cytotoxic and disrupt normal cellular function. The cell has evolved a sophisticated quality control system to manage misfolded proteins, a central component of which is the Unfolded Protein Response (UPR). The UPR is activated when misfolded proteins accumulate in the endoplasmic reticulum (ER), a critical organelle for protein folding and modification. The UPR has three main branches, mediated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). While chronic activation of the UPR can lead to apoptosis, the ATF6 branch is primarily associated with an adaptive response that enhances the protein folding and degradation capacity of the ER.

This compound: A Selective Activator of the ATF6 Pathway

This compound is a small molecule that has been identified as a selective activator of the ATF6 pathway.[1] It functions as a prodrug that, upon metabolic activation to a reactive quinone methide, covalently modifies protein disulfide isomerases (PDIs) within the ER. This modification of PDIs leads to the preferential activation of ATF6, initiating a signaling cascade that upregulates the expression of ER chaperones and other factors involved in protein quality control.[2] This targeted activation of the adaptive arm of the UPR without inducing global ER stress makes this compound a promising therapeutic strategy for protein aggregation disorders.[3]

Quantitative Efficacy of this compound

The therapeutic potential of this compound has been demonstrated in various in vitro and in vivo models of protein aggregation and cellular stress. The following tables summarize the key quantitative findings from these studies.

Model System Aggregating Protein Treatment Effect Metric Reference
ALMC-2 cellsAmyloidogenic immunoglobulin light chain (ALLC)This compoundReduced secretion of ALLCEC50 = 1.1 μM[4]
HepG2 cellsAmyloidogenic transthyretin (TTR)This compoundReduced secretion of TTR-[3]
HT22 cells-This compound (10 μM, 16h)Increased cell viability in the presence of glutamateDose-dependent increase[5]
HT22 cells-This compound (10 μM, 16h)Reduced reactive oxygen species (ROS) accumulation-[5]
Mouse model of cardiac arrest-This compoundReduced neuronal apoptosis (TUNEL+ cells)Significant reduction[6]
Mouse model of cardiac arrest-This compoundIncreased Bcl-2/Bax ratioSignificant increase[6]
Mouse model of cardiac arrest-This compoundReduced cleaved caspase-3 levelsSignificant reduction[6]
Mouse model of cardiac arrest-This compoundReduced malondialdehyde (MDA) levelsSignificant reduction[6]
Mouse model of cardiac arrest-This compoundIncreased superoxide (B77818) dismutase (SOD) activitySignificant increase[6]

Table 1: Summary of the in vitro and in vivo efficacy of this compound in models of protein aggregation and cellular stress.

Protein Cell Line/Model Treatment Fold Change/Effect Reference
ATF6 (nuclear translocation)Mouse brain neuronsThis compoundIncreased nuclear localization[6]
GRP78 (BiP)Mouse brainThis compoundIncreased mRNA and protein levels[6]
CatalaseMouse brainThis compoundIncreased protein levels[6]
Nrf2Mouse brainThis compoundIncreased protein levels[6]
HO-1Mouse brainThis compoundIncreased protein levels[6]

Table 2: Effect of this compound on the expression of key proteins in the ATF6 and Nrf2 pathways.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams were generated using the DOT language for Graphviz.

ATF6_Activation_by_this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus This compound This compound (Prodrug) QuinoneMethide Reactive Quinone Methide This compound->QuinoneMethide Metabolic Activation PDI_inactive PDI (Inactive) QuinoneMethide->PDI_inactive Covalent Modification PDI_modified PDI (Modified) PDI_inactive->PDI_modified ATF6_oligomer ATF6 (Oligomer) PDI_modified->ATF6_oligomer Inhibits Oligomerization ATF6_monomer ATF6 (Monomer) ATF6_oligomer->ATF6_monomer Dissociation S1P_S2P S1P/S2P Proteases ATF6_monomer->S1P_S2P Trafficking ATF6_cleaved ATF6 (Cleaved, Active Fragment) S1P_S2P->ATF6_cleaved Cleavage UPRE UPR Element ATF6_cleaved->UPRE Nuclear Translocation Antioxidant_genes Antioxidant Gene Expression (e.g., Catalase) ATF6_cleaved->Antioxidant_genes Transcription ARE Antioxidant Response Element Chaperone_genes Chaperone & ERAD Gene Expression (e.g., BiP, GRP94) UPRE->Chaperone_genes Transcription

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., ALMC-2, HepG2, HT22) AA147_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->AA147_Treatment Aggregation_Assay Protein Aggregation Assay (e.g., ELISA for secreted proteins) AA147_Treatment->Aggregation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) AA147_Treatment->Viability_Assay Western_Blot Western Blot (for ATF6 pathway proteins) AA147_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Protein-Protein Interactions) AA147_Treatment->Co_IP Animal_Model Animal Model of Disease (e.g., Cardiac Arrest) AA147_Admin This compound Administration Animal_Model->AA147_Admin Behavioral_Tests Neurological Scoring AA147_Admin->Behavioral_Tests Tissue_Harvest Tissue Harvesting (e.g., Brain) Behavioral_Tests->Tissue_Harvest Tissue_Harvest->Western_Blot IHC_IF Immunohistochemistry/ Immunofluorescence Tissue_Harvest->IHC_IF Biochemical_Assays Biochemical Assays (e.g., MDA, SOD) Tissue_Harvest->Biochemical_Assays

Caption: General Experimental Workflow.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Human embryonic kidney (HEK293T), human hepatoma (HepG2), and human plasma (ALMC-2) cells were commonly used. For neuroprotection studies, the HT22 mouse hippocampal cell line was utilized.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM for HEK293T and HT22, RPMI for ALMC-2) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound was typically dissolved in DMSO to create a stock solution. For experiments, cells were treated with varying concentrations of this compound (e.g., 0.078 μM to 20 μM) for different durations (e.g., 6 to 48 hours) depending on the specific assay.[5]

Protein Aggregation and Secretion Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of amyloidogenic proteins like transthyretin (TTR) and immunoglobulin light chains (ALLC), sandwich ELISAs were performed on the conditioned media from treated cells. Specific capture and detection antibodies for the target protein were used.

  • Thioflavin T (ThT) Assay: While not explicitly detailed for this compound in the provided search results, the ThT assay is a standard method to quantify amyloid fibril formation. It involves incubating the protein of interest with ThT dye and measuring the fluorescence increase (excitation ~450 nm, emission ~485 nm) that occurs upon ThT binding to β-sheet-rich structures.

Western Blot Analysis
  • Lysate Preparation: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against key proteins in the ATF6 pathway. The following primary antibodies have been used in studies with this compound:

    • ATF6α (1:500, Santa Cruz, sc-166659)[6]

    • GRP78 (BiP) (1:1000, CST, #3177)[6]

    • Caspase-12 (1:1000, CST, #2202)[6]

    • CHOP (1:1000, CST, #2895)[6]

    • Bcl-2 (1:1000, CST, #3498)[6]

    • Bax (1:1000, CST, #2772)[6]

    • Cleaved Caspase-3 (1:1000, CST, #9664)[6]

    • Nrf2 (1:1000, Abcam, ab62352)[6]

    • HO-1 (1:1000, Abcam, ab68477)[6]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays
  • MTT Assay: Cells were incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at ~570 nm.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Cells were lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The protein of interest was immunoprecipitated from the cell lysate using a specific primary antibody.

  • Complex Pull-down: Protein A/G agarose (B213101) beads were used to capture the antibody-protein complex.

  • Analysis: The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting to identify interacting partners.

Conclusion

This compound represents a promising therapeutic agent for the treatment of protein aggregation disorders. Its unique mechanism of selectively activating the adaptive ATF6 arm of the UPR offers a targeted approach to enhance the cell's own protein quality control machinery. The quantitative data from preclinical studies demonstrate its efficacy in reducing the aggregation of disease-relevant proteins and protecting cells from stress-induced death. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other molecules that modulate the proteostasis network. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from these devastating diseases.

References

An In-depth Technical Guide to the Therapeutic Potential of AA147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AA147" is a hypothetical agent created for illustrative purposes to fulfill the detailed requirements of this guide. The data, experimental protocols, and pathways presented are representative of a plausible therapeutic candidate and are based on established scientific principles, but do not correspond to a real-world molecule with this designation.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of the aberrant Bcr-Abl tyrosine kinase, a key driver in the pathogenesis of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. The information presented herein includes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. This guide is intended to serve as a technical resource for researchers and drug development professionals engaged in the evaluation of next-generation targeted cancer therapies.

Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway

This compound exerts its therapeutic effect through the competitive inhibition of the ATP-binding site of the Bcr-Abl oncoprotein. This inhibition effectively abrogates the downstream signaling cascades that lead to uncontrolled cell proliferation and survival in CML cells. The primary pathways affected include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl Grb2 Grb2 Bcr_Abl->Grb2 PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->Bcr_Abl

Caption: The inhibitory action of this compound on the Bcr-Abl signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase and Cellular Potency of this compound

Assay TypeTarget/Cell LineEndpointThis compound Value
Kinase AssayWild-Type Bcr-AblIC500.8 nM
Kinase AssayT315I Mutant Bcr-AblIC50250 nM
Cellular AssayK562 (Bcr-Abl+)IC505.2 nM
Cellular AssayBa/F3 (Bcr-Abl+)IC503.1 nM
Cellular AssayBa/F3 (T315I Bcr-Abl+)IC50480 nM
Cellular AssayU937 (Bcr-Abl-)IC50> 10 µM

Table 2: In Vitro Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM
c-Kit85%
PDGFRβ78%
SRC15%
LCK8%

Table 3: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, Oral Gavage)

ParameterUnitValue
Cmaxng/mL1250
Tmaxh2
AUC(0-24)ng·h/mL9800
Oral Bioavailability%45
Half-life (t1/2)h6.5

Detailed Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant Bcr-Abl kinase.

Methodology:

  • A solution of recombinant human Bcr-Abl kinase (10 ng/µL) is prepared in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • A synthetic peptide substrate (e.g., Abltide) is prepared at a concentration of 200 µM in kinase buffer.

  • This compound is serially diluted in DMSO to create a range of concentrations (e.g., 0.01 nM to 10 µM).

  • In a 96-well plate, 5 µL of each this compound dilution is added.

  • 20 µL of the Bcr-Abl kinase solution is added to each well and incubated for 15 minutes at room temperature.

  • The kinase reaction is initiated by adding 25 µL of a mixture containing the peptide substrate and ATP (10 µM).

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is terminated by the addition of 50 µL of a stop solution containing EDTA.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the IC50 of this compound on the proliferation of Bcr-Abl positive and negative cell lines.

Methodology:

  • Cells (e.g., K562, Ba/F3) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium.

  • The cells are allowed to attach and resume growth for 24 hours.

  • This compound is serially diluted in growth medium and 100 µL of each dilution is added to the respective wells.

  • The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add serial dilutions of this compound incubation_24h->add_this compound incubation_72h Incubate for 72h add_this compound->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based cellular proliferation assay.

In Vivo Efficacy in a CML Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model of CML.

Methodology:

  • Female athymic nude mice (6-8 weeks old) are inoculated subcutaneously with 1 x 10^7 K562 cells.

  • Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.

  • Mice are randomized into vehicle control and treatment groups (n=8-10 per group).

  • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at doses of 10, 30, and 100 mg/kg.

  • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specified size.

  • The primary endpoint is the percentage of tumor growth inhibition (TGI).

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for Chronic Myeloid Leukemia. It demonstrates potent and selective inhibition of the Bcr-Abl kinase, leading to effective suppression of CML cell proliferation both in vitro and in vivo. The favorable pharmacokinetic profile suggests the potential for a convenient oral dosing regimen in clinical settings. Further investigation, including formal IND-enabling toxicology studies, is warranted to advance this compound into clinical trials.

The Impact of AA147 on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA147 is a small molecule modulator of cellular proteostasis that has demonstrated significant cytoprotective effects in various disease models. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts cellular signaling, with a primary focus on its dual activation of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) oxidative stress response pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing this compound's activity, and visualizes the underlying signaling cascades and experimental workflows.

Introduction

Maintaining protein homeostasis, or proteostasis, is critical for cellular function and survival. The endoplasmic reticulum (ER) is a central organelle in protein folding and modification. When the ER's folding capacity is overwhelmed, a state of ER stress ensues, activating the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or severe. This compound has emerged as a promising therapeutic candidate due to its ability to selectively modulate these stress-response pathways, thereby enhancing cellular resilience.[1][2] This guide will dissect the signaling pathways affected by this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound is a pro-drug that undergoes metabolic activation to a reactive electrophile, likely a p-quinone methide.[1][3] This reactive intermediate is central to its mechanism of action, as it covalently modifies specific cysteine residues on key regulatory proteins in distinct signaling pathways.

Activation of the ATF6 Pathway

The ATF6 pathway is a crucial component of the UPR that upregulates ER chaperones and other proteins involved in protein folding and degradation. This compound activates ATF6 through a unique mechanism that does not require the induction of ER stress.

  • Metabolic Activation: In the cellular environment, this compound is metabolized into a reactive electrophile.[3]

  • Covalent Modification of Protein Disulfide Isomerases (PDIs): This reactive metabolite selectively modifies cysteine residues on ER-resident Protein Disulfide Isomerases (PDIs).[3][4]

  • ATF6 Monomerization and Trafficking: The covalent modification of PDIs disrupts their ability to maintain ATF6 in an inactive, disulfide-bonded oligomeric state in the ER membrane. This leads to the reduction and monomerization of ATF6, which is a prerequisite for its trafficking to the Golgi apparatus.[3][4]

  • Proteolytic Cleavage and Nuclear Translocation: In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n).[4]

  • Transcriptional Activation: ATF6n then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of target genes containing ER stress response elements (ERSE). Key target genes include the ER chaperones GRP78 (also known as BiP) and GRP94.[5][6]

Activation of the NRF2 Pathway

The NRF2 pathway is the primary cellular defense against oxidative stress. It regulates the expression of a wide array of antioxidant and detoxification enzymes.

  • Metabolic Activation: Similar to its action on the ATF6 pathway, this compound's activity on the NRF2 pathway is dependent on its metabolic conversion to a reactive electrophile.[1]

  • Covalent Modification of KEAP1: This reactive species covalently modifies specific cysteine residues, most notably Cys151, on the Kelch-like ECH-associated protein 1 (KEAP1).[1][7]

  • Disruption of NRF2 Ubiquitination: KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets NRF2 for proteasomal degradation under basal conditions. The modification of KEAP1 by the this compound metabolite disrupts this interaction, inhibiting NRF2 ubiquitination and subsequent degradation.[1]

  • NRF2 Stabilization and Nuclear Accumulation: Stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.[7]

  • Transcriptional Activation: In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional activation of numerous cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound on the ATF6 and NRF2 pathways.

ParameterCell LineValueReference
ATF6 Activation
Effective ConcentrationHEK293T> 2.5 µM[3]
Maximizing ConcentrationSH-SY5Y2.5 µM[3]
NRF2 Activation
EC50 (ARE-luciferase)HT223.9 µM[9]
Effective ConcentrationHT2210 µM[1]
In Vivo Administration
DosageMice2 mg/kg (IP/IV)[5][10]

Table 1: In Vitro and In Vivo Efficacy of this compound

GeneCell Line/TissueTreatmentFold Induction/ChangeReference
ATF6 Target Genes
GRP78/BiPhESCs10 µM this compoundIncreased[11]
GRP78Mouse Heart2 mg/kg this compoundIncreased[6]
Catalase (Cat)Mouse Heart2 mg/kg this compoundIncreased[6]
NRF2 Target Genes
Nqo1Mouse NeuronsThis compound (concentration not specified)Increased[9]
HO-1Mouse Hippocampus2 mg/kg this compoundIncreased[5]

Table 2: Gene Expression Changes Induced by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ATF6 and NRF2 signaling pathways.

Cell Culture and Treatment
  • Cell Lines: HEK293T (human embryonic kidney), HT22 (mouse hippocampal), SH-SY5Y (human neuroblastoma), and primary cortical neurons are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO) is run in parallel.

ATF6 Activation Assays
  • Principle: To quantify the transcriptional activity of ATF6, a luciferase reporter construct containing an ER stress response element (ERSE) is used.

  • Method:

    • Cells are transiently transfected with the ERSE-luciferase reporter plasmid.

    • After 24 hours, cells are treated with varying concentrations of this compound for a specified period (e.g., 16 hours).

    • Cells are lysed, and luciferase activity is measured using a luminometer.

    • Data is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Principle: Activation of ATF6 involves its cleavage to a smaller, active form (ATF6n). This can be detected by a shift in molecular weight on a Western blot.

  • Method:

    • Cells are treated with this compound for the desired time.

    • Whole-cell lysates are prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against ATF6.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Principle: To measure the induction of ATF6 target genes, such as GRP78 and GRP94, qPCR is performed.

  • Method:

    • Cells are treated with this compound.

    • Total RNA is extracted using a commercial kit (e.g., TRIzol).

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • qPCR is performed using SYBR Green master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

NRF2 Activation Assays
  • Principle: Similar to the ATF6 assay, an ARE-luciferase reporter is used to measure NRF2 transcriptional activity.

  • Method:

    • Cells are transfected with the ARE-luciferase reporter plasmid.

    • After 24 hours, cells are treated with this compound.

    • Luciferase activity is measured as described for the ATF6 reporter assay.

  • Principle: Activation of NRF2 involves its translocation from the cytoplasm to the nucleus. This can be visualized by immunofluorescence microscopy.

  • Method:

    • Cells are grown on glass coverslips and treated with this compound.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin (BSA).

    • Cells are incubated with a primary antibody against NRF2.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.

  • Principle: To assess the levels of NRF2 and its downstream target proteins (e.g., NQO1, HO-1), Western blotting is performed.

  • Method:

    • Whole-cell or nuclear/cytoplasmic fractions are prepared from this compound-treated cells.

    • Western blotting is performed as described for ATF6, using primary antibodies specific for NRF2, NQO1, and HO-1.

KEAP1 Modification Assay
  • Principle: To demonstrate the direct covalent modification of KEAP1 by this compound, a "click chemistry" approach can be used with an alkyne-modified analog of this compound (this compound-alkyne).

  • Method:

    • Cells are treated with this compound-alkyne.

    • Cell lysates are prepared, and a click reaction is performed with an azide-tagged fluorescent probe (e.g., rhodamine-azide).

    • Proteins are separated by SDS-PAGE, and the gel is imaged to detect fluorescently labeled proteins.

    • To confirm the identity of the modified protein, KEAP1 can be immunoprecipitated before or after the click reaction, followed by in-gel fluorescence scanning or Western blotting.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

AA147_ATF6_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus This compound This compound Metabolite Reactive Electrophile This compound->Metabolite Metabolic Activation PDI PDI Metabolite->PDI Covalent Modification ATF6_oligomer ATF6 (Oligomer, Inactive) PDI->ATF6_oligomer Maintains Oligomeric State ATF6_monomer ATF6 (Monomer, Reduced) ATF6_oligomer->ATF6_monomer Reduction & Monomerization S1P_S2P S1P/S2P ATF6_monomer->S1P_S2P Trafficking ATF6n_creation ATF6 Cleavage S1P_S2P->ATF6n_creation ATF6n ATF6n (Active) ATF6n_creation->ATF6n Release ERSE ERSE ATF6n->ERSE Binding Target_Genes Upregulation of GRP78, GRP94, etc. ERSE->Target_Genes Transcription

Caption: this compound-mediated activation of the ATF6 signaling pathway.

AA147_NRF2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite Reactive Electrophile This compound->Metabolite Metabolic Activation KEAP1 KEAP1 Metabolite->KEAP1 Covalent Modification (Cys151) NRF2 NRF2 KEAP1->NRF2 Targets for Degradation Proteasome Proteasomal Degradation NRF2->Proteasome NRF2_n NRF2 (Active) NRF2->NRF2_n Nuclear Translocation ARE ARE NRF2_n->ARE Binding Target_Genes Upregulation of NQO1, HO-1, etc. ARE->Target_Genes Transcription

Caption: this compound-mediated activation of the NRF2 signaling pathway.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cell Culture (e.g., HEK293T, HT22) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment reporter Reporter Assays (ERSE-luc, ARE-luc) treatment->reporter western Western Blot (ATF6, NRF2, Targets) treatment->western qpcr qPCR (GRP78, NQO1) treatment->qpcr if_microscopy Immunofluorescence (NRF2 Translocation) treatment->if_microscopy modification KEAP1 Modification (Click Chemistry) treatment->modification data_analysis Data Analysis & Interpretation reporter->data_analysis western->data_analysis qpcr->data_analysis if_microscopy->data_analysis modification->data_analysis

References

Methodological & Application

Application Notes and Protocols for AA147 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA147 is a small molecule regulator of endoplasmic reticulum (ER) proteostasis.[1] It functions as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the unfolded protein response (UPR).[2] Additionally, this compound has been shown to activate the NRF2 oxidative stress response pathway, providing protection against oxidative damage in various cell types, including neuronal cells.[1][3][4] These dual mechanisms make this compound a compound of interest for studying and potentially treating diseases associated with ER stress and protein aggregation.[3] This document provides detailed protocols for the dissolution and preparation of this compound for use in in vitro assays.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 255.31 g/mol
Formula C₁₆H₁₇NO₂
CAS Number 393121-74-9
Appearance Light brown to brown solid[1]
Purity ≥98% (HPLC)

Solubility of this compound

The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO 100 mM25.53 mg/mL
Ethanol 100 mM25.53 mg/mL
Water InsolubleInsoluble[2]

Note: For optimal dissolution in DMSO, it is recommended to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact solubility.[1][2] Gentle warming and sonication can aid in dissolution if precipitation occurs.[1]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.53 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 100 mM solution, if you weighed 25.53 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the this compound stock solution to working concentrations for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound for your experiment. For example, a common working concentration for this compound is in the range of 5-15 µM.[1]

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Vortex the intermediate solution gently.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound primarily activates the ATF6 and Nrf2 signaling pathways. Under conditions of ER stress, ATF6 is translocated to the Golgi apparatus where it is cleaved to its active form, which then upregulates ER chaperones and components of ER-associated degradation (ERAD).[3] this compound can also covalently modify Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn induces the expression of antioxidant genes.[3][4]

AA147_Signaling_Pathway This compound This compound ATF6_inactive Inactive ATF6 (ER Membrane) This compound->ATF6_inactive Activates Keap1 Keap1 This compound->Keap1 Modifies ER_Stress ER Stress ER_Stress->ATF6_inactive ATF6_active Active ATF6 (Nucleus) ATF6_inactive->ATF6_active Translocation & Cleavage ER_Chaperones ER Chaperones (e.g., GRP78) & ERAD Components ATF6_active->ER_Chaperones Upregulates Proteostasis Restored ER Proteostasis ER_Chaperones->Proteostasis Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nrf2_active Active Nrf2 (Nucleus) Nrf2->Nrf2_active Nuclear Translocation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_active->Antioxidant_Genes Induces Expression Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress_Reduction

Caption: this compound activates both the ATF6 and Nrf2 signaling pathways.

Experimental Workflow for this compound Preparation

The following diagram outlines the general workflow for preparing this compound for in vitro experiments.

AA147_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 100 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store dilute Prepare Working Solution in Cell Culture Medium stock->dilute assay Add to In Vitro Assay dilute->assay end End assay->end

Caption: Workflow for preparing this compound from powder to in vitro assay.

References

Application Notes and Protocols: Utilizing AA147 in a Mouse Model of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the small molecule compound AA147 in a mouse model of cerebral ischemia-reperfusion (I/R) injury. The protocols and data presented are based on studies demonstrating the neuroprotective effects of this compound, offering a valuable resource for researchers investigating novel therapeutic strategies for ischemic stroke and related conditions.

This compound is a pharmacological activator of Activating Transcription Factor 6 (ATF6), a key component of the Unfolded Protein Response (UPR).[1][2][3] It has been shown to protect various tissues, including the brain, heart, and kidneys, from ischemia-reperfusion damage.[4][5] Its mechanism of action involves the restoration of endoplasmic reticulum (ER) homeostasis and the reduction of oxidative stress, primarily through the co-regulation of the ATF6 and Nuclear factor E2-related factor 2 (Nrf2) signaling pathways.[1][2][3][6]

Data Presentation

The following tables summarize the quantitative data from studies using this compound in a mouse model of cardiac arrest-induced cerebral ischemia-reperfusion.

Table 1: Neurological and Behavioral Outcomes after this compound Treatment

Outcome MeasureControl Group (Vehicle)This compound-Treated GroupTime Point
Neurological Score (9-point system)Lower scoresSignificantly higher scores3 days post-I/R
Open Field Test (Distance Traveled)ReducedSignificantly longer3 days post-I/R
Open Field Test (Active Time)ReducedSignificantly longer3 days post-I/R

Data adapted from studies on cerebral ischemia-reperfusion in mice.[7]

Table 2: Histological and Cellular Outcomes in the Hippocampal CA1 Region

Outcome MeasureControl Group (Vehicle)This compound-Treated GroupTime Point
Dead Neuron Count (H&E Staining)IncreasedSignificantly reduced3 days post-I/R
FJB+ Neurons (Neuronal Death)IncreasedSignificantly reduced3 days post-I/R
TUNEL+ Cells (Apoptosis)IncreasedSignificantly reduced3 days post-I/R

Data adapted from studies on cerebral ischemia-reperfusion in mice.[1][2][7]

Table 3: Biomarkers of Oxidative and ER Stress

BiomarkerControl Group (Vehicle)This compound-Treated GroupTime Point
ROS Production (DHE Staining)Significantly increasedMitigated1 day post-I/R
MDA ConcentrationIncreasedReduced1 day post-I/R
SOD ActivityDecreasedIncreased1 day post-I/R
Caspase-12 Protein LevelsIncreasedConsiderably repressed1 day post-I/R
CHOP Protein LevelsIncreasedConsiderably repressed1 day post-I/R

Data adapted from studies on cerebral ischemia-reperfusion in mice.[1][2][8]

Experimental Protocols

Mouse Model of Cardiac Arrest and Cardiopulmonary Resuscitation (CA/CPR)

This protocol describes the induction of transient global cerebral ischemia-reperfusion in mice.

Materials:

  • Male C57BL/6 mice

  • Isoflurane (B1672236) anesthesia

  • Mechanical ventilator

  • Electrocardiogram (ECG) monitor

  • Rectal temperature probe and heating pad

  • This compound (2 mg/kg)

  • Vehicle (e.g., DMSO, corn oil)

Procedure:

  • Anesthetize mice with 4-5% isoflurane for induction and maintain with 1.0-1.5% isoflurane via a mechanical ventilator.[1][2]

  • Monitor ECG throughout the procedure.[1][2]

  • Maintain body temperature at 37.0°C ± 0.2°C using a rectal probe and heating pad.[1][2]

  • Induce cardiac arrest for a duration of 9 minutes.[1][2][3]

  • Perform cardiopulmonary resuscitation (CPR) to achieve return of spontaneous circulation (ROSC).[1][2][3]

  • Sham-operated animals undergo the same procedure without the induction of cardiac arrest.

This compound Administration

Regimen:

  • Administer this compound (2 mg/kg) or vehicle intraperitoneally 24 hours before the induction of ischemia.[2]

  • Administer a second dose of this compound (2 mg/kg) or vehicle intravenously 15 minutes after ROSC.[2][7]

Assessment of Neurological Function

Neurological deficits can be evaluated at various time points post-reperfusion (e.g., 3 days).

Methods:

  • Neurological Scoring: A composite scoring system (e.g., a 9-point scale) can be used to assess general neurologic function, including tests for motor function and reflexes (e.g., vertical screen, horizontal bar, rope).[7]

  • Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled and active time.[7]

Histological Analysis

Tissue is typically collected at 1 and 3 days post-reperfusion for analysis of cell death and apoptosis in the hippocampus, a brain region particularly vulnerable to ischemic injury.

Methods:

  • Hematoxylin and Eosin (H&E) Staining: To visualize and quantify dead neurons, which appear shrunken with pyknotic nuclei.[7]

  • Fluoro-Jade B (FJB) Staining: To specifically label degenerating neurons.

  • TUNEL Assay: To detect DNA fragmentation characteristic of apoptotic cells.[1][2]

Measurement of Oxidative and ER Stress Markers

Brain tissue (hippocampus) is collected at 1 day post-reperfusion to assess molecular markers of stress.

Methods:

  • Dihydroethidium (DHE) Staining: For the detection of reactive oxygen species (ROS).[1][2]

  • Malondialdehyde (MDA) Assay: To quantify lipid peroxidation as an indicator of oxidative damage.[1][3]

  • Superoxide Dismutase (SOD) Activity Assay: To measure the activity of this key antioxidant enzyme.[1][3]

  • Western Blot Analysis: To measure the protein levels of ER stress-associated apoptotic markers such as Caspase-12 and C/EBP homologous protein (CHOP).[1][3] It can also be used to confirm the activation of the ATF6 and Nrf2 pathways by measuring levels of GRP78 and HO-1, respectively.[1][3]

Visualizations

G cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response IR Cerebral Ischemia-Reperfusion ER_Stress ER Stress IR->ER_Stress Oxidative_Stress Oxidative Stress IR->Oxidative_Stress Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis Oxidative_Stress->Apoptosis This compound This compound ATF6 ATF6 Activation This compound->ATF6 Nrf2 Nrf2 Activation This compound->Nrf2 GRP78 GRP78 Up-regulation ATF6->GRP78 ER_Stress_Reduction Reduced ER Stress ATF6->ER_Stress_Reduction HO1 HO-1 Up-regulation Nrf2->HO1 Oxidative_Stress_Reduction Reduced Oxidative Stress Nrf2->Oxidative_Stress_Reduction Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroprotection Neuroprotection ER_Stress_Reduction->Apoptosis ER_Stress_Reduction->Neuroprotection Oxidative_Stress_Reduction->Apoptosis Oxidative_Stress_Reduction->Neuroprotection

Caption: this compound signaling pathway in cerebral ischemia-reperfusion injury.

G cluster_pre Pre-Ischemia cluster_ischemia Ischemia & Reperfusion cluster_post Post-Reperfusion Assessment T_minus_24h Day -1: Administer this compound (2 mg/kg, i.p.) T0 Day 0: Induce 9-min Cardiac Arrest T0_reperfusion Day 0: CPR & ROSC T0->T0_reperfusion T0_treatment Day 0 (+15 min): Administer this compound (2 mg/kg, i.v.) T0_reperfusion->T0_treatment T_plus_1d Day 1: Assess Oxidative/ER Stress (Western Blot, DHE, MDA, SOD) T0_treatment->T_plus_1d T_plus_3d Day 3: Assess Neurological Function & Neuronal Death (H&E, FJB, TUNEL) T_plus_1d->T_plus_3d

Caption: Experimental workflow for this compound administration and assessment.

References

Application of AA147 in High-Throughput Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AA147 is a novel small-molecule modulator of the endoplasmic reticulum (ER) proteostasis network, identified through high-throughput screening (HTS).[1][2] It functions as a regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway. Specifically, this compound selectively activates the Activating Transcription Factor 6 (ATF6) arm of the UPR.[3][4] Additionally, in neuronal cells, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated oxidative stress response.[5] This dual activity makes this compound a valuable tool for studying these pathways and a potential therapeutic agent for diseases associated with ER stress and oxidative damage.

This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening assays, catering to researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a pro-drug that undergoes metabolic activation within the ER to form a reactive electrophile.[6] This activated form then selectively modifies ER-resident proteins, including multiple protein disulfide isomerases (PDIs), which are known regulators of ATF6.[6] This covalent modification leads to the activation of the ATF6 signaling pathway.[6] In neural cell types, this compound can also activate the NRF2 antioxidant response pathway, offering protection against glutamate-induced oxidative stress.[2][5]

Data Presentation

The following table summarizes the quantitative data related to the activity of this compound in various cell-based assays. This information is crucial for designing and interpreting HTS experiments.

Parameter Value Cell Line Assay Description Reference
EC501.1 µMALMC-2 cellsReduction of amyloidogenic immunoglobulin light chain (ALLC) secretion[7]
Effective Concentration10 µMHT22 cellsInduction of NRF2-dependent upregulation of oxidative stress response genes[8]
Effective Concentration10 µMHT22 cellsProtection against glutamate-induced oxidative toxicity[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and protocols described, the following diagrams are provided in Graphviz DOT language.

G cluster_AA147_Activation This compound Activation & ER Stress cluster_ATF6_Pathway ATF6 Pathway Activation cluster_NRF2_Pathway NRF2 Pathway Activation This compound This compound (Pro-drug) Metabolic_Activation Metabolic Activation (ER Oxidases) This compound->Metabolic_Activation Reactive_Electrophile Reactive Electrophile (Quinone Methide) Metabolic_Activation->Reactive_Electrophile PDIs Protein Disulfide Isomerases (PDIs) Reactive_Electrophile->PDIs Covalent Modification KEAP1 KEAP1 Reactive_Electrophile->KEAP1 Covalent Modification ATF6_Inactive ATF6 (Inactive) PDIs->ATF6_Inactive Regulates ATF6_Active ATF6 (Active) (Trafficking to Golgi) ATF6_Inactive->ATF6_Active Activation ATF6_Signaling ATF6 Signaling (UPR Gene Expression) ATF6_Active->ATF6_Signaling NRF2 NRF2 KEAP1->NRF2 Sequesters for Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus and Binds Oxidative_Stress_Response Oxidative Stress Response Genes ARE->Oxidative_Stress_Response Induces Transcription

Figure 1: this compound Mechanism of Action. Max Width: 760px.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Seeding Seed reporter cells in 384-well plates Cell_Incubation Incubate cells (e.g., 24 hours) Cell_Seeding->Cell_Incubation Compound_Addition Add test compounds, This compound (positive control), and vehicle (negative control) Cell_Incubation->Compound_Addition Compound_Incubation Incubate with compounds (e.g., 16-24 hours) Compound_Addition->Compound_Incubation Lysis_Reagent Add Luciferase Lysis Reagent Compound_Incubation->Lysis_Reagent Luciferase_Substrate Add Luciferase Substrate Lysis_Reagent->Luciferase_Substrate Luminescence_Reading Read luminescence on a plate reader Luciferase_Substrate->Luminescence_Reading Data_Normalization Normalize data to controls Luminescence_Reading->Data_Normalization Hit_Identification Identify hits based on pre-defined criteria Data_Normalization->Hit_Identification Z_Factor_Calculation Calculate Z'-factor and Signal-to-Background Ratio Data_Normalization->Z_Factor_Calculation

Figure 2: HTS Workflow using this compound. Max Width: 760px.

Experimental Protocols

The following are detailed protocols for cell-based HTS assays to identify novel modulators of the ATF6 and NRF2 pathways, using this compound as a positive control.

Protocol 1: ATF6 Activation Reporter Assay

This assay is designed to identify compounds that activate the ATF6 signaling pathway. It utilizes a stable cell line expressing a luciferase reporter gene under the control of an ATF6 response element (e.g., the ER stress response element, ERSE).

Materials:

  • HeLa or HEK293T cells stably expressing an ERSE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (positive control)

  • Tunicamycin (alternative positive control)

  • DMSO (vehicle control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the ERSE-luciferase reporter cells in culture medium.

    • Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a dose-response curve (e.g., from 0.1 µM to 30 µM).

    • Prepare test compounds and controls in DMSO. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Using an automated liquid handler, add 100 nL of compound solutions to the appropriate wells.

      • Test wells: Test compounds at the desired concentration.

      • Positive control wells: this compound at a concentration known to give a robust signal (e.g., 10 µM).

      • Negative control wells: DMSO vehicle.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 16-24 hours.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate the plates at room temperature for 10-20 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence intensity using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all readings.

    • Normalize the data to the controls:

      • % Activation = [(Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)] * 100

    • Calculate the Z'-factor to assess assay quality.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

      • Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]

    • Calculate the Signal-to-Background (S/B) ratio:

      • S/B = Mean_positive_control / Mean_negative_control

Protocol 2: NRF2 Activation Reporter Assay

This assay is designed to identify compounds that activate the NRF2-mediated antioxidant response. It utilizes a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

  • HepG2 cells stably expressing an ARE-luciferase reporter construct

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (positive control)

  • Sulforaphane (alternative positive control)

  • DMSO (vehicle control)

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Seed the ARE-luciferase reporter HepG2 cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of medium.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare compound plates as described in Protocol 1. Use this compound at a final concentration of 10 µM as the positive control.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 16-24 hours.

  • Luminescence Detection:

    • Follow the same procedure for luminescence detection as in Protocol 1.

  • Data Analysis:

    • Perform data analysis, including normalization, Z'-factor calculation, and S/B ratio calculation, as described in Protocol 1.[9]

Conclusion

This compound is a versatile tool for studying the ATF6 and NRF2 signaling pathways. The detailed protocols provided herein offer a robust framework for utilizing this compound as a positive control in high-throughput screening campaigns aimed at discovering novel modulators of these critical cellular pathways. Careful optimization of assay conditions and rigorous data analysis are essential for the successful identification of new lead compounds.

References

Application Notes: Detecting AA147-Induced NRF2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stress, KEAP1 is modified, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of a wide array of cytoprotective genes containing an Antioxidant Response Element (ARE) in their promoters.[1][2][3]

AA147 is a small molecule initially identified as an activator of the ATF6 arm of the unfolded protein response.[4][5] However, subsequent research has revealed that this compound also potently activates the NRF2 signaling pathway, particularly in neuronal-derived cells.[1][4][5][6] This activation provides protection against oxidative stress-induced cell death, such as that caused by high glutamate (B1630785) concentrations.[1][4][7] These application notes provide detailed protocols and methods to detect and quantify the activation of the NRF2 pathway by this compound.

Mechanism of this compound-Induced NRF2 Activation

This compound activates NRF2 through a mechanism involving its metabolic activation into a reactive electrophile.[1][4][7] This electrophilic metabolite then covalently modifies sensor cysteine residues on KEAP1, such as Cys151.[1][8] This modification disrupts the KEAP1-NRF2 interaction, inhibiting the ubiquitination of NRF2 and leading to its stabilization and accumulation. Stabilized NRF2 translocates to the nucleus, where it binds to the ARE and drives the expression of target genes like NQO1 and GSTA4.[1][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite Reactive Electrophile This compound->Metabolite KEAP1 KEAP1 Metabolite->KEAP1 Covalent Modification (e.g., Cys151) NRF2 NRF2 KEAP1->NRF2 Ub Ubiquitin Proteasome Proteasome Degradation NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Stabilization & Nuclear Translocation ARE ARE NRF2_nuc->ARE Binds TargetGenes Target Gene Expression (Nqo1, Gsta4, HO-1) ARE->TargetGenes Initiates Transcription

Caption: this compound signaling pathway for NRF2 activation.

Key Experimental Methods and Protocols

Several robust methods can be employed to measure the activation of the NRF2 pathway by this compound. A typical experimental workflow involves cell treatment followed by various downstream analyses.

G cluster_assays Downstream Assays start Plate Cells (e.g., HT22, IMR32) treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells (Fix or Lyse) treat->harvest qPCR qPCR harvest->qPCR luciferase Luciferase Assay harvest->luciferase western Western Blot harvest->western if Immunofluorescence harvest->if end Data Analysis & Interpretation qPCR->end luciferase->end western->end if->end

Caption: General experimental workflow for assessing NRF2 activation.
ARE-Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NRF2. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE copies. NRF2 activation by this compound leads to increased luciferase expression and a quantifiable light signal.

Quantitative Data Summary

Cell LineParameterValueReference
HT22EC₅₀ for ARE-LUC Activation3.9 µM[1]
HT22Fold Change (10 µM this compound, 16h)~3.7-fold

Protocol

  • Cell Plating: Plate neuronal-derived cells (e.g., HT22) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate luciferase assay buffer.

  • Luminescence Measurement: Measure the firefly and normalization (e.g., Renilla) luciferase activity using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the ARE-luciferase signal to the control reporter signal. Express the data as fold change relative to the vehicle-treated control. Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the mRNA expression levels of NRF2 target genes. An increase in the transcription of genes like Nqo1, Gsta4, and HO-1 is a reliable indicator of NRF2 activation.[1][6]

Quantitative Data Summary

Cell Line/TissueTarget GeneTreatmentFold Change vs. ControlReference
HT22Nqo110 µM this compound, 16h>10-fold[1]
HT22Gsta410 µM this compound, 6hSignificant increase[1]
Mouse HippocampusNrf2This compound post-CA/CPR~2.5-fold[5][6]
Mouse HippocampusHO-1This compound post-CA/CPR~3-fold[5][6]

Protocol

  • Cell Plating and Treatment: Plate cells (e.g., HT22, IMR32, or primary cortical neurons) in 6-well plates.[1] Once they reach the desired confluency, treat with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 4, 6, or 16 hours).[1]

  • RNA Extraction: Wash cells with cold PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • Thermocycling: Run the qPCR reaction on a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and presenting the data as fold change relative to the vehicle-treated control.[5][6]

Immunoblotting (Western Blot)

Immunoblotting is used to detect changes in the protein levels of NRF2 and its downstream targets. It is particularly useful for observing the nuclear translocation of NRF2 by analyzing separated nuclear and cytoplasmic fractions.

Data Summary

Tissue/FractionTarget ProteinTreatmentObservationReference
Mouse HippocampusNRF2This compound post-CA/CPRSignificant increase[5][6]
Mouse HippocampusHO-1This compound post-CA/CPRSignificant increase[5][6]
Mouse HippocampusKeap1This compound post-CA/CPRDownregulated[5][6]
Nuclear FractionNRF2This compoundIncreased accumulation[5][6]

Protocol

  • Cell Plating and Treatment: Culture and treat cells as described for the qPCR protocol.

  • Protein Extraction:

    • Total Lysate: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate nuclear and cytoplasmic fractions to assess NRF2 translocation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, KEAP1, and a loading control (e.g., GAPDH for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize target protein levels to the loading control.

Immunofluorescence

This microscopy-based technique provides visual evidence of NRF2's nuclear translocation upon this compound treatment.

Protocol

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound or vehicle as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody: Incubate with an anti-NRF2 primary antibody overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips, mount them onto microscope slides, and visualize using a fluorescence or confocal microscope. A merged image will show the co-localization of NRF2 (green) and the nucleus (blue), indicating nuclear translocation.[5][6]

G cluster_direct Direct Evidence cluster_transcriptional Transcriptional Activation cluster_protein Protein-Level Changes cluster_functional Functional Outcomes Keap1_Mod KEAP1 Covalent Modification ARE_LUC ARE-Luciferase Activity Keap1_Mod->ARE_LUC Leads to qPCR Target Gene mRNA (Nqo1, HO-1) Keap1_Mod->qPCR Leads to Western Target Protein Levels (Western Blot) ARE_LUC->Western Results in IF NRF2 Nuclear Translocation (IF) ARE_LUC->IF Results in qPCR->Western Results in qPCR->IF Results in ROS Reduced ROS Western->ROS Causes Protection Cell Protection Western->Protection Causes IF->ROS Causes IF->Protection Causes

Caption: Relationship between different forms of evidence for NRF2 activation.

References

Application Notes and Protocols for AA147 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA147 is a novel small molecule compound that acts as a regulator of endoplasmic reticulum (ER) proteostasis.[1] It selectively activates the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR) and the NRF2 oxidative stress response pathway.[1][2] this compound has demonstrated protective effects against oxidative damage in neuronal cells and has been shown to prevent endothelial barrier dysfunction.[1] This document provides detailed protocols for the treatment of various cell lines with this compound, along with methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound is a pro-drug that requires metabolic oxidation to form an electrophile, which then preferentially reacts with ER-resident proteins.[3] This modification leads to the activation of ATF6.[3] ATF6 is a key transcription factor in the UPR, a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER. Upon activation, ATF6 translocates to the Golgi apparatus where it is cleaved, releasing its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus and upregulates the expression of ER chaperones, such as GRP78 (glucose-regulated protein 78), and components of ER-associated degradation (ERAD) to restore ER proteostasis.[4]

Furthermore, this compound has been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][4] It can covalently modify Keap1, a negative regulator of NRF2, leading to the stabilization and nuclear translocation of NRF2.[2][4] In the nucleus, NRF2 induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), to protect cells from oxidative stress.[4] The dual activation of ATF6 and NRF2 pathways contributes to the cytoprotective effects of this compound.[4]

AA147_Mechanism_of_Action cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Golgi cluster_3 Nucleus AA147_cyto This compound Keap1 Keap1 AA147_cyto->Keap1 covalently modifies AA147_ER This compound (metabolized) Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_active Nrf2 (active) Nrf2->Nrf2_active translocates to nucleus Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocation PDI PDIs AA147_ER->PDI modifies ATF6_inactive ATF6 (inactive) ATF6_active_ER ATF6 (active) ATF6_inactive->ATF6_active_ER activation ATF6_active_Golgi ATF6 (cleaved) ATF6_active_ER->ATF6_active_Golgi translocation & cleavage PDI->ATF6_inactive promotes activation ATF6f ATF6f ATF6_active_Golgi->ATF6f translocation Gene_Expression Target Gene Expression (GRP78, HO-1) ATF6f->Gene_Expression Nrf2_nucleus->Gene_Expression

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the observed effects of this compound treatment on various cell lines as reported in the literature.

Cell LineConcentration(s)Incubation Time(s)Observed EffectsReference(s)
HT22 (neuronal)0.078-20 µM6, 16 hProtection against glutamate-induced oxidative toxicity by decreasing ROS.[1]
HT22 (neuronal)10 µM16 hInduces NRF2-dependent upregulation of oxidative stress response genes; covalently modifies KEAP1.[1]
BPAEC (endothelial)5, 10, 15 µM4, 8, 16, 24, 48 hInduces ATF6 activation and upregulates phosphorylation of cofilin.[1]
BPAEC (endothelial)10 µM24 hReduces LPS-induced endothelial barrier disruption.[1]
BPAEC (endothelial)5, 10 µM135 hEnhances lung endothelial barrier integrity.[1]
HEK293T expressing α1(D219N)β2γ2 GABA-A receptors0.3-10 µM24 hIncreased steady-state levels of the mutant α1(D219N) protein at concentrations >2.5 µM.[5]
HEK293T expressing α1(D219N)β2γ2 GABA-A receptors5 µM8, 24, 48 hSignificantly increased total α1(D219N) protein levels after 8h, with maximal effect at 24h.[5]
Cardiomyocytes and neuronal-derived cellsNot specifiedNot specifiedReduced oxidative stress-induced toxicity by decreasing ROS-associated damages.[4]

Experimental Protocols

General Protocol for Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters such as cell seeding density and this compound concentration should be optimized for each cell line and experimental goal.

Materials:

  • Adherent cell line of interest (e.g., HT22, HEK293T, BPAEC)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates (e.g., 6-well, 12-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Culture cells to 70-80% confluency in a T-75 flask. b. Wash cells with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed cells into the desired plate format at a predetermined density and allow them to adhere overnight in the incubator.

  • This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. b. Carefully remove the medium from the wells. c. Add the medium containing the different concentrations of this compound or vehicle control to the respective wells. d. Incubate the cells for the desired period (e.g., 6, 16, 24, 48 hours).

  • Downstream Analysis: a. After the incubation period, proceed with the desired analysis, such as a cell viability assay, apoptosis analysis, or protein extraction for Western blotting.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Analysis Downstream Analysis Incubate_Treatment->Analysis

Caption: General workflow for cell treatment.

Protocol for MTT Cell Viability Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start with Treated Cells Add_MTT Add MTT Solution Start->Add_MTT Incubate_MTT Incubate (4h, 37°C) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Caption: Workflow for MTT cell viability assay.

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS, cold

  • Flow cytometer

Procedure:

  • Collect both adherent and floating cells from each well. For adherent cells, wash with PBS and detach with Trypsin-EDTA.

  • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis_Analysis_Workflow Start Start with Treated Cells Collect_Cells Collect Cells Start->Collect_Cells Wash_Cells Wash with Cold PBS Collect_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Binding_Buffer->Add_Stains Incubate_Staining Incubate (15 min, RT, dark) Add_Stains->Incubate_Staining Add_Buffer Add Binding Buffer Incubate_Staining->Add_Buffer Analyze_Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Caption: Workflow for apoptosis analysis.

Protocol for Western Blot Analysis

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-HO-1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Wash cells with cold PBS. b. Lyse cells in RIPA buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize protein concentrations and add Laemmli sample buffer. b. Boil samples for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

Western_Blot_Workflow Start Start with Treated Cells Protein_Extraction Protein Extraction Start->Protein_Extraction Protein_Quantification Protein Quantification (BCA) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Administration of AA147 in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA147 is a novel small molecule endoplasmic reticulum (ER) proteostasis regulator with significant therapeutic potential for a range of neurological disorders. It functions as a potent activator of the Activating Transcription Factor 6 (ATF6) signaling pathway, a key arm of the unfolded protein response (UPR).[1][2][3] Additionally, this compound has been shown to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway in neuronal cells.[1][4][5] This dual mechanism of action—enhancing protein folding capacity and combating oxidative stress—positions this compound as a promising candidate for mitigating neuronal damage in conditions such as multiple sclerosis and cerebral ischemia/reperfusion injury.[1][2][4][6]

These application notes provide detailed protocols for the in vivo administration of this compound in murine models of neurological disease, along with summaries of key quantitative data from preclinical studies.

Mechanism of Action

This compound selectively activates the ATF6 pathway. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This domain then enters the nucleus and upregulates genes involved in protein folding and quality control, such as Glucose-Regulated Protein 78 (GRP78).[4][5] Concurrently, this compound can promote the nuclear translocation of Nrf2, which drives the expression of antioxidant genes like Heme Oxygenase-1 (HO-1).[1][4]

AA147_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Cytosol Cytosol cluster_Nucleus Nucleus ATF6_oligomer ATF6 (oligomer) ATF6_monomer ATF6 (monomer) ATF6_oligomer->ATF6_monomer This compound ATF6_cleaved Cleaved ATF6 (active) ATF6_monomer->ATF6_cleaved Translocation ATF6_n ATF6 ATF6_cleaved->ATF6_n Translocation KEAP1_NRF2 KEAP1-NRF2 NRF2 NRF2 KEAP1_NRF2->NRF2 This compound NRF2_n NRF2 NRF2->NRF2_n Translocation Target_Genes_ATF6 ATF6 Target Genes (e.g., GRP78) ATF6_n->Target_Genes_ATF6 Upregulation Target_Genes_NRF2 NRF2 Target Genes (e.g., HO-1) NRF2_n->Target_Genes_NRF2 Upregulation Proteostasis Enhanced Proteostasis Target_Genes_ATF6->Proteostasis Antioxidant Antioxidant Response Target_Genes_NRF2->Antioxidant

Caption: this compound dual mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in neurological models.

Table 1: Efficacy of this compound in a Mouse Model of Cardiac Arrest/CPR

ParameterVehicle ControlThis compound (2 mg/kg)OutcomeReference
Neurological Score (3 days post-CA/CPR)Lower ScoreSignificantly Higher ScoreImproved neurological function[1]
Neuronal Death (Hippocampal CA1)HighSignificantly ReducedNeuroprotection[1]
ROS Generation (Hippocampus)HighSignificantly ReducedReduced oxidative stress[4][5]
GRP78 ExpressionBaselineSignificantly IncreasedATF6 pathway activation[4][5]
HO-1 ExpressionBaselineSignificantly IncreasedNrf2 pathway activation[4][5]

Table 2: Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

ParameterVehicle ControlThis compoundOutcomeReference
Clinical EAE ScoreHighAmelioratedReduced disease severity[2]
Oligodendrocyte LossHighReducedProtection of myelin-producing cells[2]
DemyelinationSevereReducedPreservation of myelin[2]
GRP78 Expression (Oligodendrocytes)BaselineSignificantly IncreasedATF6 activation in oligodendrocytes[2]
HO-1 Expression (Microglia)BaselineSignificantly IncreasedNrf2 activation in microglia[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl) or 20% SBE-β-CD in Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.

  • Working Solution for Intraperitoneal (IP) Injection:

    • For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

    • Vortex thoroughly. This will result in a suspended solution suitable for IP injection.

  • Working Solution for Intravenous (IV) Injection:

    • For a clear solution for IV administration, a co-solvent system is recommended. For a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of sterile saline.

    • Vortex thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

    • Note: It is recommended to prepare fresh working solutions on the day of use.

Protocol 2: Administration of this compound in a Mouse Model of Cardiac Arrest and CPR

This protocol is based on a model of potassium chloride-induced cardiac arrest in mice.

CPR_Workflow Day_minus_1 Day -1: This compound (2 mg/kg, IP) or Vehicle Day_0 Day 0: Induce Cardiac Arrest (9 min) Followed by CPR Day_minus_1->Day_0 ROSC 15 min post-ROSC: This compound (2 mg/kg, IV) or Vehicle Day_0->ROSC Day_1 Day 1: Assess molecular markers (ATF6/Nrf2 pathway activation) ROSC->Day_1 Day_3 Day 3: Assess neurological function and neuronal death Day_1->Day_3

Caption: Experimental workflow for this compound administration in a cardiac arrest model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound working solution (prepared as in Protocol 1)

  • Vehicle control (e.g., the same solvent mixture without this compound)

  • Anesthetic (e.g., isoflurane)

  • Potassium chloride (KCl) solution

  • Epinephrine

  • Mechanical ventilator

  • Surgical instruments

  • Neurological scoring system materials

Procedure:

  • Pre-treatment: One day before the induction of cardiac arrest, administer this compound (2 mg/kg) or vehicle via intraperitoneal (IP) injection.[4][7][8]

  • Anesthesia and Surgery:

    • Anesthetize the mouse using isoflurane.

    • Perform a tracheotomy and mechanically ventilate the mouse.

    • Catheterize the femoral artery and vein for drug administration and blood pressure monitoring.

  • Induction of Cardiac Arrest:

    • Induce cardiac arrest by intravenous injection of KCl. A typical duration of asystole is 9 minutes.[4][9]

  • Cardiopulmonary Resuscitation (CPR):

    • Initiate CPR with chest compressions and intravenous administration of epinephrine.

    • Continue until the return of spontaneous circulation (ROSC) is achieved.

  • Post-ROSC Treatment: 15 minutes after ROSC, administer this compound (2 mg/kg) or vehicle via intravenous (IV) injection.[4][7][8]

  • Post-operative Care and Assessment:

    • Monitor the animal's recovery.

    • At 1-day post-CPR, tissues can be collected for molecular analysis (e.g., Western blot for GRP78 and HO-1).

    • At 3-days post-CPR, perform neurological function tests and sacrifice the animals for histological analysis of neuronal death.[1][4][10]

Protocol 3: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis.

EAE_Workflow Day_0 Day 0: Induce EAE (e.g., MOG35-55 immunization) Treatment_Start Start of Treatment: (Prophylactic or Therapeutic) Daily IP injection of this compound or Vehicle Day_0->Treatment_Start Monitoring Daily Monitoring: Clinical score and body weight Treatment_Start->Monitoring Endpoint Study Endpoint: (e.g., Day 28 post-immunization) Tissue collection for histology and molecular analysis Monitoring->Endpoint

Caption: Experimental workflow for this compound administration in an EAE model.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound working solution (prepared as in Protocol 1)

  • Vehicle control

  • EAE clinical scoring system

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • This compound Administration:

    • Prophylactic Treatment: Begin daily intraperitoneal injections of this compound or vehicle on the day of immunization (day 0) or shortly after.

    • Therapeutic Treatment: Begin daily intraperitoneal injections of this compound or vehicle upon the onset of clinical symptoms.

    • A typical dose of this compound for EAE studies would be in the range of 1-5 mg/kg, administered daily.

  • Monitoring and Assessment:

    • Monitor mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • Record body weight daily.

  • Endpoint Analysis:

    • At the end of the study (e.g., 28 days post-immunization), sacrifice the mice.

    • Collect spinal cords and brains for histological analysis of inflammation, demyelination, and oligodendrocyte survival.

    • Tissues can also be processed for molecular analysis of ATF6 and Nrf2 pathway activation.

Conclusion

This compound represents a promising therapeutic strategy for neurological disorders by targeting both ER stress and oxidative stress. The protocols outlined above provide a framework for the in vivo evaluation of this compound in relevant preclinical models. Careful adherence to these procedures will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Measuring ER Stress Following AA147 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for quantifying the cellular response to AA147, a known pharmacological activator of the Activating Transcription Factor 6 (ATF6) branch of the Unfolded Protein Response (UPR). Accurate measurement of Endoplasmic Reticulum (ER) stress is critical for understanding the mechanism of action of this compound and evaluating its therapeutic potential.

The UPR is a crucial signaling network that responds to the accumulation of unfolded or misfolded proteins in the ER, a state known as ER stress.[1] It consists of three main signaling pathways initiated by the ER-resident sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6.[2][3] this compound has been identified as a selective activator of the ATF6 pathway, which it accomplishes through the covalent modification of protein disulfide isomerases (PDIs) in the ER.[4][5][6] This activation aims to restore ER homeostasis (proteostasis) and has shown protective effects in various models of ischemia/reperfusion injury.[7][8]

The following protocols are designed to enable researchers to:

  • Confirm the selective activation of the ATF6 pathway by this compound.

  • Assess the potential for off-target activation of the IRE1 and PERK UPR branches.

  • Quantify the expression of downstream UPR target genes and proteins.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the three major branches of the Unfolded Protein Response. This compound primarily targets the ATF6 pathway.

UPR_Pathway cluster_ER ER Lumen cluster_Golgi Golgi cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1_unact IRE1 (inactive) ER_Stress->IRE1_unact releases BiP PERK_unact PERK (inactive) ER_Stress->PERK_unact releases BiP ATF6_unact ATF6 p90 (inactive) ER_Stress->ATF6_unact releases BiP BiP BiP IRE1_act IRE1 (active) IRE1_unact->IRE1_act Dimerization & Autophosphorylation PERK_act PERK (active) PERK_unact->PERK_act Dimerization & Autophosphorylation ATF6_p90 ATF6 p90 ATF6_unact->ATF6_p90 Translocation ATF6_p50 ATF6 p50 (active) ATF6_p90->ATF6_p50 Cleavage by S1P/S2P S1P_S2P S1P/S2P Proteases UPR_Genes UPR Target Genes (e.g., GRP78, ERAD components) ATF6_p50->UPR_Genes Transcription Activation XBP1u XBP1u mRNA IRE1_act->XBP1u splicing XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation XBP1s_protein->UPR_Genes Transcription Activation eIF2a eIF2α PERK_act->eIF2a eIF2a_P p-eIF2α eIF2a->eIF2a_P phosphorylation Translation_attenuation Translation Attenuation eIF2a_P->Translation_attenuation ATF4 ATF4 eIF2a_P->ATF4 Preferential Translation CHOP CHOP ATF4->CHOP Transcription Activation CHOP->UPR_Genes This compound This compound This compound->ATF6_unact Promotes Activation

Caption: The Unfolded Protein Response (UPR) signaling pathways.

The following workflow outlines the key steps to assess the cellular response to this compound treatment.

Experimental_Workflow Experimental Workflow for this compound Treatment start Cell Culture (e.g., HEK293T, HepG2, HT22) treatment Treat with this compound (e.g., 1-10 µM for 6-24h) Include Vehicle (DMSO) and Positive Control (e.g., Tunicamycin) start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis western_blot Western Blot Analysis (ATF6 cleavage, p-PERK, p-eIF2α) protein_lysis->western_blot qpcr qPCR Analysis (ATF6 Targets: GRP78, HERP1) (XBP1 Splicing) cDNA_synthesis->qpcr data_analysis Data Analysis & Interpretation - Quantify gene expression - Densitometry of protein bands - Assess ATF6 selectivity qpcr->data_analysis western_blot->data_analysis

Caption: General experimental workflow for analyzing ER stress after this compound treatment.

Summary of Techniques

UPR BranchTechniqueParameter MeasuredPurpose
ATF6 Western BlotCleavage of p90 ATF6 to p50 ATF6Directly assesses the activation of ATF6 protein.[2]
ATF6 qRT-PCRmRNA levels of ATF6 target genes (e.g., GRP78/BiP, HERPUD1)Quantifies the transcriptional output of the ATF6 pathway.[7]
IRE1 RT-PCR & Gel ElectrophoresisRatio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u)Assesses activation of the IRE1 endoribonuclease activity.[9][10]
IRE1 Western BlotPhosphorylation of IRE1α (Ser724)Measures the autophosphorylation and activation of IRE1α kinase.[2][11]
PERK Western BlotPhosphorylation of PERK (Thr980) and eIF2α (Ser51)Measures activation of the PERK kinase and its immediate downstream target.[2][12]
PERK qRT-PCR / Western BlotExpression of ATF4 and CHOPQuantifies downstream effectors of the PERK pathway.[10][13]

Experimental Protocols

Protocol 1: Western Blot for ATF6 Cleavage and PERK/eIF2α Phosphorylation

Principle: This protocol detects the activation of the ATF6 and PERK pathways by immunoblotting. ATF6 activation is marked by the proteolytic cleavage of the full-length 90 kDa protein (p90) to its active ~50 kDa form (p50), which translocates to the nucleus.[2][14] PERK pathway activation is measured by detecting the phosphorylated forms of PERK and its substrate, eIF2α.[2]

Materials:

  • Cells treated with this compound, vehicle control (e.g., DMSO), and a positive control for general ER stress (e.g., 1 µg/mL Tunicamycin for 6-8 hours).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels (e.g., 4-15% gradient gels).

  • PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (diluted in blocking buffer):

    • Rabbit anti-ATF6 (recognizes both p90 and p50 forms).

    • Rabbit anti-phospho-PERK (Thr980).

    • Rabbit anti-PERK (Total).

    • Rabbit anti-phospho-eIF2α (Ser51).

    • Mouse anti-eIF2α (Total).

    • Mouse anti-β-Actin or Rabbit anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Lysis:

    • Wash cell monolayers with ice-cold PBS.

    • Add 100-200 µL of ice-cold supplemented RIPA buffer to each well of a 6-well plate.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize all samples to the same concentration with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use separate membranes for different primary antibodies if their molecular weights are close.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify band intensities using image analysis software (e.g., ImageJ).

  • For ATF6, observe the appearance of the ~50 kDa band.

  • For phosphorylated proteins, normalize the intensity of the phospho-protein band to the total protein band. Normalize all values to the loading control (β-Actin or GAPDH).

Protocol 2: Quantitative RT-PCR (qRT-PCR) for ATF6 Target Genes

Principle: This protocol quantifies the mRNA expression levels of genes transcriptionally upregulated by the active p50 form of ATF6, such as GRP78 (also known as HSPA5 or BiP) and HERPUD1.[7][10] An increase in these transcripts is a reliable indicator of ATF6 pathway activation.

Materials:

  • Cells treated as described in Protocol 1.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan qPCR Master Mix.

  • qPCR instrument.

  • Nuclease-free water.

  • Primers for target genes (GRP78, HERPUD1) and a housekeeping gene (GAPDH, ACTB, or RPL13A).

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
GRP78/BiP ATTCGGTGCAGCAGGACATGTTTGGTCATTGGTGATGGTG
HERPUD1 GAAGAGGAAGGCGAACGAGTCCAGGAAGTCACATCCACAG
GAPDH AATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate. For a 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Run each sample in triplicate. Include no-template controls (NTC) for each primer set.

  • qPCR Program:

    • Use a standard three-step cycling protocol, for example:

      • Initial Denaturation: 95°C for 3 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds.

        • Annealing: 60°C for 30 seconds.

        • Extension: 72°C for 30 seconds.

      • Melt Curve Analysis: To verify product specificity.

Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method.

  • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • The fold change is calculated as 2-ΔΔCt.

Protocol 3: RT-PCR and Gel Electrophoresis for XBP1 Splicing

Principle: Activation of the IRE1 pathway leads to the unconventional splicing of XBP1 mRNA, where a 26-nucleotide intron is removed.[15] This protocol uses RT-PCR to amplify the region of XBP1 mRNA containing this intron. The resulting PCR products for the unspliced (XBP1u) and spliced (XBP1s) forms can be separated and visualized by agarose (B213101) gel electrophoresis due to their size difference.[16] An optional restriction digest with PstI, which has a recognition site only in the intron, can be used to confirm the identity of the bands.[9]

Materials:

  • cDNA synthesized as described in Protocol 2.

  • Taq DNA Polymerase and reaction buffer.

  • dNTPs.

  • Primers flanking the 26-nt intron of XBP1.

  • Thermocycler.

  • Agarose gel (2-3%).

  • DNA loading dye.

  • DNA ladder.

  • Gel electrophoresis system and imaging equipment.

  • (Optional) PstI restriction enzyme.

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
XBP1 CCTTGTAGTTGAGAACCAGGGGGGCTTGGTATATATGTGG

Procedure:

  • PCR Amplification:

    • Prepare the PCR reaction mix. For a 25 µL reaction:

      • 2.5 µL 10x PCR Buffer

      • 0.5 µL dNTPs (10 mM)

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL cDNA template

      • 0.25 µL Taq Polymerase

      • 18.75 µL Nuclease-free water

    • Run the PCR using the following program:

      • Initial Denaturation: 95°C for 3 minutes.

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 60°C for 30 seconds.

        • Extension: 72°C for 45 seconds.

      • Final Extension: 72°C for 5 minutes.

  • (Optional) PstI Digestion:

    • Digest 10 µL of the PCR product with PstI enzyme according to the manufacturer's protocol. The unspliced product will be cut, while the spliced product will remain intact.

  • Agarose Gel Electrophoresis:

    • Prepare a 2.5% agarose gel.

    • Load the PCR products (and digested products, if applicable) mixed with loading dye into the wells.

    • Run the gel at 100V until sufficient separation is achieved.

    • Visualize the DNA bands under UV light. The unspliced XBP1 (XBP1u) product will be larger than the spliced XBP1 (XBP1s) product (by 26 bp).

Data Analysis:

  • Qualitatively assess the presence and relative intensity of the XBP1s and XBP1u bands.

  • For semi-quantitative analysis, measure the band intensity using image analysis software and calculate the ratio of XBP1s to total XBP1 (XBP1s + XBP1u).

Data Presentation

Quantitative data should be presented in clear, well-structured tables.

Table 1: Example of qRT-PCR Data Presentation (Fold Change vs. Vehicle Control)

TreatmentConcentration (µM)Duration (h)GRP78 Fold Change (Mean ± SEM)HERPUD1 Fold Change (Mean ± SEM)
Vehicle (DMSO)-241.0 ± 0.121.0 ± 0.09
This compound5243.5 ± 0.414.2 ± 0.55
This compound10245.8 ± 0.676.1 ± 0.78
Tunicamycin0.5 (µg/mL)248.2 ± 0.957.5 ± 0.88
* p < 0.05 compared to Vehicle

Table 2: Example of Western Blot Densitometry Data Presentation

Treatmentp-eIF2α / Total eIF2α (Relative Density)p50 ATF6 / β-Actin (Relative Density)XBP1s / Total XBP1 (Ratio)
Vehicle0.15 ± 0.03Not Detected0.05 ± 0.01
This compound (10 µM)0.21 ± 0.051.85 ± 0.220.11 ± 0.03
Tunicamycin (1 µg/mL)3.45 ± 0.412.50 ± 0.310.85 ± 0.06
* p < 0.05 compared to Vehicle

References

Application Notes & Protocols: Experimental Design for Studying the Protective Effects of AA147

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AA147 is a small molecule endoplasmic reticulum (ER) proteostasis regulator with demonstrated protective effects against oxidative stress-induced cell death.[1][2] Originally identified as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR), subsequent research has revealed that its protective capabilities are also significantly mediated through the activation of the NRF2-regulated oxidative stress response.[1][2][3] this compound undergoes metabolic activation within the cell to a reactive electrophile, enabling it to covalently modify key regulatory proteins such as KEAP1 and Protein Disulfide Isomerases (PDIs), thereby activating the NRF2 and ATF6 pathways, respectively.[1][3] These dual mechanisms make this compound a promising therapeutic candidate for mitigating cellular damage in various pathologies, including neurodegenerative diseases and ischemia/reperfusion injuries.[2][4]

These application notes provide a comprehensive experimental framework for researchers to investigate and validate the protective effects of this compound, from initial in vitro characterization to in vivo efficacy studies.

Core Signaling Pathways of this compound Action

This compound's protective effects are primarily attributed to its ability to co-activate the ATF6 and NRF2 signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • NRF2 Pathway: Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1, which facilitates its degradation. This compound, after metabolic activation, covalently modifies KEAP1.[3] This modification disrupts the KEAP1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • ATF6 Pathway: In the ER, ATF6 is an inactive transmembrane protein. ER stress or covalent modification of PDIs by activated this compound leads to the translocation of ATF6 to the Golgi apparatus.[3] There, it is cleaved by proteases to release its active cytosolic fragment (cATF6), which moves to the nucleus and upregulates genes involved in ER-associated degradation and protein folding, such as BiP/GRP78.

AA147_Mechanism This compound Dual Mechanism of Action cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi cluster_Nucleus Nucleus This compound This compound (Inactive) Metabolism Metabolic Activation This compound->Metabolism AA147_Active This compound* (Reactive Electrophile) Metabolism->AA147_Active Keap1_Nrf2 KEAP1-NRF2 Complex AA147_Active->Keap1_Nrf2 Covalent Modification PDI PDI AA147_Active->PDI Covalent Modification Nrf2_free NRF2 Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc NRF2 Nrf2_free->Nrf2_nuc Translocation ATF6_inactive ATF6 (Inactive) PDI->ATF6_inactive Regulates ATF6_cleavage Proteolytic Cleavage ATF6_inactive->ATF6_cleavage Translocation cATF6 cATF6 (Active) ATF6_cleavage->cATF6 cATF6_nuc cATF6 cATF6->cATF6_nuc Translocation ARE ARE Genes (e.g., HO-1, NQO1) Nrf2_nuc->ARE Binds & Activates Protection Cellular Protection Oxidative Stress Resistance ARE->Protection UPRE UPR Genes (e.g., BiP/GRP78) cATF6_nuc->UPRE Binds & Activates UPRE->Protection

Caption: this compound is metabolically activated to covalently modify KEAP1 and PDI, activating NRF2 and ATF6 pathways.

Overall Experimental Design Workflow

A tiered approach is recommended, beginning with in vitro assays to confirm the mechanism and cytoprotective efficacy of this compound, followed by in vivo studies in a relevant disease model to assess therapeutic potential.

Workflow cluster_InVitro Phase 1: In Vitro Characterization cluster_InVivo Phase 2: In Vivo Efficacy A1 Experiment 1: Confirm Cytoprotection (e.g., MTT Assay) A2 Experiment 2: Verify NRF2 Pathway Activation (Western Blot, qRT-PCR) A1->A2 A3 Experiment 3: Verify ATF6 Pathway Activation (Western Blot, Reporter Assay) A1->A3 B1 Select Animal Model (e.g., Ischemic Stroke) A2->B1 Proceed if pathways are confirmed B2 Experiment 4: Toxicity & PK/PD Studies (Dose-Ranging) B1->B2 B3 Experiment 5: Evaluate Therapeutic Efficacy (Infarct Volume, Neurological Score) B2->B3 B4 Ex Vivo Analysis (Immunohistochemistry, Western Blot) B3->B4 C1 Data Analysis & Reporting B4->C1 InVivo_Workflow start Acclimatize Mice (C57BL/6, 8-10 weeks) random Randomize into Groups (Sham, Vehicle, this compound) start->random surgery Induce Ischemia (tMCAO for 60 min) random->surgery treatment Administer Treatment (this compound or Vehicle, i.p.) at time of reperfusion surgery->treatment neuro_eval Neurological Scoring (24h, 48h, 72h post-MCAO) treatment->neuro_eval endpoint Endpoint: 72h Sacrifice & Tissue Collection neuro_eval->endpoint analysis1 Infarct Volume Analysis (TTC Staining) endpoint->analysis1 analysis2 Molecular Analysis (IHC, Western Blot on peri-infarct tissue) endpoint->analysis2

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AA147 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the poor aqueous solubility of the hypothetical small molecule compound, AA147. The following information is based on established methods for solubility enhancement of poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to assess the solubility of this compound?

A1: The initial assessment of this compound's solubility should involve determining its kinetic and thermodynamic solubility in aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4) to simulate physiological conditions. This will help identify if the compound's solubility is pH-dependent.

Q2: My preparation of this compound in a neutral aqueous buffer has very low solubility. What is the likely cause?

A2: Poor aqueous solubility of a small molecule like this compound is often due to high lipophilicity and strong intermolecular interactions in its crystalline form. The energy required to break the crystal lattice and solvate the molecule in water can be substantial, leading to low solubility.[1][2][3]

Q3: Can the solid form of this compound affect its solubility?

A3: Absolutely. The solid-state properties of an active pharmaceutical ingredient (API) play a crucial role in its solubility.[4] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly ordered crystal lattice, which reduces the energy barrier for dissolution.[5][6][7] Different crystalline polymorphs of the same compound can also exhibit different solubilities.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.

This is a common issue for poorly soluble compounds. The following workflow can help you troubleshoot this problem.

G cluster_0 Troubleshooting this compound Precipitation start This compound precipitates from aqueous solution check_ph Is this compound ionizable? (Does it have acidic or basic functional groups?) start->check_ph adjust_ph Adjust pH to ionize this compound check_ph->adjust_ph Yes add_cosolvent Add a water-miscible co-solvent (e.g., DMSO, ethanol, PEG 400) check_ph->add_cosolvent No ph_effect Solubility increases due to ionization adjust_ph->ph_effect no_ph_effect pH adjustment is ineffective adjust_ph->no_ph_effect formulation_strategies Consider advanced formulation strategies: - Amorphous Solid Dispersions - Lipid-based formulations - Nanomilling ph_effect->formulation_strategies For further enhancement no_ph_effect->add_cosolvent cosolvent_effect Solubility increases by reducing solvent polarity add_cosolvent->cosolvent_effect no_cosolvent_effect Co-solvent is ineffective or requires high concentration add_cosolvent->no_cosolvent_effect cosolvent_effect->formulation_strategies For further enhancement use_cyclodextrin Use cyclodextrins to form inclusion complexes no_cosolvent_effect->use_cyclodextrin cyclodextrin_effect Solubility increases due to encapsulation of this compound use_cyclodextrin->cyclodextrin_effect use_cyclodextrin->formulation_strategies If still insoluble cyclodextrin_effect->formulation_strategies For further enhancement

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: How can I systematically improve the aqueous solubility of this compound?

Here are several strategies, starting from simple adjustments to more advanced formulation techniques.

If this compound has ionizable functional groups (e.g., carboxylic acids, amines), its solubility will be pH-dependent. By adjusting the pH of the solution, you can ionize the molecule, which generally increases its aqueous solubility. For ionic compounds with basic anions, solubility tends to increase as the pH of the solution is lowered.[8] Conversely, for acidic compounds, solubility increases at higher pH values.[9]

G cluster_0 Effect of pH on Solubility of an Ionizable Compound node_acid Weakly Acidic Compound (HA) pKa = 4.5 node_ph {pH of Solution} node_base Weakly Basic Compound (B) pKa = 8.0 node_low_ph Low pH (e.g., pH 2) node_ph->node_low_ph node_high_ph High pH (e.g., pH 10) node_ph->node_high_ph node_acid_low Predominantly Unionized (HA) Low Solubility node_low_ph->node_acid_low node_base_low Predominantly Ionized (BH⁺) High Solubility node_low_ph->node_base_low node_acid_high Predominantly Ionized (A⁻) High Solubility node_high_ph->node_acid_high node_base_high Predominantly Unionized (B) Low Solubility node_high_ph->node_base_high

Caption: pH effect on the solubility of ionizable compounds.

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[10] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).[]

Table 1: Effect of Co-solvents on the Solubility of a Hypothetical Poorly Soluble Compound

Co-solvent (in water)Concentration (% v/v)Solubility Increase (fold)
Ethanol2015
Propylene Glycol2025
PEG 4002050
DMSO20100

Note: Data is illustrative and the actual solubility enhancement will depend on the specific compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[12][13]

Table 2: Effect of Cyclodextrins on the Solubility of a Hypothetical Poorly Soluble Compound

Cyclodextrin (B1172386)Concentration (mM)Solubility Increase (fold)
β-Cyclodextrin1050
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10200
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10500

Note: Data is illustrative and the actual solubility enhancement will depend on the specific compound. The solubility of albendazole (B1665689) in a complex with HP-β-cyclodextrin was increased from 2 to 10,000 fold to reach a solubility as high as 1.9 mg/mL.[14]

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[5][6] This high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form.[7]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare stock solutions of various co-solvents (e.g., ethanol, PEG 400, DMSO) in water at different concentrations (e.g., 10%, 20%, 40% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.

  • Compare the solubility of this compound in the co-solvent mixtures to its solubility in water.

Protocol 3: Cyclodextrin Inclusion Complex Formation (Co-solvent Lyophilization Method)
  • Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in deionized water.

  • In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) and tert-butyl alcohol).[15]

  • Slowly add the this compound solution to the cyclodextrin solution while stirring.

  • Continue stirring the mixture for several hours at room temperature.

  • Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Determine the solubility of the complex in water following the steps in Protocol 1 (using water instead of buffers).

References

Technical Support Center: Overcoming Off-Target Effects of AA147 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the experimental use of AA147, a known endoplasmic reticulum (ER) proteostasis regulator. The primary challenge in utilizing this compound stems from its dual activation of both the Activating Transcription Factor 6 (ATF6) and the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways. This guide offers strategies to dissect these pathways and ensure robust, well-controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that was initially identified as a selective activator of the ATF6 arm of the Unfolded Protein Response (UPR).[1][2][3][4] However, it is now understood that this compound also potently activates the NRF2-mediated oxidative stress response.[2][3][5][6] Both activation pathways proceed through a common mechanism involving the metabolic activation of this compound's 2-amino-p-cresol substructure into a reactive quinone methide.[1][7][8][9][10][11] This reactive intermediate then covalently modifies specific cysteine residues on target proteins.

Q2: What are the direct molecular targets of this compound?

The reactive quinone methide of this compound has been shown to covalently modify proteins in both the ATF6 and NRF2 pathways:

  • For ATF6 Activation: this compound modifies a subset of ER-localized Protein Disulfide Isomerases (PDIs), which are involved in regulating ATF6 trafficking and activation.[1][7][9][11][12][13]

  • For NRF2 Activation: this compound covalently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[2][3][8][9] This modification prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes.[2][3][8][9]

Q3: Is it possible to selectively activate only the ATF6 or NRF2 pathway with this compound?

Selective activation is challenging due to the shared mechanism of action. However, the relative contribution of each pathway to the observed cellular phenotype can be cell-type dependent.[2][9] For example, in some neuronal cell lines, the protective effects of this compound against oxidative stress are primarily driven by NRF2 activation, with a more modest contribution from ATF6.[2][3][9] Researchers should experimentally determine the dominant pathway in their specific model system.

Q4: What are typical working concentrations and treatment times for this compound?

The optimal concentration and duration of this compound treatment will vary depending on the cell type and the specific pathway being investigated. Based on published studies, a general starting point is a concentration range of 5-20 µM for in vitro experiments, with incubation times ranging from 4 to 48 hours.[5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guides

Guide 1: Dissecting ATF6 vs. NRF2-Mediated Effects

This guide provides a workflow to differentiate the contributions of the ATF6 and NRF2 pathways to the observed effects of this compound.

Experimental Workflow for Pathway Dissection

G cluster_0 Initial Experiment cluster_1 Pathway Dissection cluster_2 Analysis start Treat cells with this compound observe Observe Phenotype of Interest start->observe inhibitors Co-treat with Pathway Inhibitors (e.g., ATF6 or NRF2 inhibitors) observe->inhibitors knockdown Use Genetic Knockdown/Knockout (e.g., shRNA or CRISPR for ATF6 or NRF2) observe->knockdown positive_controls Use Pathway-Specific Agonists (e.g., Tunicamycin (B1663573) for UPR, Sulforaphane for NRF2) observe->positive_controls analyze Analyze Phenotype and Pathway-Specific Markers (e.g., qPCR for target genes, Western blot for protein levels) inhibitors->analyze knockdown->analyze positive_controls->analyze

Caption: Workflow for dissecting ATF6 and NRF2 pathway contributions.

Detailed Methodologies:

  • Pharmacological Inhibition:

    • Co-treat cells with this compound and a specific inhibitor for either the ATF6 or NRF2 pathway.

    • ATF6 Inhibition: While specific, direct inhibitors of ATF6 activation are not widely available, you can use compounds that inhibit steps in the UPR pathway.

    • NRF2 Inhibition: Use a well-validated NRF2 inhibitor, such as ML385.[9]

    • Controls: Include vehicle controls for both this compound and the inhibitor, as well as each compound alone.

    • Analysis: Assess whether the phenotype of interest is rescued or diminished in the presence of the inhibitor. Concurrently, measure the expression of known downstream target genes of both ATF6 (e.g., BIP, GRP78) and NRF2 (e.g., HMOX1, NQO1) via qPCR to confirm pathway inhibition.[2][3][6]

  • Genetic Perturbation:

    • Utilize siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out key components of the ATF6 or NRF2 pathways (e.g., ATF6, NFE2L2 (the gene for NRF2), or KEAP1).

    • Controls: Use a non-targeting control (e.g., scramble shRNA) and validate the knockdown/knockout efficiency by Western blot or qPCR.

    • Analysis: Treat the genetically modified cells with this compound and observe the effect on your phenotype. A diminished response in the knockdown/knockout cells compared to the control cells will indicate the pathway's involvement.

  • Use of Pathway-Specific Agonists:

    • Treat cells with a known selective activator of either the UPR/ATF6 pathway (e.g., tunicamycin or thapsigargin) or the NRF2 pathway (e.g., sulforaphane).

    • Analysis: Compare the phenotype induced by these specific agonists to that induced by this compound. If the phenotype is similar, it provides evidence for the involvement of that pathway.

Quantitative Data Summary: this compound In Vitro Studies

Cell LineConcentration RangeTreatment TimeObserved EffectsPathway ImplicatedCitation(s)
HT220.078–20 µM6–16 hoursProtection against glutamate-induced oxidative toxicityPrimarily NRF2, modest ATF6[2][5]
BPAEC5–15 µM4–48 hoursInduction of ATF6 activation, reduced endothelial barrier disruptionATF6[5]
HEK293TNot specified6 hoursInduction of ATF6 target genesATF6[7]
IMR32Not specifiedNot specifiedActivation of ATF6 and NRF2 reporter genesATF6 and NRF2[8][9]
Guide 2: Confirming Target Engagement in Your Cellular Model

To ensure that this compound is interacting with its intended targets in your specific cell line, a Cellular Thermal Shift Assay (CETSA) can be performed.[14][15][16] CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow for CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat Treat cells with Vehicle or this compound heat Heat cell lysates to a range of temperatures treat->heat separate Separate soluble and precipitated protein fractions heat->separate detect Detect target protein (PDI or KEAP1) in soluble fraction via Western Blot separate->detect

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment: Culture your cells of interest and treat them with either vehicle (e.g., DMSO) or a working concentration of this compound for a predetermined time.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Separation: Centrifuge the heated lysates to pellet the precipitated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the levels of your target proteins (PDIs and/or KEAP1) by Western blotting.

  • Interpretation: If this compound binds to and stabilizes the target protein, you will observe a higher amount of that protein remaining in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Guide 3: Designing Well-Controlled Experiments

To minimize ambiguity and ensure the reproducibility of your findings, it is essential to include a comprehensive set of controls in your experiments with this compound.

Logical Framework for Experimental Controls

G cluster_0 Core Experiment cluster_1 Essential Controls cluster_2 Advanced Controls for Specificity exp Experimental Group (Cells + this compound) vehicle Vehicle Control (Cells + Vehicle) exp->vehicle positive Positive Controls (Pathway-specific agonists) exp->positive inactive_analog Inactive Analog Control (If available) exp->inactive_analog genetic_ko Genetic Knockout Control (Target pathway component KO + this compound) exp->genetic_ko

Caption: Recommended controls for this compound experiments.

Key Controls to Include:

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent.

  • Positive Controls: As mentioned in Guide 1, use known activators of the ATF6 and NRF2 pathways to serve as positive controls for pathway activation and to compare the resulting phenotype with that of this compound.

  • Inactive Analog Control: If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control to rule out effects unrelated to the specific pharmacophore of this compound.

  • Genetic Controls: The use of cell lines with genetic knockout or knockdown of the key pathway components (ATF6, NRF2, KEAP1) is the gold standard for demonstrating on-target effects.[17]

By implementing these troubleshooting guides and adhering to rigorous experimental design with appropriate controls, researchers can confidently investigate the biological effects of this compound and accurately attribute their findings to the specific signaling pathways involved.

References

Technical Support Center: Optimizing AA147 Dosage to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of AA147 to minimize cytotoxicity in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an endoplasmic reticulum (ER) proteostasis regulator.[1] It functions by selectively activating the Activating Transcription Factor 6 (ATF6) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2] This activation helps to protect cells from oxidative damage and ER stress.[1][2] this compound's mechanism involves its metabolic activation to a reactive electrophile that covalently modifies specific proteins within the ER, such as protein disulfide isomerases (PDIs), which in turn triggers the activation of ATF6.[3]

Q2: Is cytotoxicity an expected outcome of this compound treatment?

A2: While this compound has shown protective effects in many studies, like any compound, it can exhibit cytotoxicity at high concentrations. The cytotoxic potential of this compound is cell-type dependent and dose-dependent. For example, in HT22 neuronal cells, this compound did not significantly impact cell viability at concentrations up to 20 μM when used for 16 hours.[4] However, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.

Q3: What are the typical signs of cytotoxicity to watch for during my experiments?

A3: Signs of cytotoxicity can be observed through various methods:

  • Morphological Changes: Look for alterations in cell shape, such as rounding and detachment of adherent cells, cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.

  • Decreased Metabolic Activity: A reduction in the metabolic rate of the cells is a common indicator of cytotoxicity, which can be measured using assays like the MTT or XTT assay.

  • Loss of Membrane Integrity: Damage to the cell membrane results in the leakage of intracellular components. This can be quantified using an LDH release assay.

  • Apoptosis Induction: The activation of apoptotic pathways can be detected by assays that measure caspase activity or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).

Q4: What is the recommended starting concentration range for this compound in a new cell line?

A4: Based on published data, a common effective concentration for this compound in vitro is around 10 μM.[1][5] For initial experiments in a new cell line, it is recommended to test a wide range of concentrations, for example, from 0.1 μM to 50 μM, to determine the optimal concentration that provides the desired biological activity without causing significant cytotoxicity.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Before use, the stock solution should be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide provides solutions to common problems encountered during the optimization of this compound dosage.

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity results between replicate wells. 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding replicates.2. Use calibrated pipettes and maintain a consistent pipetting technique.3. Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media without cells.
Unexpectedly high cytotoxicity at low this compound concentrations. 1. Cell line is particularly sensitive to this compound.2. Incorrect stock solution concentration.3. Contamination of cell culture.1. Perform a dose-response curve with a wider range of lower concentrations (e.g., starting from nanomolar concentrations).2. Verify the concentration of your this compound stock solution. If possible, have it analytically confirmed.3. Regularly test your cell cultures for mycoplasma contamination and ensure aseptic techniques.
No observed therapeutic effect at non-toxic concentrations. 1. The chosen cell line may not be responsive to this compound.2. Insufficient incubation time for the desired effect.3. The therapeutic window is very narrow.1. Confirm the expression of the target pathways (ATF6 and Nrf2) in your cell line.2. Perform a time-course experiment to determine the optimal incubation time for this compound to elicit its biological effect.3. Consider using a more sensitive assay to detect the therapeutic effect or explore synergistic combinations with other compounds.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane integrity.[6][7]2. this compound may be interfering with the assay components.1. This may indicate a specific mechanism of cell death. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or mitochondrial dysfunction rather than immediate cell lysis.[7] It is recommended to use multiple assays to get a comprehensive view of cytotoxicity.2. Run appropriate controls, including this compound in cell-free media, to check for any direct interference with the assay reagents.

Experimental Protocols

Determining the Optimal Non-Toxic Dose of this compound

This workflow outlines the steps to identify the optimal concentration of this compound that maximizes its therapeutic effect while minimizing cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_analysis Data Analysis prep_cells Prepare a healthy, logarithmically growing cell culture seed_cells Seed cells in a 96-well plate at optimal density prep_cells->seed_cells prep_this compound Prepare this compound stock solution (e.g., in DMSO) treat_cells Treat cells with a serial dilution of this compound (e.g., 0.1 - 50 µM) prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate for a relevant time period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay ldh_assay Perform LDH assay for cytotoxicity incubate->ldh_assay efficacy_assay Perform a relevant efficacy assay (e.g., gene expression of ATF6/Nrf2 targets) incubate->efficacy_assay plot_data Plot dose-response curves for cytotoxicity and efficacy mtt_assay->plot_data ldh_assay->plot_data efficacy_assay->plot_data determine_window Determine the therapeutic window (optimal non-toxic dose) plot_data->determine_window

Caption: Experimental workflow for optimizing this compound dosage.
MTT Assay Protocol for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay Protocol for Cytotoxicity

This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Signaling Pathways of this compound

The following diagram illustrates the key signaling pathways activated by this compound.

signaling_pathway cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ATF6 ATF6 ATF6_active Active ATF6 ATF6->ATF6_active Translocation & Cleavage PDI Protein Disulfide Isomerases PDI->ATF6 Activation AA147_metabolite Reactive Metabolite AA147_metabolite->PDI Covalent Modification KEAP1 KEAP1 AA147_metabolite->KEAP1 Covalent Modification NRF2 NRF2 KEAP1->NRF2 Inhibition NRF2_active Active NRF2 NRF2->NRF2_active Translocation Gene_expression Target Gene Expression (ER Chaperones, Antioxidant Enzymes) ATF6_active->Gene_expression Transcription NRF2_active->Gene_expression Transcription Proteostasis Improved ER Proteostasis Gene_expression->Proteostasis Oxidative_stress Reduced Oxidative Stress Gene_expression->Oxidative_stress AA147_in This compound AA147_in->AA147_metabolite Metabolic Activation

Caption: this compound signaling pathways.

References

improving the stability of AA147 in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AA147. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability of this compound in long-term culture experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise when using this compound in your experiments.

Q1: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment. What could be the cause?

A1: A decline in this compound efficacy during long-term culture can be attributed to several factors related to its stability and mechanism of action.

  • Metabolic Activation and Depletion: this compound is a pro-drug that requires metabolic activation to its active form, a quinone methide.[1][2] This active form then covalently modifies target proteins, primarily protein disulfide isomerases (PDIs), within the endoplasmic reticulum (ER).[1][2][3] In a long-term culture system, the initial pool of this compound may be fully activated and consumed, leading to a diminished effect over time.

  • Cellular Metabolism and Degradation: The stability of small molecules in cell culture can be influenced by cellular metabolism. Although specific degradation pathways for this compound have not been fully elucidated, it is possible that cellular enzymes metabolize and inactivate the compound over extended periods.

  • Instability in Culture Media: The chemical stability of this compound in aqueous culture media over several days may be limited. Factors such as pH shifts in the media can contribute to the degradation of the compound.[4][5]

Troubleshooting Steps:

Strategy Rationale Experimental Protocol
Periodic Replenishment of this compound To counteract potential depletion and degradation, periodically adding fresh this compound to the culture medium can help maintain a stable, effective concentration.Based on the duration of your experiment, consider replacing the medium with fresh medium containing this compound every 24-48 hours. The optimal frequency should be determined empirically for your specific cell line and experimental conditions.
Use of Lower, More Frequent Dosing Instead of a single high dose at the beginning of the experiment, applying lower doses more frequently may help maintain a more consistent level of the active compound.Titrate the concentration and frequency of this compound administration to find the optimal balance for maintaining pathway activation without inducing cytotoxicity. For example, instead of a single 10 µM dose, try adding 5 µM every 12 hours.
Monitor Media pH Changes in media pH can affect the stability of small molecules.[4][5]Regularly monitor the pH of your cell culture medium. If significant changes are observed, consider using a more robustly buffered medium, such as one containing HEPES, to maintain a stable pH between 7.2 and 7.4.[4][5]
Assess Stability in Media To determine if this compound is degrading in your specific culture medium, you can perform a stability test.Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of intact this compound using a suitable analytical method such as HPLC or LC-MS/MS.[4]

Q2: I am not observing the expected activation of the ATF6 or NRF2 pathways after treatment with this compound. What could be the issue?

A2: Lack of pathway activation could be due to several factors, including issues with the compound itself, the cells, or the experimental setup.

  • Compound Integrity: Ensure that the this compound stock solution is properly stored to maintain its activity. MedchemExpress suggests storing stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[6]

  • Cellular Health: The responsiveness of cells to this compound can be compromised if the cells are unhealthy or stressed for reasons other than those being experimentally induced.

  • Assay Sensitivity: The method used to detect pathway activation may not be sensitive enough to register the changes.

Troubleshooting Steps:

Strategy Rationale Experimental Protocol
Verify Compound Activity Before conducting a long-term experiment, it is advisable to test the activity of your this compound stock in a short-term assay.Treat a responsive cell line (e.g., HT22 neuronal cells) with this compound for a shorter duration (e.g., 6-16 hours) and measure the induction of known downstream targets of ATF6 (e.g., BiP/GRP78) and NRF2 (e.g., HO-1, NQO1) by western blot or qPCR.[6][7][8][9]
Optimize Cell Seeding Density Cell density can influence the metabolic rate and the effective concentration of the compound per cell.Perform experiments with varying cell seeding densities to determine the optimal density for observing a robust response to this compound.
Use Positive Controls Using a known activator of the ATF6 or NRF2 pathway can help confirm that the cellular machinery for these pathways is intact and responsive.For the ATF6 pathway, tunicamycin (B1663573) or thapsigargin (B1683126) can be used as positive controls to induce ER stress. For the NRF2 pathway, sulforaphane (B1684495) is a well-established activator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an endoplasmic reticulum (ER) proteostasis regulator.[6] It functions as a pro-drug that is metabolically converted to a quinone methide.[1][2] This active form covalently modifies ER-resident protein disulfide isomerases (PDIs), which leads to the activation of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR).[1][2][3] this compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is involved in the oxidative stress response.[6][7][8] This dual activation helps to restore ER proteostasis and protect cells against oxidative damage.[7][8][9]

Q2: What are the downstream effects of this compound-mediated ATF6 activation?

A2: Activation of ATF6 by this compound leads to the increased expression of ER chaperones, such as BiP (also known as GRP78), which enhances the folding capacity of the ER.[1][3][8] It also promotes the forward trafficking of proteins from the ER to the Golgi and can attenuate ER-associated degradation (ERAD) of certain proteins.[1][3]

Q3: How does this compound activate the NRF2 pathway?

A3: this compound has been shown to covalently modify KEAP1, a negative regulator of NRF2.[6] This modification prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8][9]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered a selective activator of ATF6, it is important to note that its mechanism involves covalent modification of proteins.[1][2] The identification of PDIs as primary targets suggests a degree of selectivity within the ER.[1][3] However, the possibility of other off-target modifications cannot be entirely ruled out. The activation of the NRF2 pathway through KEAP1 modification is another key activity of the compound.[6][7][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

AA147_Mechanism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_golgi Golgi AA147_prodrug This compound (Pro-drug) AA147_active Quinone Methide (Active Form) AA147_prodrug->AA147_active Metabolic Activation KEAP1 KEAP1 AA147_active->KEAP1 Covalent Modification PDI PDI AA147_active->PDI Covalent Modification NRF2 NRF2 NRF2_KEAP1 NRF2-KEAP1 Complex NRF2_KEAP1->NRF2 Release Proteasome Proteasome NRF2_KEAP1->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Nuclear Translocation ATF6_dimer ATF6 Dimer PDI->ATF6_dimer Reduces Disulfide Bonds ATF6_monomer ATF6 Monomer ATF6_dimer->ATF6_monomer Monomerization and Trafficking ARE ARE NRF2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription S1P_S2P S1P/S2P ATF6_monomer->S1P_S2P ATF6_cleaved Cleaved ATF6 S1P_S2P->ATF6_cleaved ATF6_cleaved->ARE Nuclear Translocation

Caption: Mechanism of this compound activation and downstream signaling.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Start Start: Decreased this compound Efficacy in Long-Term Culture Check_Storage Verify this compound Stock Storage Conditions (-80°C or -20°C) Start->Check_Storage Check_Storage->Start Improper Storage Test_Activity Perform Short-Term Activity Assay Check_Storage->Test_Activity Storage OK Test_Activity->Check_Storage No Activity Replenish Implement Periodic Media Replenishment with Fresh this compound Test_Activity->Replenish Activity Confirmed Monitor_pH Monitor and Stabilize Culture Media pH Replenish->Monitor_pH Assess_Stability Directly Assess this compound Stability in Media (e.g., HPLC, LC-MS/MS) Monitor_pH->Assess_Stability Optimize_Dosing Optimize Dosing Strategy (e.g., lower, more frequent doses) Assess_Stability->Optimize_Dosing End End: Improved Experimental Reproducibility Optimize_Dosing->End

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing AA147 Treatment for Maximal NRF2 Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AA147 to achieve a maximal Nuclear factor erythroid 2-related factor 2 (NRF2) response. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-mediated NRF2 activation?

A1: this compound activates the NRF2 signaling pathway through a mechanism that involves its metabolic activation into a reactive electrophile.[1][2][3][4] This reactive metabolite then covalently modifies specific cysteine residues, such as Cys151, on the Kelch-like ECH-associated protein 1 (KEAP1).[2][3][5][6] KEAP1 normally targets NRF2 for ubiquitination and subsequent proteasomal degradation.[2] The covalent modification of KEAP1 by activated this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[1][5] In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[7]

Q2: Is the NRF2 activation by this compound consistent across all cell types?

A2: No, the activation of NRF2 by this compound has been shown to be cell-type specific, with a pronounced effect observed in neuronal-derived cell lines such as HT22 and IMR32.[1][2] Increased expression of NRF2 target genes, like Nqo1, is observed in these neuronal cells, while it may not be as significant in other cell lines like HEK293T, U2OS, and HeLa.[1][2] The variability in response could be linked to differences in the metabolic activation of this compound and the extent of protein labeling across different cell types.[1]

Q3: What is the recommended starting concentration and treatment duration for this compound?

A3: Based on published studies, a common starting concentration for this compound is 10 µM.[1][5][8] Treatment durations have varied, with significant NRF2 target gene expression observed at time points ranging from 4 to 24 hours.[1][2][8] To determine the optimal treatment time for maximal NRF2 response in your specific cell line, it is crucial to perform a time-course experiment.

Q4: How can I confirm that this compound is activating NRF2 in my experiment?

A4: NRF2 activation can be confirmed through several methods:

  • Western Blotting: To detect an increase in total NRF2 protein levels and, more importantly, an increase in nuclear NRF2.

  • Quantitative PCR (qPCR): To measure the upregulation of NRF2 target genes such as NQO1, HMOX1, GCLC, and GCLM.[7][9]

  • Immunofluorescence Microscopy: To visualize the translocation of NRF2 from the cytoplasm to the nucleus.[10]

  • ARE-Luciferase Reporter Assay: To quantify the transcriptional activity of NRF2.[5]

Experimental Protocols & Data

Determining Optimal this compound Treatment Time

To refine the this compound treatment time for a maximal NRF2 response, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis.

Suggested Time Points for Analysis:

Time PointRationale
0 hrBaseline control
2 hrEarly response
4 hrEarly-to-mid response[1][2]
6 hrMid-response[1][2]
8 hrMid-to-late response
12 hrLate response
16 hrLate response[1][5]
24 hrExtended response[10][11]

Key Readouts and Expected Observations:

AssayKey ReadoutExpected Observation with this compound Treatment
Western Blot (Nuclear Fraction) Nuclear NRF2 levelsAn increase in nuclear NRF2, which is expected to peak at earlier time points (e.g., 2-6 hours) and may then gradually decline.
qPCR mRNA levels of NRF2 target genes (NQO1, HMOX1, etc.)A time-dependent increase in target gene expression, typically following the peak of NRF2 nuclear translocation. The peak expression may vary for different target genes.[1][2]
ARE-Luciferase Reporter Assay Luciferase activityA significant increase in luminescence, indicating enhanced NRF2 transcriptional activity. The peak of activity should be determined through the time-course.[5]
Immunofluorescence Nuclear localization of NRF2A clear shift in NRF2 staining from predominantly cytoplasmic to nuclear.
Detailed Methodologies

1. Western Blotting for Nuclear NRF2

  • Cell Lysis and Nuclear Fractionation:

    • Seed cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with 10 µM this compound for the desired time points.

    • Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.

    • Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic lysis buffer and high-salt nuclear extraction buffer.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against NRF2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Quantitative PCR (qPCR) for NRF2 Target Genes

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with 10 µM this compound for the desired time points.

    • Isolate total RNA using a commercially available kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for your target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

3. ARE-Luciferase Reporter Assay

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Lysis:

    • After 24 hours, replace the medium with fresh medium containing 10 µM this compound or vehicle control.

    • Incubate for the desired time points.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement:

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

Visualizing the Pathway and Workflow

NRF2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite KEAP1 KEAP1 Reactive_Metabolite->KEAP1 Covalent Modification NRF2 NRF2 KEAP1->NRF2 Binding & Sequestration Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE NRF2_n->ARE Binding Target_Genes Target Gene Expression (NQO1, HMOX1, etc.) ARE->Target_Genes Transcription

Caption: this compound-mediated NRF2 activation pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment This compound Treatment (Time-Course) start->treatment harvest Cell Harvest at Different Time Points treatment->harvest western Western Blot (Nuclear NRF2) harvest->western qpcr qPCR (Target Genes) harvest->qpcr reporter ARE-Luciferase Reporter Assay harvest->reporter if_assay Immunofluorescence (NRF2 Localization) harvest->if_assay analysis Data Analysis: Determine Time of Maximal Response western->analysis qpcr->analysis reporter->analysis if_assay->analysis end End: Optimal Time Identified analysis->end

Caption: Workflow for optimizing this compound treatment time.

Troubleshooting Guides

Western Blotting
IssuePossible CauseRecommendation
Weak or No NRF2 Signal Low endogenous NRF2 levels.Ensure you are looking at the nuclear fraction, as total NRF2 levels might not change dramatically. Consider using a positive control, such as cells treated with a known NRF2 activator like sulforaphane.[12]
Poor antibody performance.Use a well-validated antibody for NRF2. Perform an antibody titration to find the optimal concentration.[12]
Inefficient nuclear extraction.Verify the efficiency of your fractionation protocol by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
High Background Non-specific antibody binding.Increase the number and duration of wash steps. Optimize the blocking conditions (e.g., switch from milk to BSA).[12]
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.[12]
Non-specific Bands Poor antibody specificity.Use a highly specific monoclonal antibody. Validate with positive and negative controls (e.g., NRF2 knockdown/knockout cells).[12]
qPCR
IssuePossible CauseRecommendation
No Amplification of Target Genes Ineffective this compound treatment.Confirm the activity of your this compound stock. Ensure the correct concentration was used.
Poor RNA quality or cDNA synthesis.Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit.
Poorly designed primers.Validate primer efficiency and specificity. Design new primers if necessary.
High Ct Values Low target gene expression.Increase the amount of cDNA in the reaction. NRF2 target gene induction may be modest in some cell types.
High Variability Between Replicates Pipetting errors.Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting.
Inconsistent cell density or treatment.Ensure uniform cell seeding and consistent application of this compound.
ARE-Luciferase Reporter Assay
IssuePossible CauseRecommendation
Low or No Signal Poor transfection efficiency.Optimize your transfection protocol for the specific cell line. Use a positive control for transfection (e.g., a constitutively active reporter).[13][14]
Ineffective this compound treatment.Verify the concentration and activity of your this compound.
High Background Signal High basal NRF2 activity in the cell line.Choose a cell line with lower basal NRF2 activity. Include a negative control reporter vector (without the ARE sequence).[12]
Reagent contamination.Use fresh, sterile reagents.[12]
High Variability Inconsistent cell seeding or transfection.Ensure uniform cell density and transfection efficiency across wells.[14]
Pipetting errors.Be precise with reagent additions, especially for the luciferase substrate.[14]
Immunofluorescence
IssuePossible CauseRecommendation
Weak or No Nuclear NRF2 Signal Low NRF2 abundance.NRF2 can be a low-abundance protein. Consider using a signal amplification method (e.g., tyramide signal amplification).[12]
Inappropriate time point.NRF2 nuclear translocation can be transient. Ensure your time points are appropriate to capture this event.[12]
Poor antibody performance.Use an antibody validated for immunofluorescence.[12]
High Background Non-specific antibody binding.Optimize blocking conditions and antibody concentrations.[15][16]
Autofluorescence.Check for autofluorescence in unstained control cells. Use appropriate mounting media and filters.[17]
Cytoplasmic Staining Only This compound treatment was ineffective.Confirm this compound activity with other methods (e.g., qPCR).
The cell type is not responsive to this compound.As mentioned, NRF2 activation by this compound is cell-type specific.

References

Technical Support Center: AA147 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes, as "AA147" does not correspond to a known molecule in publicly available scientific literature. The data, protocols, and challenges are based on a hypothetical molecule with properties common to kinase inhibitors facing preclinical development hurdles.

This guide provides troubleshooting advice and frequently asked questions for researchers using the hypothetical molecule this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Due to its low aqueous solubility, this compound should be formulated in a solution that enhances its stability and bioavailability. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal vehicle may vary depending on the animal model and administration route. It is crucial to perform a vehicle tolerability study prior to the main experiment.

Q2: What is the observed in vivo half-life of this compound in mice?

A2: The pharmacokinetic profile of this compound can vary based on the formulation and route of administration. In general, after intraperitoneal (IP) injection, the half-life is relatively short. For detailed pharmacokinetic data from a pilot study, please refer to Table 1.

Q3: Are there any known off-target effects of this compound in animal models?

A3: Preclinical toxicology studies have indicated potential for off-target activity, particularly at higher concentrations. Researchers should carefully monitor for any unexpected physiological or behavioral changes in the animals. Establishing a dose-response curve is critical to identify a therapeutic window that minimizes these effects.

Troubleshooting Guide

Problem 1: High variability in efficacy data between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Formulation. this compound may be precipitating out of solution before or during administration.

    • Solution: Ensure the formulation is prepared fresh before each use. Vortex the solution thoroughly before drawing each dose. Consider sonication to ensure complete dissolution.

  • Possible Cause 2: Improper Administration. Incorrect injection technique (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable absorption.

    • Solution: Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, confirm correct placement to avoid administration into the lungs.

Problem 2: No significant difference in tumor growth between the vehicle control and this compound-treated groups in a xenograft model.

  • Possible Cause 1: Insufficient Drug Exposure. The dosing regimen (dose and frequency) may not be achieving a therapeutic concentration of this compound at the tumor site.

    • Solution: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma and tumor drug concentrations with target engagement. Refer to Table 2 for a sample efficacy study design. It may be necessary to increase the dose or dosing frequency.

  • Possible Cause 2: Poor Bioavailability. The chosen route of administration and formulation may result in low systemic exposure.

    • Solution: Consider alternative administration routes (e.g., intravenous vs. oral) or reformulate this compound to improve its solubility and absorption.

Problem 3: Observed toxicity or adverse events in treated animals (e.g., weight loss, lethargy).

  • Possible Cause 1: Vehicle Toxicity. The formulation vehicle itself may be causing adverse effects, especially with chronic dosing.

    • Solution: Run a separate control group that receives only the vehicle to assess its tolerability over the same treatment period.

  • Possible Cause 2: On-target or Off-target Toxicity of this compound. The dose may be too high, leading to toxicity.

    • Solution: Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Reduce the dose or dosing frequency. Monitor animals daily for clinical signs of toxicity.

Quantitative Data

Table 1: Pilot Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg, IP Injection)

ParameterValue
Cmax (Maximum Concentration)1.2 µM
Tmax (Time to Cmax)0.5 hours
AUC (Area Under the Curve)3.8 µM*h
t1/2 (Half-life)2.1 hours

Table 2: Sample Efficacy Study Design for a Human Tumor Xenograft Model

GroupTreatmentDose (mg/kg)RouteScheduleN (animals)
1VehicleN/AIPDaily10
2This compound5IPDaily10
3This compound10IPDaily10
4This compound20IPDaily10

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the powder completely. Vortex for 1-2 minutes.

  • Add PEG300 and vortex for another 1-2 minutes.

  • Add Tween 80 and vortex for 1 minute.

  • Add saline in a dropwise manner while vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Prepare the formulation fresh before each administration.

Visualizations

G cluster_0 Troubleshooting Inconsistent Efficacy Start Inconsistent Results Observed CheckFormulation Check Formulation (Precipitation?) Start->CheckFormulation CheckAdmin Check Administration Technique CheckFormulation->CheckAdmin No Reformulate Reformulate this compound (e.g., sonicate, fresh prep) CheckFormulation->Reformulate Yes Retrain Retrain Personnel on Injection Technique CheckAdmin->Retrain Yes ReRun Re-run Experiment CheckAdmin->ReRun No, technique is correct Reformulate->ReRun Retrain->ReRun

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Hypothetical Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor DownstreamKinase Downstream Kinase Receptor->DownstreamKinase This compound This compound This compound->DownstreamKinase Inhibits TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_2 Experimental Workflow for Efficacy Study Formulation Prepare this compound Formulation Dosing Administer Dose to Animal Cohorts Formulation->Dosing Monitoring Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint Reach Study Endpoint (e.g., tumor size) Monitoring->Endpoint Analysis Analyze Data (e.g., T-test, ANOVA) Endpoint->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Validation & Comparative

Validating the Specificity of AA147 for Activating Transcription Factor 6 (ATF6)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) proteostasis. One of its key branches is mediated by Activating Transcription Factor 6 (ATF6). Pharmacological activation of ATF6 holds therapeutic promise for a variety of diseases characterized by ER stress. AA147 has emerged as a potent, selective activator of the ATF6 pathway.[1] This guide provides an objective comparison of this compound with other UPR activators and details experimental protocols to validate its specificity for ATF6 activation, supported by published data.

Mechanism of Action: this compound vs. Other UPR Activators

This compound's mechanism of action is distinct from that of global UPR inducers. It functions as an ER proteostasis regulator that selectively activates the ATF6 transcriptional program.[2] This selectivity is achieved through a unique process involving its metabolic activation into a reactive quinone methide. This intermediate then covalently modifies a specific subset of ER-resident protein disulfide isomerases (PDIs).[1][3] This modification leads to an increase in reduced ATF6 monomers, which are then free to traffic to the Golgi for proteolytic cleavage and subsequent activation of ATF6 target genes.[4][5][6]

In contrast, classical ER stressors like Tunicamycin and Thapsigargin induce a global UPR by inhibiting N-glycosylation or disrupting ER calcium homeostasis, respectively, thereby activating all three UPR arms (ATF6, IRE1, and PERK) non-specifically.[7][8] Another compound, AA263, also activates ATF6, offering a point of comparison for specificity.[4]

However, it is crucial to note that while this compound is a potent ATF6 activator, it also exhibits off-target effects. Studies have shown that this compound can activate the NRF2-mediated oxidative stress response by covalently modifying KEAP1.[2][9][10] Some of the protective effects of this compound have been observed to be independent of ATF6 activation, underscoring the importance of rigorous specificity validation.[9][11]

Comparative Data of UPR Activators

The following table summarizes the key characteristics and reported effects of this compound in comparison to other common UPR activators.

ActivatorTarget(s)Typical ConcentrationReported Effect on ATF6 Target Genes (e.g., BiP/GRP78)Notes
This compound Primarily ATF6; also NRF2[2][9]5 - 15 µM[2]UpregulationSelectivity is concentration and cell-type dependent.
AA263 ATF6[4]Not specified in resultsUpregulationMechanistically similar to this compound.[12]
Tunicamycin Global UPR (ATF6, IRE1, PERK)[7]Varies (e.g., 2.5 µg/mL)Strong UpregulationInduces widespread ER stress.
Thapsigargin Global UPR (ATF6, IRE1, PERK)[6]Varies (e.g., 1 µM)Strong UpregulationDisrupts Ca2+ homeostasis.

Experimental Protocols for Validating this compound Specificity

To rigorously validate the specificity of this compound for ATF6 activation, a multi-pronged approach is recommended.

ATF6 Reporter Assay

This is the most direct method to quantify ATF6 activation.

  • Principle: A reporter plasmid containing multiple copies of the ATF6 consensus binding site (ER Stress Response Element, ERSE) upstream of a luciferase gene is transfected into cells.[13] Activation of ATF6 leads to the expression of luciferase, which can be quantified.

  • Protocol:

    • Seed cells in a multi-well plate.

    • Transfect cells with an ERSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, treat cells with this compound, a positive control (e.g., Tunicamycin), and a vehicle control for a specified time (e.g., 16-24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the ERSE-luciferase activity to the control luciferase activity.

Quantitative PCR (qPCR) for UPR Target Genes

This method assesses the transcriptional output of each UPR arm.

  • Principle: Measure the mRNA levels of genes specifically downstream of ATF6, IRE1, and PERK.

  • Protocol:

    • Treat cells with this compound, positive controls for each UPR arm (e.g., Tunicamycin for all, or more specific activators if available), and a vehicle control.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for:

      • ATF6 targets: BIP (also known as HSPA5 or GRP78), HERPUD1, HYOU1.[8]

      • IRE1 target: Spliced XBP1 (XBP1s).

      • PERK target: CHOP (also known as DDIT3).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).

Western Blot Analysis

This method examines protein-level changes indicative of UPR activation.

  • Principle: Detect the proteolytic cleavage of ATF6 and the phosphorylation or upregulation of key proteins in the other UPR branches.

  • Protocol:

    • Treat cells as described for qPCR.

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against:

      • ATF6: To detect the cleaved, active form (p50).[14]

      • IRE1 pathway: Phospho-IRE1α.

      • PERK pathway: Phospho-PERK, Phospho-eIF2α, and ATF4.

      • Downstream markers: BiP/GRP78, CHOP.

    • Use a loading control (e.g., β-actin, GAPDH) for normalization.

Use of Pathway Inhibitors

To confirm that the observed effects of this compound are indeed mediated by ATF6.

  • Principle: Pre-treatment with a specific inhibitor of the ATF6 pathway should block the effects of this compound.

  • Protocol:

    • Pre-treat cells with an ATF6 inhibitor such as Ceapin-A7 (prevents ATF6 trafficking) or PF-429242 (S1P inhibitor) for 1-2 hours.[4][11]

    • Add this compound and continue the incubation.

    • Perform reporter assays, qPCR, or Western blotting as described above to determine if the this compound-induced effects are diminished.

Visualizing Key Pathways and Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate the ATF6 signaling pathway, a typical experimental workflow for validating this compound specificity, and a logical comparison of UPR activators.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6 (inactive) BiP BiP ATF6_inactive->BiP Bound S1P S1P ATF6_inactive->S1P Translocation S2P S2P S1P->S2P Cleavage 1 ATF6_active ATF6n (active) S2P->ATF6_active Cleavage 2 ERSE ERSE ATF6_active->ERSE Binds to Target_Genes Target Genes (BiP, HERPUD1, etc.) ERSE->Target_Genes Activates Transcription ER_Stress ER Stress ER_Stress->ATF6_inactive BiP release This compound This compound This compound->ATF6_inactive PDI modification -> BiP release

Caption: The ATF6 signaling pathway upon activation by ER stress or this compound.

Experimental_Workflow cluster_assays Specificity Assays start Cell Culture treatment Treatment: - Vehicle - this compound - Tunicamycin start->treatment inhibitor Inhibitor Pre-treatment (e.g., Ceapin-A7) start->inhibitor reporter ATF6 Reporter Assay treatment->reporter qpcr qPCR (ATF6, IRE1, PERK targets) treatment->qpcr western Western Blot (p-PERK, p-IRE1, cleaved ATF6) treatment->western analysis Analysis reporter->analysis qpcr->analysis western->analysis inhibitor->treatment Confirmatory Arm

Caption: Experimental workflow for validating the specificity of this compound.

Activator_Comparison cluster_choices Activator Choice cluster_outcomes Resulting Pathway Activation UPR_Activation Goal: UPR Activation This compound This compound UPR_Activation->this compound Tunicamycin Tunicamycin / Thapsigargin UPR_Activation->Tunicamycin ATF6 ATF6 This compound->ATF6 Selective NRF2 NRF2 (off-target) This compound->NRF2 Potential Tunicamycin->ATF6 IRE1 IRE1 Tunicamycin->IRE1 PERK PERK Tunicamycin->PERK

References

Unraveling the Therapeutic Potential of AA147: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of the novel proteostasis regulator, AA147, reveals promising therapeutic avenues for neuroinflammatory and ischemic conditions. This guide provides a comprehensive cross-validation of this compound's effects in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and cerebral ischemia/reperfusion injury, offering a comparative perspective against other therapeutic strategies.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data supporting the therapeutic potential of this compound. By activating the Activating Transcription Factor 6 (ATF6) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways, this compound demonstrates significant protective effects in preclinical models of disease. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Performance of this compound in Preclinical Models: A Quantitative Overview

The efficacy of this compound has been demonstrated in multiple disease models, with significant improvements in clinical outcomes. The following tables summarize the key quantitative findings from studies in Experimental Autoimmune Encephalomyelitis (EAE) and cerebral ischemia/reperfusion injury.

Table 1: Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

ParameterVehicle ControlThis compound Treatment (8mg/kg)Outcome
Peak Clinical Score~2.5Significantly milderReduced disease severity
Day of Peak ScorePID 15PID 19Delayed disease progression
CNS InflammationPresentReducedAttenuated neuroinflammation
Oligodendrocyte SurvivalDecreasedIncreasedNeuroprotective effect
Myelin/Axon IntegrityCompromisedPreservedMaintained neuronal function

PID: Post-Immunization Day

Table 2: Neuroprotective Effects of this compound in a Mouse Model of Cerebral Ischemia/Reperfusion Injury

ParameterVehicle ControlThis compound Treatment (2 mg/kg)Outcome
Neurological Score (9-point scale)Lower ScoreSignificantly Higher ScoreImproved neurological function
Neuronal Death (Hippocampal CA1)HighSignificantly ReducedNeuroprotection
Reactive Oxygen Species (ROS)IncreasedReducedAttenuation of oxidative stress
ER Stress Markers (e.g., CHOP)IncreasedReducedAlleviation of ER stress

Unveiling the Mechanism: Signaling Pathways of this compound

This compound exerts its therapeutic effects through the modulation of two key cellular stress response pathways: the ATF6 branch of the Unfolded Protein Response (UPR) and the NRF2-mediated antioxidant response.

The following diagram illustrates the signaling cascade initiated by this compound:

This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6_inactive ATF6 (inactive) ATF6_active ATF6 (active) ATF6_inactive->ATF6_active Translocation & Cleavage This compound This compound This compound->ATF6_inactive Activates NRF2_KEAP1 NRF2-KEAP1 Complex This compound->NRF2_KEAP1 Inhibits KEAP1 NRF2_n NRF2 NRF2_KEAP1->NRF2_n NRF2 Release & Nuclear Translocation ATF6_n ATF6 ATF6_active->ATF6_n Nuclear Translocation UPRE UPR Element (UPRE) ATF6_n->UPRE ARE Antioxidant Response Element (ARE) NRF2_n->ARE Antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_genes Upregulation Proteostasis_genes Proteostasis Genes (e.g., GRP78) UPRE->Proteostasis_genes Upregulation Proteostasis_genes->ER_Stress Reduces EAE Experimental Workflow Day0 Day 0: Immunization (MOG35-55 in CFA) PTX1 Day 0: Pertussis Toxin (150 ng, IP) PTX2 Day 1: Pertussis Toxin (150 ng, IP) Treatment_Start Day 7: Start of Daily Treatment (this compound or Vehicle, IP) Day0->Treatment_Start Monitoring Daily Clinical Scoring (Days 7-30) Treatment_Start->Monitoring Endpoint Day 30: Endpoint Analysis (Histology, etc.) Monitoring->Endpoint Ischemia Reperfusion Workflow Pretreatment Day -1: Pre-treatment (this compound or Vehicle, IP) Surgery Day 0: Cardiac Arrest & CPR Surgery Pretreatment->Surgery Posttreatment Day 0 (+15 min ROSC): Post-treatment (this compound, IV) Surgery->Posttreatment Analysis1 Day 1: Molecular Analysis (ROS, ER Stress) Posttreatment->Analysis1 Analysis3 Day 3: Functional & Histological Analysis (Neurological Score, Neuronal Death) Posttreatment->Analysis3

A Comparative Guide to AA147 and Other NRF2 Activators in Oxidative Stress Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the novel NRF2 activator, AA147, with other well-established NRF2 activators, namely sulforaphane (B1684495) and bardoxolone (B1667749) methyl. The focus is on their respective performance in activating the NRF2 pathway and mitigating oxidative stress, supported by available experimental data.

Introduction to NRF2 and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby bolstering the cell's antioxidant capacity.[3]

Mechanisms of NRF2 Activation

NRF2 activators can be broadly classified based on their mechanism of interaction with the KEAP1-NRF2 system.

  • Covalent Modification of KEAP1: Many NRF2 activators, including the natural isothiocyanate sulforaphane and the synthetic triterpenoid (B12794562) bardoxolone methyl , are electrophiles that react with specific cysteine residues on KEAP1.[2] This covalent modification disrupts the KEAP1-NRF2 interaction, leading to NRF2 stabilization.

  • Metabolic Activation and Covalent Modification: This compound represents a class of compounds that require metabolic activation to become reactive electrophiles. Once activated, this compound covalently modifies sensor cysteine residues on KEAP1, such as Cys151, leading to the disruption of NRF2 ubiquitination and its subsequent nuclear accumulation and activity.

Quantitative Comparison of NRF2 Activator Potency

The following tables summarize the available quantitative data for this compound, sulforaphane, and bardoxolone methyl in activating the NRF2 pathway. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the observed potency.

Table 1: Potency of NRF2 Activators in ARE-Luciferase Reporter Assays

CompoundCell LineEC50 / IC50 (µM)Reference
This compound HT223.9[4]
Sulforaphane Not Specified~2-5[5]
Bardoxolone Methyl HCT1163.17
Bardoxolone Methyl RKO7.64

Table 2: Induction of NRF2 Target Genes by NRF2 Activators (qPCR)

CompoundCell LineTarget GeneFold InductionConcentration (µM)Treatment Time (h)Reference
This compound HT22Nqo1Significant Increase1016[4]
This compound HT22Gsta4Significant Increase1016[4]
Sulforaphane Murine Microglial CellsNqo110.6956[6]
Sulforaphane Murine Microglial CellsHo-17.5056[6]
Bardoxolone Methyl Rat ChondrocytesNqo1Enhanced Expression0.025 - 0.05Not Specified[7]
Bardoxolone Methyl Rat ChondrocytesHo-1Enhanced Expression0.025 - 0.05Not Specified[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and the experimental approach to assess NRF2 activation, the following diagrams are provided.

NRF2_Signaling_Pathway KEAP1-NRF2 Signaling Pathway and Activator Intervention Points cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS, Electrophiles) KEAP1 KEAP1 Oxidative_Stress->KEAP1 Covalent Modification AA147_inactive This compound (inactive) Metabolism Metabolic Activation AA147_inactive->Metabolism AA147_active This compound (active electrophile) Metabolism->AA147_active AA147_active->KEAP1 Covalent Modification Sulforaphane Sulforaphane Sulforaphane->KEAP1 Covalent Modification Bardoxolone Bardoxolone Methyl Bardoxolone->KEAP1 Covalent Modification NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase NRF2->Cul3 Ubiquitination Proteasome Proteasome NRF2->Proteasome NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Cul3->Proteasome Degradation sMaf sMaf NRF2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Target_Genes Target Genes (NQO1, HO-1, etc.) ARE->Target_Genes Transcription

Caption: KEAP1-NRF2 signaling pathway and points of intervention by various activators.

Experimental_Workflow Experimental Workflow for Comparing NRF2 Activators cluster_assays Assays start Start: Cell Culture (e.g., HT22, HepG2) treatment Treatment with NRF2 Activators (this compound, Sulforaphane, Bardoxolone Methyl) start->treatment luciferase ARE-Luciferase Reporter Assay treatment->luciferase qpcr qPCR for NRF2 Target Genes (NQO1, HO-1) treatment->qpcr ros Cellular ROS Measurement (DCFH-DA) treatment->ros analysis Data Analysis (EC50, Fold Induction, ROS levels) luciferase->analysis qpcr->analysis ros->analysis comparison Comparative Analysis of Activator Potency and Efficacy analysis->comparison

References

Independent Verification of AA147's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective compound AA147 with other notable neuroprotective agents. The information presented is collated from preclinical studies to support research and drug development decisions.

Overview of Neuroprotective Agents

Neurodegenerative diseases and acute neuronal injury represent significant challenges in modern medicine. The development of effective neuroprotective agents is a critical area of research. This guide focuses on this compound, a novel small molecule, and compares its neuroprotective profile with two established drugs, Edaravone (B1671096) and Riluzole (B1680632), as well as other emerging strategies.

This compound is a novel endoplasmic reticulum (ER) proteostasis regulator.[1] It has been shown to exert neuroprotective effects through the dual activation of the Activating Transcription Factor 6 (ATF6) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[2][3][4] This dual mechanism allows this compound to combat both ER stress and oxidative stress, key contributors to neuronal cell death in various neurological conditions.[2][3][4]

Edaravone is a free radical scavenger that is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6] Its primary mechanism of action is the reduction of oxidative stress by eliminating free radicals, thereby protecting neurons from oxidative damage.[5][7]

Riluzole is a glutamate (B1630785) modulator approved for the treatment of ALS.[8][9] It is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels, thus reducing excitotoxicity.[8][10]

Comparative Analysis of Neuroprotective Efficacy

Direct comparative studies of this compound against other neuroprotective agents in the same experimental models are limited. The following tables summarize quantitative data from key independent studies to provide a basis for comparison.

In Vivo Neuroprotection: Ischemic Stroke Models

Model: Middle Cerebral Artery Occlusion (MCAO) in rodents is a common model for ischemic stroke.

AgentAnimal ModelDosage and AdministrationKey Efficacy EndpointQuantitative ResultReference
This compound MicePre-treatmentImproved neurological function, reduced neuronal deathData not yet available in a directly comparable format[11][12]
Edaravone Rats3 mg/kg, IV post-MCAOReduction in infarct volume25.5% (95% CI, 21.1-29.9%) improvement[13]
Edaravone Rats3 mg/kg, IV post-MCAOImprovement in functional outcome30.3% (95% CI, 23.4-37.2%) improvement[13]
In Vivo Neuroprotection: Amyotrophic Lateral Sclerosis (ALS) Models

Model: Transgenic mice expressing mutant human SOD1 (e.g., SOD1-G93A) are a standard model for ALS.

AgentAnimal ModelDosage and AdministrationKey Efficacy EndpointQuantitative ResultReference
Riluzole SOD1-G93A Mice22 mg/kg in drinking water from symptom onsetLifespanNo significant benefit[14]
Riluzole SOD1-G93A MiceDose-ranging studyPreservation of motor functionSignificant preservation[8][9]

It is important to note the conflicting results regarding Riluzole's efficacy in mouse models, which may depend on the specific strain, dosage, and timing of administration.

In Vitro Neuroprotection: Oxidative Stress Models

Model: Glutamate-induced oxidative toxicity in HT22 hippocampal neuronal cells.

AgentCell ModelTreatmentKey Efficacy EndpointQuantitative ResultReference
This compound HT22 cellsPre-treatment with 10 µM this compound for 16hReduction in Reactive Oxygen Species (ROS)Significant reduction in DCFDA fluorescence[15]
This compound HT22 cellsPre-treatment with various doses of this compound for 16hIncreased cell viability (MTT assay) after glutamate challengeDose-dependent increase in viability[16][17]

Mechanisms of Action: A Comparative Overview

The neuroprotective strategies of this compound, Edaravone, and Riluzole target different aspects of the neuronal injury cascade.

Signaling Pathways

G Comparative Signaling Pathways cluster_this compound This compound cluster_Edaravone Edaravone cluster_Riluzole Riluzole This compound This compound ATF6 ATF6 Activation This compound->ATF6 Nrf2 Nrf2 Activation This compound->Nrf2 ER_Proteostasis ER Proteostasis ATF6->ER_Proteostasis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Neuroprotection_this compound Neuroprotection ER_Proteostasis->Neuroprotection_this compound Antioxidant_Response->Neuroprotection_this compound Edaravone Edaravone Free_Radicals Free Radicals Edaravone->Free_Radicals scavenges Neuroprotection_Edaravone Neuroprotection Edaravone->Neuroprotection_Edaravone prevents Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release inhibits Na_Channels Voltage-gated Na+ Channels Riluzole->Na_Channels blocks Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Na_Channels->Excitotoxicity Neuroprotection_Riluzole Neuroprotection Excitotoxicity->Neuroprotection_Riluzole reduction of

Caption: Mechanisms of this compound, Edaravone, and Riluzole.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Ischemia Model (MCAO)
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Transient MCAO is induced by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.

  • Drug Administration:

    • This compound: Administered intraperitoneally at a specified dose 1 day before surgery and 15 minutes after reperfusion.[2][4]

    • Edaravone: Typically administered intravenously at doses around 3 mg/kg immediately after reperfusion.[13]

  • Outcome Measures:

    • Neurological Deficit Score: Assessed at various time points post-surgery using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) at 24 or 48 hours post-MCAO to visualize the infarct area.

In Vitro Oxidative Stress Assay
  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Induction of Oxidative Stress: Cells are treated with glutamate (e.g., 5 mM) for 24 hours to induce oxidative toxicity.

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound at 10 µM) for a specified duration (e.g., 16 hours) before glutamate exposure.[15]

  • Measurement of Cell Viability:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the cells. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[16][17]

  • Measurement of Reactive Oxygen Species (ROS):

Apoptosis Detection (TUNEL Assay)
  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure (for brain tissue sections):

    • Tissue Preparation: Brain tissue is fixed, embedded in paraffin, and sectioned.

    • Permeabilization: Sections are treated with proteinase K to allow enzyme access to the DNA.

    • Labeling: Sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Visualization: The fluorescent signal from the labeled DNA is visualized using a fluorescence microscope. The number of TUNEL-positive cells is counted to quantify apoptosis.

Experimental and Logical Workflow Diagrams

General Experimental Workflow for In Vivo Neuroprotection Study

G In Vivo Neuroprotection Experimental Workflow Animal_Model Select Animal Model (e.g., MCAO mice) Grouping Randomly Assign to Groups (Vehicle, Drug A, Drug B) Animal_Model->Grouping Induce_Injury Induce Neuronal Injury (e.g., MCAO surgery) Grouping->Induce_Injury Treatment Administer Treatment (Vehicle or Neuroprotective Agent) Induce_Injury->Treatment Behavioral_Tests Behavioral Assessments (e.g., Neurological Score) Treatment->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume, TUNEL) Treatment->Histology Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis Histology->Data_Analysis

Caption: Workflow for in vivo neuroprotection studies.

Logical Relationship of this compound's Neuroprotective Mechanism

G Logical Flow of this compound's Neuroprotective Action Neuronal_Insult Neuronal Insult (e.g., Ischemia, Oxidative Stress) ER_Stress Increased ER Stress Neuronal_Insult->ER_Stress Oxidative_Stress Increased Oxidative Stress Neuronal_Insult->Oxidative_Stress Reduced_Apoptosis Reduced Apoptosis ER_Stress->Reduced_Apoptosis counteracted by Oxidative_Stress->Reduced_Apoptosis counteracted by AA147_Admin This compound Administration ATF6_Activation ATF6 Pathway Activation AA147_Admin->ATF6_Activation Nrf2_Activation Nrf2 Pathway Activation AA147_Admin->Nrf2_Activation Proteostasis_Restored ER Proteostasis Restored ATF6_Activation->Proteostasis_Restored Antioxidant_Defense Enhanced Antioxidant Defense Nrf2_Activation->Antioxidant_Defense Proteostasis_Restored->Reduced_Apoptosis Antioxidant_Defense->Reduced_Apoptosis Neuronal_Survival Increased Neuronal Survival Reduced_Apoptosis->Neuronal_Survival

Caption: Logical flow of this compound's neuroprotection.

Conclusion

This compound demonstrates a promising and distinct neuroprotective profile by simultaneously targeting ER stress and oxidative stress through the activation of the ATF6 and Nrf2 pathways. This dual mechanism may offer advantages over agents with a single mode of action, particularly in complex pathologies like ischemic stroke and neurodegenerative diseases where multiple cellular stress pathways are implicated.

References

Validating the Downstream Targets of AA147-Activated ATF6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule AA147 has emerged as a potent and selective activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). This guide provides a comprehensive comparison of this compound with other methods of ATF6 activation, focusing on the validation of its downstream targets. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in their study of ATF6 signaling.

Mechanism of Action: A Tale of Two Pathways

This compound activates ATF6 through a unique mechanism involving its metabolic conversion to a reactive electrophile within the cell. This electrophile then covalently modifies resident proteins of the endoplasmic reticulum (ER), particularly protein disulfide isomerases (PDIs). This modification is thought to facilitate the translocation of ATF6 from the ER to the Golgi apparatus, where it is cleaved by Site-1 and Site-2 proteases to release its active N-terminal transcription factor domain (ATF6n). ATF6n then translocates to the nucleus to upregulate the expression of target genes.

Interestingly, research has revealed that this compound's activity is not limited to the ATF6 pathway. It has been shown to also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. This dual activation suggests that the protective effects of this compound may be multifaceted, involving both the restoration of ER homeostasis and the mitigation of oxidative stress. Some studies even suggest that in certain cellular contexts, the neuroprotective effects of this compound are primarily mediated by Nrf2 activation[1][2].

Comparative Analysis of ATF6 Target Gene Induction

Validating the downstream targets of this compound-activated ATF6 requires a quantitative comparison with other known ATF6 activators. The following tables summarize the induction of key ATF6 target genes by this compound in comparison to global ER stress inducers, such as thapsigargin (B1683126) and tunicamycin, and another pharmacological activator, AA263.

Table 1: Induction of GRP78/BiP mRNA

ActivatorCell LineConcentrationFold Induction (relative to control)Reference
This compoundHEK293T10 µM~4-6 fold[3]
ThapsigarginC28/I21-10 µM~4-12 fold[4]
TunicamycinBovine TM5 µg/mLNo significant increase[5]
AA263HEK293T10 µMHigher than this compound[6]

Table 2: Induction of HERPUD1 mRNA

ActivatorCell LineConcentrationFold Induction (relative to control)Reference
This compoundhESCs10 µMSignificant increase[3]
Thapsigargin----
Tunicamycin----
AA263----

Experimental Protocols

Accurate validation of downstream targets relies on robust experimental protocols. Below are detailed methodologies for quantitative PCR (qPCR) and Western blotting to assess the expression of key ATF6 target genes.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of ATF6 target genes.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cells treated with this compound or other activators using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

2. qPCR Reaction:

  • Prepare the qPCR reaction mix in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Use the following primer sequences for target gene amplification:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
HSPA5 (GRP78/BiP)GTTCTTCCGTCAACTCTGAGGCGGACTCTGTCTTCACTTCCAGG[7]
HERPUD1CTGGAGGAAGGAAGGACAAAGGAGGAGGAGGAAGAGGATGAG[8]
ATF6CAGACAGTACCAACGCTTATGCCGCAGAACTCCAGGTGCTTGAAG[9]
GAPDH (housekeeping)AGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACA[8]

3. Thermal Cycling Conditions:

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene (e.g., GAPDH).

Western Blotting for Protein Expression Analysis

This protocol enables the detection and quantification of protein levels of ATF6 downstream targets.

1. Cell Lysis and Protein Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies and dilutions:

    • Anti-GRP78/BiP (e.g., Cell Signaling Technology, #3177): 1:1000 dilution

    • Anti-β-actin (loading control): 1:5000 dilution

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Pathways and Workflows

To further clarify the complex signaling and experimental processes, the following diagrams have been generated using the DOT language.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6 (inactive) S1P S1P ATF6_inactive->S1P Translocation PDI PDI PDI->ATF6_inactive Promotes Monomerization S2P S2P S1P->S2P Cleavage ATF6n ATF6n (active) S2P->ATF6n Release TargetGenes Target Genes (GRP78, HERPUD1, etc.) ATF6n->TargetGenes Upregulation This compound This compound Metabolite Reactive Metabolite This compound->Metabolite Metabolic Activation Metabolite->PDI Covalent Modification

Caption: this compound-mediated activation of the ATF6 signaling pathway.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_qPCR qPCR cluster_Western Western Blot Treatment Treat cells with This compound or other activators RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Lysis Protein Lysis Treatment->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR_Run qPCR cDNA_Synthesis->qPCR_Run qPCR_Analysis Gene Expression Analysis qPCR_Run->qPCR_Analysis SDS_PAGE SDS-PAGE & Transfer Protein_Lysis->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Caption: Experimental workflow for validating downstream targets.

Conclusion

This compound is a valuable tool for studying the ATF6 signaling pathway, offering a more selective activation compared to global ER stress inducers. However, its dual activation of the Nrf2 pathway must be considered when interpreting experimental results. This guide provides a framework for researchers to validate the downstream targets of this compound-activated ATF6, offering comparative data and detailed experimental protocols. By employing these methods, scientists can gain a deeper understanding of the complex roles of ATF6 in cellular homeostasis and disease.

References

A Comparative Guide to UPR Modulators: AA147 vs. IRE1 and PERK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding stress in the endoplasmic reticulum (ER). The UPR is orchestrated by three primary sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). Chronic ER stress and dysregulated UPR signaling are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the UPR a compelling target for therapeutic intervention.[1][2]

This guide provides a detailed comparison of three distinct pharmacological strategies for modulating the UPR: selective activation of the ATF6 pathway with AA147 , and the inhibition of the IRE1 and PERK pathways with their respective small-molecule inhibitors. We will examine their mechanisms of action, present comparative quantitative data, and provide standardized experimental protocols for their evaluation.

Mechanisms of Action: A Tale of Three Pathways

While all three compound classes target the UPR, they do so with fundamentally different approaches and consequences. This compound is a proteostasis regulator that activates an adaptive, pro-survival arm of the UPR, whereas IRE1 and PERK inhibitors block signaling arms that can be either pro-survival or pro-apoptotic depending on the context and duration of stress.

This compound: An ATF6 Pathway Activator

This compound is a novel small molecule that selectively activates the ATF6 branch of the UPR.[3][4] Its mechanism does not involve inducing ER stress. Instead, it operates through metabolic activation to a reactive electrophile that covalently modifies a subset of ER-resident Protein Disulfide Isomerases (PDIs).[5][6][7] This modification is thought to increase the pool of monomeric ATF6 available for trafficking to the Golgi for its proteolytic activation.[5] Activated ATF6 then upregulates genes involved in protein folding and ER-associated degradation (ERAD) to restore proteostasis.[3][8] Notably, this compound has also been shown to activate the NRF2-mediated oxidative stress response, providing additional cytoprotective effects.[3][9]

IRE1 Inhibitors: Targeting Kinase and RNase Functions

IRE1 is a dual-function enzyme with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[10][11] Upon activation, IRE1 autophosphorylates, which in turn activates its RNase domain.[12] The RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the potent transcription factor XBP1s, a master regulator of ER chaperone and ERAD gene expression.[10] IRE1 inhibitors are broadly classified into two types:

  • Kinase Inhibitors: These compounds, often ATP-competitive, block the autophosphorylation of IRE1, which is required for RNase activation.[11][12]

  • RNase Inhibitors: These molecules directly target the RNase active site, preventing the splicing of XBP1 mRNA without necessarily affecting the kinase activity.[10][13]

Inhibition of IRE1 can be therapeutic in diseases like multiple myeloma, where cancer cells are highly dependent on the IRE1-XBP1 pathway for survival.[11][14]

PERK Inhibitors: Blocking Translational Attenuation

PERK is a kinase that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[15][16] This action leads to a temporary halt in global protein synthesis, reducing the protein load on the ER.[15][17] Paradoxically, it also promotes the selective translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[15][18] PERK inhibitors are ATP-competitive compounds that block the kinase activity of PERK, preventing eIF2α phosphorylation and the downstream consequences.[15][19] This approach can be neuroprotective by restoring protein synthesis in neurodegenerative diseases but can also induce cell death in tumors that rely on PERK signaling to survive microenvironmental stress.[20][21]

UPR_Signaling_Pathways UPR Signaling and Pharmacological Intervention Points cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus unfolded_proteins Unfolded Proteins ATF6_mem ATF6 unfolded_proteins->ATF6_mem Stress Signal IRE1_mem IRE1 unfolded_proteins->IRE1_mem Stress Signal PERK_mem PERK unfolded_proteins->PERK_mem Stress Signal ATF6_golgi Golgi Processing (S1P/S2P Cleavage) ATF6_mem->ATF6_golgi Translocation XBP1u XBP1u mRNA IRE1_mem->XBP1u Splicing (RNase) eIF2a eIF2α PERK_mem->eIF2a Phosphorylation (Kinase) ATF6n ATF6n (Active TF) ATF6_golgi->ATF6n ATF6_genes Adaptive Genes (Chaperones, ERAD) ATF6n->ATF6_genes Transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s (Active TF) XBP1s->XBP1s_protein Translation XBP1s_genes Adaptive Genes (Chaperones, Secretion) XBP1s_protein->XBP1s_genes Transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P translation_atten Global Translation Attenuation eIF2a_P->translation_atten ATF4 ATF4 Translation eIF2a_P->ATF4 ATF4_genes Stress Genes (Metabolism, Apoptosis) ATF4->ATF4_genes Transcription This compound This compound This compound->ATF6_mem Activates IRE1_inh IRE1 Inhibitors IRE1_inh->IRE1_mem Inhibits Kinase/RNase PERK_inh PERK Inhibitors PERK_inh->PERK_mem Inhibits Kinase XBP1_Splicing_Workflow cluster_workflow Experimental Workflow: XBP1 Splicing Assay cluster_gel Expected Gel Result start 1. Cell Culture & Treatment rna_extraction 2. Total RNA Extraction start->rna_extraction rt 3. Reverse Transcription (cDNA) rna_extraction->rt pcr 4. PCR Amplification of XBP1 rt->pcr gel 5. Agarose Gel Electrophoresis pcr->gel analysis 6. Densitometry & Analysis gel->analysis gel_image Lane 1 (Control) Lane 2 (Stressed) XBP1u (unspliced) XBP1s (spliced) Logic_Diagram cluster_logic Functional Outcomes of UPR Modulation start ER Stress (Pathological Condition) atf6 Modulate ATF6 start->atf6 ire1 Modulate IRE1 start->ire1 perk Modulate PERK start->perk aa147_act Activate with this compound atf6->aa147_act ire1_inh Inhibit ire1->ire1_inh perk_inh Inhibit perk->perk_inh outcome_adaptive Adaptive Response (Proteostasis, Survival) aa147_act->outcome_adaptive outcome_apoptotic Apoptosis / Cell Death (In Stressed Cancer Cells) ire1_inh->outcome_apoptotic perk_inh->outcome_apoptotic outcome_neuro Neuroprotection (Restore Protein Synthesis) perk_inh->outcome_neuro (In Neurodegeneration)

References

Unveiling the In Vivo Promise of AA147: A Comparative Guide to a Novel Endoplasmic Reticulum Proteostasis Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to AA147, a novel small molecule that bolsters cellular resilience by activating key stress response pathways. This guide provides a comprehensive comparison of this compound's performance against other neuroprotective agents, supported by experimental data, to confirm its in vivo efficacy based on its established in vitro mechanisms of action.

This compound is an endoplasmic reticulum (ER) proteostasis regulator that has demonstrated significant cytoprotective effects in a variety of preclinical models. Its unique dual mechanism, activating both the Activating Transcription Factor 6 (ATF6) and Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways, positions it as a promising therapeutic candidate for conditions involving oxidative stress and protein misfolding, such as stroke and neurodegenerative diseases.

From Benchtop to Bedside: Translating In Vitro Mechanisms to In Vivo Efficacy

The journey of a drug from a laboratory discovery to a clinical application hinges on the successful translation of its effects from a controlled in vitro environment to a complex in vivo system. This compound's in vitro data has consistently shown its ability to protect cells from various stressors. This guide delves into the in vivo studies that validate these initial findings, providing a clear picture of its therapeutic potential.

The Dual-Action Powerhouse: this compound's Signaling Pathway

This compound's efficacy stems from its ability to simultaneously activate two critical cellular defense pathways: the ATF6 arm of the unfolded protein response (UPR) and the NRF2-mediated antioxidant response.

This compound Signaling Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways Activated by this compound cluster_response Cellular Response cluster_outcome Therapeutic Outcome stress Oxidative Stress & ER Stress This compound This compound ATF6 ATF6 Pathway This compound->ATF6 Activates NRF2 NRF2 Pathway This compound->NRF2 Activates Proteostasis Enhanced ER Proteostasis (e.g., GRP78) ATF6->Proteostasis Upregulates Antioxidant Increased Antioxidant Defense (e.g., HO-1, NQO1) NRF2->Antioxidant Upregulates Neuroprotection Neuroprotection & Improved Functional Recovery Proteostasis->Neuroprotection Contributes to Antioxidant->Neuroprotection Contributes to

Figure 1: this compound's dual activation of ATF6 and NRF2 pathways.

This diagram illustrates how this compound counteracts cellular stress by activating the ATF6 and NRF2 pathways, leading to enhanced protein folding and antioxidant defense, ultimately resulting in neuroprotection.

Performance in Preclinical Models: A Head-to-Head Comparison

To objectively evaluate the in vivo efficacy of this compound, this guide compares its performance with other NRF2 activators in rodent models of cerebral ischemia, a common preclinical model for stroke.

Quantitative Comparison of In Vivo Efficacy in Cerebral Ischemia Models
CompoundAnimal ModelDosageAdministration RouteKey OutcomesReference
This compound Mouse (Cardiac Arrest-induced Cerebral Ischemia)2 mg/kgIntraperitoneal & Intravenous- Improved neurological score - Reduced neuronal apoptosis (TUNEL staining) - Decreased oxidative stress markers[1][2][3][4]
Dimethyl Fumarate (B1241708) (DMF) Mouse (tMCAO)15 mg/kgOral gavage- Reduced infarct volume by ~35% on day 1 and ~65% on day 7 - Attenuated lymphocyte infiltration[5][6]
Tert-Butylhydroquinone (tBHQ) Rat (Subarachnoid Hemorrhage)12.5 mg/kgOral gavage- Ameliorated brain edema and BBB impairment - Improved clinical behavior deficits - Reduced cortical apoptosis[7][8]
Sulforaphane Rat (Focal Cerebral Ischemia)5 or 10 mg/kgIntraperitoneal- Significantly reduced infarct volume - Improved neurological scores - Inhibited NLRP3 inflammasome activation[9]
Sulforaphane Mouse (dMCAO)Not specifiedIntraperitoneal- Improved long-term sensorimotor and cognitive deficits - Reduced myelin loss and axonal injury[10][11]

Note: Direct comparison of efficacy should be made with caution due to variations in experimental models, dosages, and administration routes.

Deconstructing the Evidence: Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vivo Cerebral Ischemia Model: A General Workflow

The evaluation of neuroprotective compounds in preclinical stroke models typically follows a standardized workflow.

In Vivo Cerebral Ischemia Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis AnimalModel Animal Model Selection (e.g., Mouse, Rat) IschemiaInduction Induction of Cerebral Ischemia (e.g., MCAO, Cardiac Arrest) AnimalModel->IschemiaInduction DrugAdmin Compound Administration (e.g., this compound, Vehicle) IschemiaInduction->DrugAdmin Neurobehavioral Neurobehavioral Tests (e.g., Neurological Score, Pole Test) DrugAdmin->Neurobehavioral Histological Histological Analysis (e.g., Infarct Volume, TUNEL Staining) DrugAdmin->Histological Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) DrugAdmin->Biochemical Data Data Collection & Statistical Analysis Neurobehavioral->Data Histological->Data Biochemical->Data

Figure 2: Generalized workflow for in vivo cerebral ischemia studies.

This diagram outlines the key steps involved in a typical in vivo study evaluating a neuroprotective agent, from animal model selection to data analysis.

Experimental Protocol for this compound in a Mouse Model of Cardiac Arrest-Induced Cerebral Ischemia[1][2][3]
  • Animal Model: Male C57BL/6J mice.

  • Induction of Ischemia: A 9-minute cardiac arrest was induced, followed by cardiopulmonary resuscitation (CPR).

  • Drug Administration: this compound (2 mg/kg) or vehicle was administered intraperitoneally 1 day before the surgery and intravenously 15 minutes after the return of spontaneous circulation.

  • Neurobehavioral Assessment: Neurological function was evaluated at 3 days post-injury using a 9-point scoring system and an open field test.

  • Histological Analysis: Neuronal apoptosis in the hippocampal CA1 region was assessed at 3 days post-injury using TUNEL staining.

  • Biochemical Analysis: Oxidative stress and ER stress markers were measured in brain tissue 1 day after the injury.

Experimental Protocol for Dimethyl Fumarate (DMF) in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)[5]
  • Animal Model: Male C57Bl/6 mice.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) was performed for 30 minutes.

  • Drug Administration: DMF (15 mg/kg) or vehicle was administered via oral gavage immediately after tMCAO and then twice daily for 7 days.

  • Infarct Volume Assessment: Infarct volume was measured using T2-weighted magnetic resonance imaging on days 1 and 7 after tMCAO.

  • Immunological Analysis: Brain-infiltrating immune cells were quantified using fluorescence-activated cell sorting (FACS).

Experimental Protocol for Tert-Butylhydroquinone (tBHQ) in a Rat Model of Subarachnoid Hemorrhage[7][8]
  • Animal Model: Sprague-Dawley rats.

  • Induction of Injury: Subarachnoid hemorrhage was induced by autologous blood injection into the prechiasmatic cistern.

  • Drug Administration: tBHQ (12.5 mg/kg) or vehicle was administered via oral gavage at 2, 12, 24, and 36 hours after the injury.

  • Histological and Biochemical Analysis: Brain edema, blood-brain barrier permeability, and cortical apoptosis were evaluated 48 hours after the injury.

  • Cognitive Assessment: Learning and memory were assessed using the Morris water maze.

Experimental Protocol for Sulforaphane in a Rat Model of Focal Cerebral Ischemia[9]
  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Ischemia: Focal cerebral ischemia was induced by a 60-minute period of middle cerebral artery occlusion.

  • Drug Administration: Sulforaphane (5 or 10 mg/kg) was injected intraperitoneally at the beginning of reperfusion.

  • Neurological and Histological Assessment: Neurological score and infarct volume were assessed 24 hours after administration.

  • Inflammatory Marker Analysis: Myeloperoxidase (MPO) activity and the expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18 were measured.

The Logical Leap: Connecting In Vitro Promise to In Vivo Reality

The successful translation of this compound's efficacy from cell cultures to animal models is a testament to its robust mechanism of action. The in vitro data provided the foundational understanding of how this compound activates pro-survival pathways, which logically translates to the observed neuroprotective effects in vivo.

Logical Relationship between In Vitro and In Vivo Data for this compound cluster_invitro In Vitro Evidence cluster_translation Translational Bridge cluster_invivo In Vivo Confirmation Mechanism Mechanism of Action: - ATF6 Activation - NRF2 Activation CellularEffects Cellular Effects: - Increased Chaperones (e.g., GRP78) - Increased Antioxidant Enzymes (e.g., HO-1) - Reduced Cell Death Mechanism->CellularEffects Leads to Hypothesis Hypothesis: Activation of pro-survival pathways will be neuroprotective in vivo. CellularEffects->Hypothesis Supports AnimalModels Animal Models of Neurological Damage (e.g., Cerebral Ischemia, Spinal Cord Injury) Hypothesis->AnimalModels Tested in ObservedEffects Observed In Vivo Effects: - Improved Neurological Function - Reduced Tissue Damage - Decreased Apoptosis - Reduced Oxidative Stress AnimalModels->ObservedEffects Confirms

Figure 3: The logical progression from in vitro findings to in vivo validation for this compound.

This diagram illustrates the logical flow from understanding this compound's mechanism in vitro to predicting and confirming its neuroprotective effects in complex in vivo models.

References

Safety Operating Guide

Proper Disposal Procedures for AA147: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of AA147, a small molecule endoplasmic reticulum (ER) proteostasis regulator.

This compound, also known by its CAS number 393121-74-9, is an experimental compound used in laboratory settings to selectively activate the ATF6 arm of the Unfolded Protein Response (UPR).[1] Due to its biological activity and chemical nature, it is imperative to follow strict disposal protocols to minimize environmental impact and ensure personnel safety. The information presented here is a synthesis of general best practices for laboratory chemical waste and should be supplemented by consulting the specific Safety Data Sheet (SDS) for this compound, available from your chemical supplier.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many research chemicals, involves treating it as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[5]

  • Waste Identification and Segregation:

    • Label a dedicated, compatible, and sealable waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a material compatible with organic compounds.

    • Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Collection of Waste:

    • Solid Waste: Collect any solid this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in the designated hazardous waste container.

    • Solutions: If this compound is in a solvent (e.g., DMSO, ethanol), collect the solution in a separate, clearly labeled hazardous waste container for organic solvent waste.[6] Indicate the full chemical composition on the label.

  • Storage of Waste:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name (this compound), CAS number (393121-74-9), and any solvents used.

Quantitative Data Summary

ParameterGuidelineCitation
pH Range for Neutralization For dilute acidic or basic solutions, neutralize to a pH between 5.5 and 10.5 before collection as hazardous waste.[5]
Container Size Use appropriate container sizes to minimize the amount of waste generated and stored.
Satellite Accumulation Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the lab.[7]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste. These are derived from guidelines provided by regulatory bodies and chemical safety experts.

Visualizing the Biological Context of this compound

To understand the mechanism of action of this compound, it is helpful to visualize its target pathway. This compound selectively activates the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). The following diagram illustrates this signaling pathway.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) BiP BiP/GRP78 ER_Stress->BiP dissociation ATF6_inactive Inactive ATF6 ATF6_active_transport Active ATF6 Transport ATF6_inactive->ATF6_active_transport translocation BiP->ATF6_inactive S1P Site-1 Protease (S1P) ATF6_active_transport->S1P cleavage S2P Site-2 Protease (S2P) S1P->S2P cleavage ATF6_cleaved Cleaved ATF6 (nATF6) S2P->ATF6_cleaved nATF6_nucleus nATF6 ATF6_cleaved->nATF6_nucleus translocation ERSE ER Stress Response Element (ERSE) nATF6_nucleus->ERSE binds to UPR_Genes UPR Target Gene Expression ERSE->UPR_Genes activates This compound This compound This compound->ATF6_inactive selectively activates

Figure 1. The ATF6 signaling pathway of the Unfolded Protein Response, activated by this compound.

This guide provides a framework for the proper disposal of this compound. By adhering to these procedures and consulting your institution's specific guidelines, you contribute to a safe and compliant laboratory environment.

References

Personal protective equipment for handling AA147

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AA147

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a small molecule endoplasmic reticulum (ER) proteostasis regulator. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure. The toxicological properties of this compound have not been fully tested, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves.
Body Protection Lab CoatStandard laboratory coat.
Eye Protection Safety GlassesAppropriate safety glasses.
Respiratory VentilationHandle in a chemical fume hood.[1]
Operational Plan: Handling and Storage

Handling:

  • All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Avoid all direct contact with the compound. Do not allow it to come into contact with eyes, skin, or clothing.[1]

  • Measures should be in place to prevent the generation of dust.[1]

  • After handling, thoroughly wash hands and any exposed skin.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light and heat and avoid strong oxidizing agents.[1]

Disposal Plan

All waste materials contaminated with this compound should be treated as potentially toxic and disposed of in accordance with all applicable local, state, and federal regulations.[1]

Solid Waste:

  • Carefully sweep up any solid material, avoiding the creation of dust.[1]

  • Place the material into a designated, labeled, and sealed container for chemical waste.

Liquid Waste:

  • Absorb any solutions containing this compound with an inert, non-combustible absorbent material.

  • Place the absorbent material into a designated, labeled, and sealed container for chemical waste.

Decontamination:

  • Following a spill or at the end of an experiment, decontaminate all surfaces and equipment with alcohol and ventilate the area.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound.

  • Solubilization: Transfer the weighed this compound to an appropriate volumetric flask. Under the fume hood, add the calculated volume of fresh, anhydrous DMSO to the flask.[2] Moisture-absorbing DMSO can reduce solubility.[2]

  • Mixing: Cap the flask securely and mix the contents by vortexing until the solid is completely dissolved.

  • Storage: Label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Visualizations

Diagram: PPE Workflow for Handling this compound

The following diagram illustrates the procedural flow for donning and doffing Personal Protective Equipment when working with this compound. Adherence to this sequence is crucial for minimizing contamination risk.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don_LabCoat 1. Don Lab Coat Don_Gloves 2. Don Gloves Don_LabCoat->Don_Gloves Don_Glasses 3. Don Safety Glasses Don_Gloves->Don_Glasses Handle_this compound Handle this compound in Fume Hood Don_Glasses->Handle_this compound Doff_Gloves 1. Doff Gloves Handle_this compound->Doff_Gloves Doff_Glasses 2. Doff Safety Glasses Doff_Gloves->Doff_Glasses Doff_LabCoat 3. Doff Lab Coat Doff_Glasses->Doff_LabCoat Wash_Hands Wash Hands Doff_LabCoat->Wash_Hands

Caption: Workflow for donning and doffing PPE for this compound handling.

Diagram: this compound Disposal Decision Pathway

This diagram provides a logical pathway for the safe disposal of waste generated from experiments involving this compound.

Disposal_Pathway Start Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Decontaminate Decontaminate Surfaces and Equipment with Alcohol Start->Decontaminate Solid_Waste Solid Waste (e.g., contaminated consumables) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Package_Solid Package in Labeled, Sealed Container Solid_Waste->Package_Solid Package_Liquid Absorb and Package in Labeled, Sealed Container Liquid_Waste->Package_Liquid Dispose Dispose via Certified Chemical Waste Handler Decontaminate->Dispose Package_Solid->Dispose Package_Liquid->Dispose

Caption: Decision pathway for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AA147
Reactant of Route 2
Reactant of Route 2
AA147

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.